1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJTQGEWALLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a detailed profile of its structure, physicochemical properties, and a plausible synthetic route. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's characteristics.
Introduction
1-Aryl-cycloalkanecarboxylic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The rigid cycloalkane scaffold, combined with the electronic and steric properties of the aromatic substituent, allows for the fine-tuning of molecular interactions with biological targets. The specific compound, this compound, incorporates a dichlorinated phenyl ring, a feature often associated with enhanced metabolic stability and modified receptor binding affinity. This guide aims to provide a detailed technical resource on this compound, leveraging data from analogous structures to predict its properties and outline a viable synthetic pathway.
Chemical Structure and Nomenclature
The core structure of this compound consists of a cyclopentane ring with a carboxylic acid group and a 3,4-dichlorophenyl group attached to the same carbon atom (C1).
-
IUPAC Name: 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid
-
CAS Number: 437650-06-1
-
Molecular Formula: C₁₂H₁₂Cl₂O₂
-
Molecular Weight: 259.13 g/mol
The chemical structure is depicted in the diagram below:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the absence of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds such as 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid and 1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid.[1][2][3][4]
| Property | Predicted Value | Basis for Prediction |
| Physical State | White to off-white solid | Typical for aromatic carboxylic acids of this molecular weight. |
| Melting Point | 140 - 160 °C | Interpolated from analogs; aromatic carboxylic acids are crystalline solids. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point with likely decomposition. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the dichlorophenyl and cyclopentyl groups are lipophilic. |
| pKa | 4.0 - 5.0 | The electron-withdrawing effect of the dichlorophenyl ring is expected to make it slightly more acidic than benzoic acid (pKa 4.2). |
| LogP | ~3.5 | Calculated based on the contributions of the dichlorophenyl, cyclopentyl, and carboxylic acid moieties. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 3,4-dichlorophenylacetonitrile and 1,4-dibromobutane. This method is an adaptation of known procedures for the synthesis of 1-aryl-cycloalkanecarboxylic acids.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
-
To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.1 equivalents) dropwise.
-
The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis to this compound
-
The purified nitrile from Step 1 is dissolved in a suitable solvent (e.g., ethanol).
-
An aqueous solution of a strong base (e.g., potassium hydroxide, 5-10 equivalents) is added to the nitrile solution.
-
The mixture is heated to reflux for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
The aqueous layer is then acidified to a pH of 1-2 with a concentrated acid (e.g., HCl or H₂SO₄) while cooling in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Predicted Spectral Data
The following spectral characteristics are predicted based on the structure of this compound and typical values for similar functional groups.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| 7.4 - 7.6 | Multiplet | 3H | Aromatic protons |
| 2.2 - 2.4 | Multiplet | 4H | Cyclopentyl protons (α to aryl/carboxyl) |
| 1.7 - 1.9 | Multiplet | 4H | Cyclopentyl protons (β to aryl/carboxyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~140 | Aromatic C (quaternary, attached to cyclopentyl) |
| ~130 - 135 | Aromatic C-Cl |
| ~125 - 130 | Aromatic C-H |
| ~55 | Cyclopentyl C (quaternary) |
| ~35 | Cyclopentyl CH₂ (α) |
| ~25 | Cyclopentyl CH₂ (β) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer)[5][6][7][8] |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H stretch (cyclopentyl) |
| 1700-1720 | Strong, Sharp | C=O stretch (carboxylic acid dimer)[5][6][7][8] |
| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretch |
| ~1420 | Medium | C-O-H bend |
| ~1250 | Strong | C-O stretch |
| ~820 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.[9][10][11]
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
-
m/z 258: [M]⁺ peak (containing two ³⁵Cl atoms)
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m/z 260: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom)
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m/z 262: [M+4]⁺ peak (containing two ³⁷Cl atoms)
-
-
Isotopic Ratio: The relative intensities of the M, M+2, and M+4 peaks are expected to be approximately 9:6:1.
-
Key Fragmentation Patterns:
-
Loss of -COOH (45 Da)
-
Loss of the dichlorophenyl group (145 Da)
-
Cleavage of the cyclopentane ring.
-
Potential Applications and Pharmacological Relevance
While specific biological activity data for this compound is not publicly available, compounds with the 1-aryl-cycloalkanecarboxylic acid scaffold have been investigated for a range of therapeutic applications. The structural motifs present in the target molecule suggest potential for:
-
Anti-inflammatory and Analgesic Activity: Many aryl- and heteroaryl-carboxylic acids are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12]
-
Metabolic Disease Research: The carboxylic acid moiety can serve as a bioisostere for other functional groups, and the overall structure could be explored for its effects on metabolic targets.[13][14]
-
Agrochemicals: The dichlorophenyl group is a common feature in herbicides and fungicides, suggesting potential applications in agriculture.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This compound is a compound with potential for further investigation in medicinal and materials chemistry. This guide has provided a detailed, albeit largely predictive, overview of its chemical structure, physicochemical properties, and a viable synthetic strategy. The presented information, derived from established chemical principles and data from analogous structures, serves as a valuable starting point for researchers interested in synthesizing and exploring the applications of this molecule. Experimental validation of the predicted properties and biological activities is a crucial next step in fully characterizing this compound.
References
- Chemistry LibreTexts. (2020). 16.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
- JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2023).
- University of Calgary. (n.d.). IR: carboxylic acids. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- Appchem. (n.d.). 1-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1-CARBOXYLIC ACID. [Link]
- PubChemLite. (n.d.). 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid (C10H8Cl2O2). [Link]
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
- Muchalski, H., et al. (1993). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 36(25), 4040–4051. [Link]
- Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(10), 6945-6981. [Link]
- Kleemann, A., & Engel, J. (2014). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
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An In-depth Technical Guide to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid (CAS 437650-06-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document consolidates available physicochemical data, proposes viable synthetic routes based on established organic chemistry principles, and explores a hypothesized biological profile derived from structure-activity relationships of analogous compounds. The guide is intended to serve as a foundational resource for researchers investigating this and related chemical entities, offering insights into its synthesis and potential therapeutic applications, thereby paving the way for future research and development.
Physicochemical Characterization
This compound is a halogenated aromatic carboxylic acid. The presence of the dichlorophenyl group and the carboxylic acid moiety suggests its potential for various chemical interactions and biological activities.
| Property | Value | Source |
| CAS Number | 437650-06-1 | Multiple |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | ChemUniverse |
| Molecular Weight | 260.13 g/mol | Calculated |
| Purity | Typically ≥98% | ChemUniverse |
| MDL Number | MFCD03161249 | ChemUniverse |
Synthetic Strategies
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from commercially available 3,4-dichlorophenylacetonitrile.
Step 1: Alkylation of 3,4-Dichlorophenylacetonitrile
The first step involves the alkylation of 3,4-dichlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The quaternary ammonium salt acts as the phase-transfer catalyst, facilitating the reaction between the aqueous sodium hydroxide and the organic reactants.
Protocol:
-
To a stirred solution of 3,4-dichlorophenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.2 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture vigorously at 60-70°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile
The second step is the hydrolysis of the resulting nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its high yield.
Protocol:
-
Reflux the 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide (10 eq) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Hypothesized Biological Profile and Future Research Directions
The biological activity of this compound has not been explicitly reported. However, its structural motifs—the 3,4-dichlorophenyl group and the cyclopentanecarboxylic acid core—are present in various biologically active molecules. This allows for the formulation of hypotheses regarding its potential therapeutic applications, which should be validated through experimental studies.
Potential as a Serotonin Reuptake Inhibitor
The 3,4-dichlorophenyl moiety is a key pharmacophore in the selective serotonin reuptake inhibitor (SSRI) sertraline[1]. Sertraline contains a 3,4-dichlorophenyl group attached to a cyclic system, which is crucial for its high-affinity binding to the serotonin transporter (SERT). It is plausible that this compound could also interact with SERT, although likely with a different binding mode and affinity.
Future Research:
-
In vitro binding assays: Determine the binding affinity of the compound for human SERT, as well as for norepinephrine and dopamine transporters to assess its selectivity.
-
Cell-based uptake assays: Evaluate the functional inhibition of serotonin uptake in appropriate cell lines.
Potential as an Anti-inflammatory Agent
Cyclopentenone and cyclopentane derivatives have been investigated as inhibitors of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α)[2]. The mechanism often involves the modulation of inflammatory signaling pathways. The carboxylic acid group in the target molecule could also contribute to anti-inflammatory activity, a feature common to non-steroidal anti-inflammatory drugs (NSAIDs).
Future Research:
-
Cytokine release assays: Measure the effect of the compound on the release of TNF-α, IL-6, and other pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells (e.g., peripheral blood mononuclear cells or macrophages).
-
Enzyme inhibition assays: Test for inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes.
Potential as a Modulator of Ion Channels
Recent studies have highlighted cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics[3]. The specific stereochemistry and substitution on the cyclopentane ring are critical for this activity. The dichlorophenyl group could influence the compound's interaction with the channel protein.
Future Research:
-
Electrophysiological studies: Use patch-clamp techniques to investigate the effect of the compound on NaV1.7 and other relevant sodium channel subtypes.
-
In vivo pain models: If in vitro activity is confirmed, evaluate the analgesic efficacy of the compound in established animal models of pain.
Conclusion
This compound represents a chemical scaffold with significant, yet underexplored, potential in drug discovery. This guide provides a foundational framework for its synthesis and outlines several plausible avenues for biological investigation based on established structure-activity relationships. The proposed synthetic route is robust and relies on well-understood chemical transformations. The hypothesized biological activities, particularly in the areas of neuroscience and inflammation, warrant experimental validation. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately contributing to the development of novel therapeutics.
References
- ChemUniverse.this compound.
- Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700.
- Kalgutkar, A. S., et al. (2014). Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. Bioorganic & Medicinal Chemistry Letters, 24(13), 2807-2810.
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- 2. Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Multifaceted Biological Activities of Dichlorophenyl Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Growing Significance of Dichlorophenyl Carboxylic Acid Scaffolds in Medicinal Chemistry
Dichlorophenyl carboxylic acid derivatives represent a versatile class of compounds that have garnered significant attention in the field of medicinal chemistry. The presence of the dichlorophenyl moiety, combined with a carboxylic acid group or its bioisosteres, imparts a unique combination of lipophilicity and electronic properties that facilitate interactions with a wide range of biological targets. This has led to the discovery of a diverse array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. This technical guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and development of novel therapeutics based on this privileged scaffold. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these biological activities.
Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Dichlorophenyl carboxylic acid derivatives have emerged as a promising class of antimicrobial agents with the potential to address this threat.[1][2] These compounds have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action: Disrupting the Bacterial Fortress
The antimicrobial efficacy of dichlorophenyl carboxylic acid derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the proposed mechanisms involves the inhibition of bacterial cell wall biosynthesis.[3][4][5] The bacterial cell wall, a structure not present in human cells, is an ideal target for selective toxicity.[6] These derivatives are thought to disrupt the enzymatic machinery responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[4][5]
Another potential mechanism is the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the dichlorophenyl group can facilitate the insertion of the molecule into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of dichlorophenyl carboxylic acid derivatives.
Structure-Activity Relationships (SAR)
The antimicrobial potency of dichlorophenyl carboxylic acid derivatives is significantly influenced by the substitution pattern on the phenyl ring and the nature of the group replacing the carboxylic acid.
-
Position of Chlorine Atoms: The relative positions of the two chlorine atoms on the phenyl ring can impact activity. For instance, 3,4-dichloro substitution has been shown to be favorable in some series of compounds.
-
Carboxylic Acid Modifications: Esterification or amidation of the carboxylic acid group can modulate the antimicrobial activity, often enhancing it by improving cell penetration.
-
Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as pyrazoles or oxadiazoles, in place of or attached to the carboxylic acid function can lead to compounds with potent and broad-spectrum antimicrobial effects.[1]
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 3,4-Dichlorophenyl | S. aureus | 16 | [1] |
| Derivative B | 2,4-Dichlorophenyl | E. coli | 32 | [7] |
| Derivative C | 3,5-Dichlorophenyl | C. albicans | 8 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Compounds: Dissolve the dichlorophenyl carboxylic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-Inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Dichlorophenyl carboxylic acid derivatives, most notably diclofenac, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of anti-inflammatory action for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By blocking the active site of COX enzymes, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response. Some newer derivatives are being designed for selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.[10]
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of prostaglandin synthesis by dichlorophenyl carboxylic acid derivatives.
Structure-Activity Relationships (SAR)
The anti-inflammatory activity of dichlorophenyl carboxylic acid derivatives is highly dependent on their structural features.
-
Acidic Moiety: The presence of a carboxylic acid group is crucial for activity, as it mimics the substrate, arachidonic acid, and interacts with a key arginine residue in the active site of COX enzymes.[11][12][13]
-
Non-coplanar Phenyl Rings: The two phenyl rings are twisted out of plane, which is a critical conformation for fitting into the active site of the COX enzyme.
-
Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings can influence the potency and selectivity of COX inhibition. Halogen substitutions, particularly chlorine, have been found to be optimal for activity.[14]
| Compound ID | Modification | Inhibition of Paw Edema (%) | Reference |
| Diclofenac | 2-((2,6-dichlorophenyl)amino)phenylacetic acid | 71.82 | [15] |
| Derivative D | N-phenyl anthranilic acid-based 1,3,4-oxadiazole | 91.72 | [16] |
| Derivative E | Prodrug of Diclofenac | Comparable to Diclofenac | [17][18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups. Administer the test compounds (dichlorophenyl carboxylic acid derivatives) or a vehicle control orally or intraperitoneally. A standard NSAID like indomethacin should be used as a positive control.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Anticancer Activity: A Targeted Strike Against Malignant Cells
Several dichlorophenyl carboxylic acid derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines.[19][20] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Disrupting Cancer Cell Signaling
One of the key signaling pathways implicated in the anticancer effects of these derivatives is the PI3K/Akt/mTOR pathway.[2][21][22][23] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Dichlorophenyl carboxylic acid derivatives have been shown to inhibit the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, leading to the suppression of tumor growth.[21]
Furthermore, some derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells.[24] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of cancer cells with minimal damage to normal tissues.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dichlorophenyl carboxylic acid derivatives.
Structure-Activity Relationships (SAR)
The anticancer activity of these compounds is highly sensitive to their chemical structure.
-
Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the dichlorophenyl ring can significantly impact cytotoxicity. For instance, the addition of a nitro group has been shown to enhance activity in some cases.[25]
-
Nature of the Linker: The linker connecting the dichlorophenyl moiety to the carboxylic acid or its isostere plays a crucial role in determining the compound's interaction with its biological target.
-
Terminal Group: Modifications of the carboxylic acid group, such as conversion to amides or incorporation into heterocyclic systems, have yielded compounds with improved potency and selectivity against cancer cell lines.[19]
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative F | 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung) | 36.0 | [19] |
| Derivative G | Nitrile derivative | MC38 (Colon) | 24.5 | [26] |
| Derivative H | N-derivative of Diclofenac | Hep-G2 (Liver) | 14-29 | [7] |
| Derivative I | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 | [25] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Activity: Calming the Storm in the Brain
Epilepsy is a neurological disorder characterized by recurrent seizures. Dichlorophenyl carboxylic acid derivatives have shown promise as anticonvulsant agents in various preclinical models of epilepsy.[27][28]
Mechanism of Action: Modulating Neuronal Excitability
The anticonvulsant effects of these compounds are believed to be mediated through the modulation of neuronal ion channels and neurotransmitter systems.[29] A key mechanism is the blockade of voltage-gated sodium channels. By blocking these channels, the derivatives can reduce the repetitive firing of neurons that underlies seizure activity.[29]
Additionally, some derivatives may interact with voltage-gated calcium channels, further dampening neuronal excitability. Enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the brain, is another potential mechanism of action.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for evaluating the anticonvulsant activity using the MES test.
Structure-Activity Relationships (SAR)
The anticonvulsant activity is highly dependent on the specific chemical structure.
-
Amide and Hydrazide Moieties: The conversion of the carboxylic acid to various amide and hydrazide derivatives has been a successful strategy for developing potent anticonvulsants.[30][31]
-
Substitution Pattern: The 2,4-dichloro and 3,4-dichloro substitution patterns on the phenyl ring have been frequently associated with good anticonvulsant activity.[27][28]
-
Lipophilicity: A balance of lipophilicity is crucial for brain penetration and anticonvulsant efficacy.
| Compound ID | Modification | MES Test ED50 (mg/kg) | Reference |
| Derivative J | Triazolopyridazine carboxamide | 15.2 - 37.5 (oral) | [30] |
| Derivative K | Quinazolinone derivative | 28.90 | [31] |
| Derivative L | DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide | Slightly less active than phenobarbital | [28] |
| C-11 | Not specified | ED50 of 8.4 mg/kg for LCM reduced to 4.4 mg/kg | [32] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Use male Swiss albino mice.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Electroshock Application: At the time of peak drug effect (determined in preliminary studies), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal or ear electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The absence of the tonic hindlimb extension is considered as the endpoint for protection. Calculate the ED50 value (the dose that protects 50% of the animals from seizures) using a suitable statistical method.[33][34][35]
Conclusion and Future Directions
Dichlorophenyl carboxylic acid derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of a wide range of therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties, make this class of compounds an exciting area for future research. Further exploration of their mechanisms of action at a molecular level, including the identification of novel biological targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of next-generation therapeutics. The integration of computational modeling and structure-based drug design approaches will undoubtedly accelerate the discovery and optimization of new dichlorophenyl carboxylic acid derivatives with improved efficacy and safety profiles, ultimately contributing to the development of novel treatments for a variety of human diseases.
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Navigating the Bioactivity of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: A Mechanistic Exploration Based on Structural Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The exploration of novel chemical entities for therapeutic intervention is a cornerstone of modern drug discovery. While the specific mechanism of action for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is not extensively detailed in publicly available scientific literature, the structural motifs it comprises—a dichlorophenyl group and a cyclopentanecarboxylic acid core—are present in a variety of biologically active molecules. This guide, therefore, offers a comprehensive analysis of the potential mechanisms of action for this compound by examining the established biological activities of its structural analogs. By synthesizing data from related chemical classes, we can infer probable molecular targets and signaling pathways, providing a foundational framework for future research and development.
The Pharmacophoric Landscape: Deconstructing the Core Components
The therapeutic potential of this compound can be hypothetically attributed to its two primary structural features:
-
The Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring is a common feature in many approved pharmaceuticals. This group can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets through halogen bonding and other non-covalent interactions. Derivatives of dichlorophenyl compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
-
The Cyclopentanecarboxylic Acid Core: The cyclopentane ring provides a rigid scaffold that can orient the other functional groups in a specific three-dimensional arrangement, which is often crucial for target binding. The carboxylic acid group is a key functional moiety that can act as a hydrogen bond donor and acceptor, and it is often involved in interactions with active sites of enzymes or receptors. Furthermore, cyclopentane-1,3-diones, which share structural similarities, have been explored as isosteres for carboxylic acids in drug design.
Potential Mechanisms of Action: Inferences from Structurally Related Compounds
Based on the known activities of molecules containing dichlorophenyl and cyclopentane/cyclohexane carboxylic acid moieties, we can postulate several potential mechanisms of action for this compound.
Anti-inflammatory Activity
Derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess anti-inflammatory properties by modulating the production of key inflammatory cytokines.[3]
Potential Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Release
A plausible mechanism of action is the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This could occur through the modulation of transcription factors like NF-κB or the inhibition of upstream kinases in the inflammatory cascade.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Antimicrobial and Antifungal Activity
The dichlorophenyl group is frequently associated with antimicrobial properties.[1] Research on related dichlorophenyl-substituted compounds suggests potential activity against a range of bacterial and fungal pathogens.
Potential Mechanism: Disruption of Microbial Cell Membranes or Enzyme Inhibition
One possible mechanism is the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death. Alternatively, the compound could act as an inhibitor of essential microbial enzymes, thereby halting critical metabolic processes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
The dichlorophenyl moiety is present in several approved anticancer drugs, suggesting that derivatives could possess cytotoxic activity against cancer cells.[1] Some dichlorophenyl-containing compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the p38α MAPK pathway.[2]
Potential Signaling Pathway: Induction of Apoptosis via Stress-Activated Protein Kinase Pathways
The compound could potentially induce apoptosis (programmed cell death) in cancer cells by activating stress-activated protein kinase (SAPK) pathways, such as the p38 MAPK and JNK pathways. Activation of these pathways can lead to the downstream activation of caspases and other pro-apoptotic proteins.
Illustrative Workflow for Assessing Anticancer Activity
Caption: Experimental workflow for evaluating anticancer potential.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activity of related compounds to provide a comparative context.
| Compound Class | Biological Activity | Target/Assay | Potency (Example) |
| Dichlorophenyl Oxovaleric Acid Derivatives | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Moderate to outstanding effect against various bacteria[1] |
| Dichlorophenyl Benzoic Acid Derivatives | Anticancer | p38α MAPK Inhibition | >70% inhibition[2] |
| Cyclohex-1-ene-1-carboxylic Acid Derivatives | Anti-inflammatory | TNF-α Secretion Inhibition | 66-81% inhibition[3] |
Future Directions and Conclusion
The in-depth analysis of structurally similar compounds provides a strong foundation for hypothesizing the mechanism of action of this compound. The available evidence suggests that this compound could exhibit anti-inflammatory, antimicrobial, or anticancer properties, likely through the modulation of key signaling pathways such as NF-κB or MAPK.
To elucidate the precise mechanism of action, future research should focus on a systematic biological evaluation of this compound. This would involve a battery of in vitro assays, including receptor binding studies, enzyme inhibition assays, and cell-based functional screens, followed by in vivo studies in relevant disease models. Such a data-driven approach will be critical in unlocking the therapeutic potential of this and related chemical entities.
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Spectroscopic Characterization of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: A Predictive and Interpretive Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to predict and elucidate its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of related novel chemical entities.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a cyclopentane ring and a 3,4-dichlorophenyl moiety attached to the same quaternary carbon, which also bears a carboxylic acid group. This structure dictates a unique spectroscopic fingerprint.
Molecular Structure Breakdown
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The characteristic broad absorption is due to intermolecular hydrogen bonding. [1][2] |
| ~3050 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl ring. |
| 2850-2960 | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the cyclopentane ring. |
| ~1710 | C=O stretch | Carboxylic Acid | The strong carbonyl absorption is a hallmark of carboxylic acids. [1][2] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| ~1210-1320 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |
| ~1100 | C-Cl stretch | Aryl Halide | Carbon-chlorine stretching vibrations. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected monoisotopic mass is approximately 258.01 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.
-
Major Fragmentation Pathways:
-
Loss of -COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.
-
Loss of Cyclopentyl Group: Fragmentation involving the cleavage of the bond between the aromatic ring and the cyclopentyl group.
-
Fragments of the Dichlorophenyl Moiety: Characteristic fragments of the 3,4-dichlorophenyl cation.
-
Based on the mass spectrum of the structurally related Cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester, we can anticipate prominent peaks corresponding to the dichlorophenoxy or dichlorophenyl cation fragments. [3]
Conclusion
This guide provides a predictive but scientifically grounded overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This information serves as a valuable resource for the identification and characterization of this molecule and can guide the interpretation of experimentally acquired data.
References
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An In-depth Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Cyclopentane Derivatives
Abstract
Derivatives of dichlorophenyl cyclopentane represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antiviral, and cannabinoid receptor modulating effects.[1] The specific activity and potency of these molecules are highly dependent on the substitution pattern on both the phenyl and cyclopentane rings, as well as the nature of any linking moieties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, synthesizing data from numerous studies to offer insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present detailed protocols for key biological assays, and utilize visualizations to clarify complex molecular interactions and experimental workflows.
Introduction: The Dichlorophenyl Cyclopentane Scaffold in Medicinal Chemistry
The dichlorophenyl cyclopentane core is a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility that allows for precise interactions with a variety of biological targets. The dichlorophenyl group provides a key anchoring point through hydrophobic and halogen bonding interactions, while the cyclopentane ring serves as a versatile scaffold for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. The exploration of this chemical space has led to the discovery of potent agents with potential therapeutic applications in oncology, virology, and neurology. This guide aims to dissect the intricate relationship between the chemical structure of these derivatives and their biological function, providing a foundation for the rational design of next-generation therapeutics.
Core Structural Features and Their Influence on Biological Activity
The overall activity of dichlorophenyl cyclopentane derivatives is a composite of contributions from three main structural components: the dichlorophenyl moiety, the cyclopentane ring, and any appended functional groups or linkers.
The Dichlorophenyl Moiety: An Anchor for Activity
The dichlorophenyl group is a recurring motif in many biologically active compounds. Its lipophilicity and the specific positioning of the chlorine atoms are critical for target engagement.
-
Substitution Pattern: The relative positions of the chlorine atoms (e.g., 2,4-, 3,4-, or 3,5-dichloro) can dramatically influence binding affinity and selectivity. For instance, in a series of dichlorophenylacrylonitriles, a 3,4-dichlorophenyl substitution was found to be optimal for cytotoxicity against the MCF-7 breast cancer cell line, while a 2,6-dichlorophenyl moiety resulted in a 10-fold decrease in potency.[2] This highlights the importance of matching the substitution pattern to the specific topology of the target's binding pocket.
The Cyclopentane Ring: A Scaffold for Specificity
The cyclopentane ring is more than just a spacer; its conformation and the stereochemistry of its substituents are crucial for orienting key functional groups for optimal interaction with the biological target.
-
Ring Substituents: The addition of functional groups to the cyclopentane ring can modulate activity. For example, in a series of diarylpentanoids, which includes cyclopentanone-bridged structures, the nature of the substituents on the phenyl rings attached to the cyclopentanone core significantly impacts their anti-inflammatory and antioxidant properties.[3]
-
Stereochemistry: The spatial arrangement of substituents on the cyclopentane ring can lead to significant differences in biological activity between stereoisomers. This is a critical consideration in the design and synthesis of these compounds, as one enantiomer or diastereomer may be significantly more active or have a different pharmacological profile than the others.
Biological Activities and Associated Structure-Activity Relationships
Dichlorophenyl cyclopentane derivatives have demonstrated a remarkable range of biological activities. This section will explore the SAR for some of the most promising therapeutic areas.
Anticancer Activity
Several studies have investigated dichlorophenyl-containing compounds as potential anticancer agents, often acting through the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.[1]
A series of cyclopentaquinoline derivatives, which incorporate a cyclopentane ring fused to a quinoline system, have been designed as DNA intercalators and topoisomerase II inhibitors.[4] Within this series, compounds 6d and 6f showed promising anticancer activities against multiple cancer cell lines.[4] Compound 6f , in particular, exhibited superior activity to the standard chemotherapeutic doxorubicin against HepG-2, HCT-116, and Caco-2 cell lines.[4]
Key SAR Insights for Anticancer Activity:
-
The presence of a cyclopentane ring fused to a larger aromatic system can enhance DNA intercalation and topoisomerase II inhibition.
-
The nature and position of substituents on the dichlorophenyl ring are critical for modulating the potency of these compounds.
Table 1: Anticancer Activity of Selected Cyclopentaquinoline Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 6d | HepG-2 | 7.06 |
| MCF-7 | 11.61 | |
| HCT-116 | 6.28 | |
| 6f | HepG-2 | 2.31 |
| HCT-116 | 3.67 | |
| Caco-2 | 9.83 | |
| Doxorubicin | HepG-2 | 4.50 |
| HCT-116 | 5.23 | |
| Caco-2 | 12.49 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of dichlorophenyl cyclopentane derivatives on cancer cell lines.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are treated with the synthesized compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Control groups (untreated cells) and a positive control (a known anticancer drug like doxorubicin) are included. Each concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for another 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[1]
Visualization: Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer screening.
Antiviral Activity
A novel series of cyclopentane derivatives has been identified as potent and selective inhibitors of the influenza virus neuraminidase.[5] These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, have shown efficacy against a range of influenza A and B viruses in cell culture.[5][6] In vivo studies in mice demonstrated that these cyclopentane derivatives have comparable or even better efficacy than oseltamivir and zanamivir.[6]
Key SAR Insights for Antiviral Activity:
-
The cyclopentane ring serves as a scaffold to position key functional groups that mimic the natural substrate (sialic acid) of the neuraminidase enzyme.
-
Modifications to the substituents on the cyclopentane ring can fine-tune the binding affinity and pharmacokinetic properties of these inhibitors.
Table 2: In Vitro Anti-Influenza Virus Activities of Cyclopentane Derivatives [5]
| Compound | Virus Strain | EC50 (µM) |
| RWJ-270201 | A/Victoria/3/75 (H3N2) | 0.004 |
| B/Hong Kong/5/72 | 0.002 | |
| Zanamivir | A/Victoria/3/75 (H3N2) | 0.003 |
| B/Hong Kong/5/72 | 0.006 | |
| Oseltamivir carboxylate | A/Victoria/3/75 (H3N2) | 0.003 |
| B/Hong Kong/5/72 | 0.012 |
Experimental Protocol: Neuraminidase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against influenza neuraminidase.
-
Enzyme Preparation: Purified influenza virus neuraminidase is diluted in assay buffer (e.g., MES buffer with CaCl2).
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for 30 minutes at 37°C.
-
Substrate Addition: The fluorescent substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA) is added to initiate the enzymatic reaction.
-
Reaction Incubation: The reaction mixture is incubated for 60 minutes at 37°C.
-
Reaction Quenching: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is determined from the dose-response curve.
Cannabinoid Receptor Modulation
The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[7] Dichlorophenyl derivatives have been developed as potent modulators of these receptors. For example, 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide is a high-affinity ligand for the CB1 receptor.[8]
Key SAR Insights for Cannabinoid Receptor Modulation:
-
The 1-(2,4-Dichlorophenyl) Group: This moiety is a common feature in many high-affinity CB1 receptor ligands, where it is believed to occupy a key hydrophobic pocket in the receptor.
-
The Pyrazole Core: This heterocyclic ring system serves as a central scaffold.
-
Substituents at C5: A methoxyphenyl group at this position is often found to enhance binding affinity.
-
The Carboxamide Moiety at C3: The nature of the substituent on the carboxamide nitrogen is critical for tuning affinity and functional activity (agonist vs. antagonist). Replacing a piperidin-1-yl group with a pyrrolidin-1-yl group in one series of compounds led to a significant increase in binding affinity for the CB1 receptor.[8]
Table 3: Binding Affinities of Dichlorophenyl Pyrazole Derivatives for the CB1 Receptor [8]
| Compound | R Group at C3-carboxamide | Ki (nM) | log D7.4 |
| JHU75528 | Piperidin-1-yl | 11 | 3.6 |
| JHU76609 | Pyrrolidin-1-yl | 2.0-3.7 | 2.8 |
Visualization: Simplified Cannabinoid Receptor Signaling
Caption: Agonist activation of the CB1 receptor.
Synthesis Strategies
The synthesis of dichlorophenyl cyclopentane derivatives often involves multi-step sequences. A common approach for creating certain diarylpentanoid structures with a cyclopentanone core is through an aldol condensation reaction between a substituted benzil and an acetone derivative in an alkaline medium.[9]
Visualization: Generalized Synthetic Scheme via Aldol Condensation
Caption: Aldol condensation for cyclopentenone synthesis.
Computational Approaches in SAR Studies
Quantitative structure-activity relationship (QSAR) and molecular docking studies are invaluable tools for understanding the SAR of dichlorophenyl cyclopentane derivatives.[10]
-
QSAR: These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For instance, a 2D-QSAR study on diarylcyclopentene derivatives as prostaglandin EP1 receptor antagonists identified key descriptors that explain their inhibitory activity.[10]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of dichlorophenylacrylonitriles with the aryl hydrocarbon receptor showed a good correlation between predicted binding efficiencies and observed cytotoxicity, supporting the use of this model for designing new breast-cancer-specific drugs.[2]
Future Perspectives and Conclusion
The dichlorophenyl cyclopentane scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The SAR studies summarized in this guide underscore several key principles for the design of potent and selective agents:
-
The substitution pattern on the dichlorophenyl ring is a critical determinant of activity and must be optimized for each biological target.
-
The cyclopentane ring provides a rigid scaffold for the precise positioning of pharmacophoric elements, with stereochemistry playing a crucial role.
-
The nature of linkers and peripheral functional groups can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of derivatives with improved drug-like properties, including enhanced oral bioavailability and reduced off-target effects. The integration of computational modeling with traditional medicinal chemistry approaches will be essential for accelerating the discovery of new clinical candidates. The versatility of the dichlorophenyl cyclopentane scaffold ensures that it will remain an area of active investigation for years to come.
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In Silico Modeling of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a novel small molecule with therapeutic potential. In the absence of established biological targets for this specific compound, this document outlines a robust, scientifically-grounded workflow for identifying and validating a plausible protein target, and subsequently characterizing the molecular interactions. We present a hypothetical investigation targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology, given the prevalence of the dichlorophenyl motif in known kinase inhibitors. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed exposition of the methodologies, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Each step is accompanied by the scientific rationale, practical protocols, and illustrative data to ensure a self-validating and reproducible computational study.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process. By simulating molecular interactions within a virtual environment, we can predict a compound's efficacy, selectivity, and potential liabilities before committing to costly and time-consuming wet-lab experiments.
The subject of this guide, this compound, possesses structural features that suggest a potential for biological activity. The dichlorophenyl group is a common moiety in a variety of bioactive molecules, capable of participating in hydrophobic and halogen bonding interactions within protein binding pockets.[1] The cyclopentanecarboxylic acid scaffold provides a rigid framework that can be optimized for specific receptor geometries. This guide will walk through a hypothetical, yet plausible, in silico investigation to elucidate the therapeutic potential of this compound.
Target Identification and Validation: A Hypothesis-Driven Approach
Given the novelty of this compound, the initial step is to identify a putative biological target. This is a critical decision that will guide the entire modeling cascade. Our hypothesis is that the compound may act as a kinase inhibitor, based on the prevalence of the dichlorophenyl motif in this class of drugs.
For the purpose of this guide, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as a hypothetical target. EGFR is a well-characterized receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in various cancers.
Evidence-Based Target Selection
The selection of EGFR is supported by:
-
Structural Precedent: Numerous FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, feature a dichlorophenyl ring that occupies the ATP-binding site.
-
Druggability: The ATP-binding pocket of EGFR is a well-defined and druggable pocket, with a wealth of structural information available in the Protein Data Bank (PDB).
The Computational Workflow: A Step-by-Step Guide
This section details the core experimental protocols for a comprehensive in silico investigation.
Workflow Overview
The following diagram illustrates the logical flow of our in silico investigation.
Caption: The overall in silico workflow, from initial preparation to final analysis.
Step 1: Protein and Ligand Preparation
Rationale: The accuracy of any in silico model is critically dependent on the quality of the starting structures. This preparatory step ensures that both the protein and the ligand are in a chemically correct and energetically favorable state.
Protocol:
-
Protein Structure Acquisition:
-
Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB ID: 2GS2). This structure is co-crystallized with an inhibitor, which provides a well-defined binding pocket.
-
Remove the co-crystallized ligand, water molecules, and any other non-protein atoms from the PDB file.
-
-
Protein Preparation:
-
Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, perform the following steps:
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct bond orders and formal charges.
-
Optimize the hydrogen bond network by flipping terminal amide and hydroxyl groups.
-
Perform a constrained energy minimization to relieve any steric clashes, while keeping the backbone atoms fixed.
-
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 18840) or sketch it using a molecular editor.[2]
-
Generate a low-energy 3D conformation using a suitable force field (e.g., MMFF94).
-
Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electrostatic potential.
-
Step 2: Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides initial insights into the binding mode and allows for a semi-quantitative estimation of the binding affinity.
Protocol:
-
Grid Generation:
-
Define a docking grid box that encompasses the ATP-binding site of the EGFR kinase domain. The grid should be centered on the position of the co-crystallized inhibitor in the original PDB structure to ensure the search space is relevant.
-
-
Docking Simulation:
-
Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Perform the docking calculation using standard precision (SP) or extra precision (XP) modes, if available.
-
Generate a diverse set of binding poses (typically 10-20) for subsequent analysis.
-
Step 3: Molecular Dynamics (MD) Simulations
Rationale: While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time. This allows for an assessment of the stability of the binding pose and a more detailed characterization of the intermolecular interactions.
Protocol:
-
System Setup:
-
Select the most promising binding pose from the docking results based on scoring function and visual inspection of key interactions.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Use a simulation package like GROMACS, AMBER, or NAMD.
-
Employ a well-established force field for proteins (e.g., AMBERff14SB) and a compatible force field for the ligand (e.g., GAFF2).
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to physiological temperature (300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) for several nanoseconds.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of the system's properties.
-
Step 4: Binding Free Energy Calculations
Rationale: To obtain a more quantitative measure of binding affinity, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method provides a good balance between computational cost and accuracy.
Protocol:
-
Trajectory Extraction:
-
Extract snapshots of the protein-ligand complex from the production MD trajectory at regular intervals.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the binding free energy using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where ΔE_MM is the molecular mechanics energy, ΔG_solv is the solvation free energy, and TΔS is the conformational entropy.
-
Data Interpretation and Visualization
Molecular Docking Results
The docking results should be summarized in a table, including the docking score and a description of the key interactions for the top-ranked poses.
| Pose ID | Docking Score (kcal/mol) | Key Interactions with EGFR Residues |
| 1 | -8.5 | Hydrogen bond with Met793; Halogen bond with Leu718; Hydrophobic interactions with Val726, Ala743, Leu844 |
| 2 | -8.2 | Hydrogen bond with Thr790; Hydrophobic interactions with Leu718, Val726, Leu788 |
| 3 | -7.9 | Pi-cation interaction with Lys745; Hydrophobic interactions with Ala743, Leu844 |
Molecular Dynamics Simulation Analysis
The stability of the protein-ligand complex during the MD simulation can be assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms.
Caption: A representative plot of protein and ligand RMSD over a 100 ns MD simulation.
A stable RMSD for both the protein and the ligand indicates that the binding pose is maintained throughout the simulation.
Binding Free Energy
The calculated binding free energy provides a quantitative estimate of the binding affinity.
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -34.6 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. The hypothetical investigation against the EGFR kinase domain demonstrates how computational modeling can be employed to generate testable hypotheses and provide detailed insights into molecular recognition. The predicted binding mode, interaction profile, and binding free energy serve as a strong foundation for guiding future experimental studies, including in vitro enzymatic assays and cell-based proliferation assays, to validate the computational findings. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.
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An In-depth Technical Guide to 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide reliable estimations and expert insights for researchers, scientists, and professionals in drug development.
Introduction and Molecular Structure
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a cyclopentyl ring and a dichlorinated phenyl group attached to the same carbon atom that bears the carboxylic acid moiety, suggests potential applications as a scaffold or intermediate in medicinal chemistry. The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in pharmacologically active compounds, influencing metabolic stability and receptor binding through its electronic and steric properties.
The molecular structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Estimated Value / Comment | Reference / Basis |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | Calculated |
| Molecular Weight | 259.13 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Based on similar compounds like 1-phenylcyclopentanecarboxylic acid. |
| Melting Point | Estimated to be in the range of 160-180 °C. The dichlorophenyl group is expected to increase the melting point compared to 1-phenylcyclopentanecarboxylic acid (159-161 °C) due to increased molecular weight and intermolecular interactions. | Inference from analogous compounds. |
| Boiling Point | Not available; likely to decompose upon heating at atmospheric pressure. | General behavior of similar aromatic carboxylic acids. |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like ethanol, acetone, and dichloromethane. | General solubility trends for aromatic carboxylic acids. |
| pKa | Estimated to be around 4.0. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring will increase the acidity (lower the pKa) compared to phenylacetic acid (pKa ≈ 4.31).[1][2] | Inference based on electronic effects of substituents. |
Synthesis
The most plausible synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile. This two-step synthesis is a common method for the preparation of carboxylic acids.[3]
Synthesis Workflow
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
This protocol is based on well-established procedures for nitrile hydrolysis.[3][4][5][6][7]
Materials:
-
1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid (for acidic hydrolysis)
-
Ethanol (for basic hydrolysis)
-
Deionized Water
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware and reflux apparatus
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Add a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., in a 1:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20-40% w/v).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is approximately 1-2.
-
The carboxylic acid should precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the acidified aqueous layer with an organic solvent.
-
Work-up the organic extracts as described in the acid-catalyzed procedure.
Chemical Reactivity
Acidity
The carboxylic acid proton is acidic, with an estimated pKa of around 4.0. The presence of two electron-withdrawing chlorine atoms on the phenyl ring increases the stability of the carboxylate conjugate base, making the acid stronger than both benzoic acid (pKa = 4.20) and phenylacetic acid (pKa = 4.31).[1][2][8][9]
Reactivity of the Carboxyl Group
The carboxylic acid functional group is expected to undergo typical reactions, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide formation: Reaction with amines, often via an activated derivative such as an acyl chloride, to form amides.
-
Reduction: Reduction to the corresponding alcohol, 1-(3,4-dichlorophenyl)cyclopentylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl group is generally unreactive under standard laboratory conditions. The chlorine atoms are strongly bonded to the aromatic ring and are not susceptible to nucleophilic substitution except under very harsh conditions. The phenyl ring can undergo electrophilic aromatic substitution, with the chloro substituents being deactivating and ortho-, para-directing. However, the existing substitution pattern and steric hindrance may limit further substitution.
Spectroscopic Analysis
While experimental spectra for this compound are not available, its characteristic spectral features can be reliably predicted based on data from analogous compounds.[10][11][12][13][14]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The exact chemical shift is dependent on concentration and solvent.
-
Aromatic Protons (Ar-H): The 3,4-dichloro substitution pattern will result in three aromatic protons. A doublet for the proton at C2, a doublet of doublets for the proton at C6, and a doublet for the proton at C5 are expected in the range of 7.2-7.6 ppm.
-
Cyclopentyl Protons (-CH₂-): The eight protons of the cyclopentyl ring will appear as complex multiplets in the upfield region, likely between 1.5 and 2.5 ppm.
¹³C NMR Spectroscopy
-
Carboxylic Carbon (-COOH): A signal is expected in the range of 175-185 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms will be shifted downfield. The quaternary carbon attached to the cyclopentyl ring will also be in the aromatic region.
-
Quaternary Cyclopentyl Carbon (C-alpha): The carbon atom of the cyclopentyl ring attached to the phenyl group and the carboxyl group will appear as a singlet, likely in the range of 50-60 ppm.
-
Cyclopentyl Carbons (-CH₂-): The remaining four carbons of the cyclopentyl ring will show signals in the aliphatic region, typically between 25 and 40 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[13][14]
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.[13][14]
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z corresponding to the molecular weight, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of a chlorine atom. The fragmentation of the cyclopentyl ring and the dichlorophenyl moiety will also contribute to the overall spectrum.
Potential Applications in Drug Development
While specific biological activities for this compound have not been reported, its structural motifs are present in various pharmaceutically relevant molecules. The 3,4-dichlorophenyl group is a known pharmacophore in a range of bioactive compounds, including antidepressants and antimicrobial agents.[15][16] Carboxylic acid-containing small molecules are also prevalent in drug discovery as they can participate in key hydrogen bonding interactions with biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed analysis of the anticipated physical and chemical properties, a plausible synthetic route, and expected spectroscopic features of this compound. By drawing upon established chemical principles and data from structurally related compounds, this document serves as a valuable resource for researchers and scientists working with this and similar molecules in the field of drug discovery and development. The provided protocols and predictive data are intended to facilitate further experimental investigation into this promising chemical entity.
References
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- Google Patents. (1960). Esters of cyclopentane-1, 3-dicarboxylic acid.
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Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is executed in two primary stages: (1) a phase-transfer catalyzed cycloalkylation of 3,4-dichlorophenylacetonitrile with 1,4-dibromobutane to yield the key intermediate, 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile, and (2) the subsequent vigorous hydrolysis of the nitrile to the final carboxylic acid product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.
Introduction & Synthetic Strategy
Substituted cyclic carboxylic acids are privileged scaffolds in drug discovery, often imparting favorable pharmacokinetic properties such as metabolic stability and controlled lipophilicity. The title compound, this compound, incorporates a dichlorinated phenyl ring, a common motif for modulating electronic properties and receptor binding interactions, with a rigid cyclopentyl core.
The synthetic route detailed herein is designed for efficiency and scalability. It begins with the commercially available 3,4-dichlorophenylacetonitrile. The core challenge in the first step—forming a cyclopentane ring via dialkylation—is overcoming the low reactivity of the starting materials in immiscible phases. This is elegantly solved using Phase-Transfer Catalysis (PTC), a powerful technique for promoting reactions between reagents in separate liquid or solid-liquid phases.[1][2] The subsequent hydrolysis of the stable nitrile intermediate requires forcing conditions, achieved by heating under strongly basic conditions to drive the reaction to completion.[3][4]
Overall Reaction Scheme:
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile
Principle & Mechanism
This reaction is a classic example of a phase-transfer catalyzed α-alkylation. The process occurs at the interface of an aqueous phase (containing sodium hydroxide) and an organic phase (containing the reactants).
-
Deprotonation: The hydroxide ion (OH⁻) from the concentrated aqueous NaOH solution deprotonates the α-carbon of 3,4-dichlorophenylacetonitrile, which is acidic due to the electron-withdrawing effects of both the phenyl and cyano groups. This forms a resonance-stabilized carbanion.
-
Ion-Pair Extraction: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like benzyltriethylammonium chloride, facilitates the transfer of the carbanion from the aqueous or interfacial region into the bulk organic phase. It does this by exchanging its counter-ion (e.g., Cl⁻) for the organic carbanion, forming a lipophilic ion pair [Q⁺][Ar-CH⁻-CN].[1][5]
-
First Alkylation (S_N2): In the organic phase, the now-solubilized carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an S_N2 reaction, displacing a bromide ion.
-
Second Alkylation (Intramolecular S_N2): The resulting intermediate undergoes a second, intramolecular deprotonation and S_N2 reaction. The newly formed carbanion at the α-carbon attacks the terminal carbon of the butyl bromide chain, displacing the second bromide ion and closing the five-membered ring.
Caption: Phase-transfer catalysis workflow for cycloalkylation.
Materials & Reagents Summary
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |
| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | 186.04 | 1.0 | 18.6 g (0.10 mol) |
| 1,4-Dibromobutane | 110-52-1 | 215.90 | 1.2 | 25.9 g (0.12 mol) |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | - | 30 mL |
| Benzyltriethylammonium Chloride | 56-37-1 | 227.77 | 0.05 | 1.14 g (5.0 mmol) |
| Toluene | 108-88-3 | 92.14 | - | 100 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | For extraction |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | For drying |
Step-by-Step Experimental Protocol
CAUTION: This procedure involves corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,4-dichlorophenylacetonitrile (18.6 g, 0.10 mol), toluene (50 mL), and benzyltriethylammonium chloride (1.14 g, 5.0 mmol).
-
Addition of Base: Begin vigorous stirring (approx. 400-500 RPM) to create a good emulsion. Carefully add the 50% (w/w) aqueous sodium hydroxide solution (30 mL). A slight exotherm may be observed.
-
Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (25.9 g, 0.12 mol) to the mixture over 15-20 minutes. A more significant exotherm is expected; use a water bath to maintain the internal temperature below 70 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C and maintain vigorous stirring for 18-24 hours. The reaction progress can be monitored by TLC or GC-MS by sampling the organic layer.
-
Workup and Extraction: Cool the mixture to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash them sequentially with deionized water (50 mL) and then brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: The crude 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a clear, pale yellow oil. The expected yield is 75-85%.
Part II: Hydrolysis to this compound
Principle & Mechanism
The conversion of a nitrile to a carboxylic acid under basic conditions is a robust but often slow reaction requiring heat.[3][6]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) performs a nucleophilic attack on the electrophilic carbon of the nitrile group.
-
Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid tautomer.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.[7]
-
Amide Hydrolysis: The amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon, ultimately leading to the expulsion of ammonia (NH₃) and the formation of a carboxylate salt.
-
Acidification: In the final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the final carboxylic acid product.
Caption: Simplified mechanism for the hydrolysis of the nitrile intermediate.
Materials & Reagents Summary
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount Used (per 0.08 mol nitrile) |
| 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile | 213755-91-0 | 240.13 | 19.2 g (0.08 mol) |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 16.0 g (0.40 mol) |
| Diethylene Glycol | 111-46-6 | 106.12 | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | For workup |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | To pH 1-2 |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
Step-by-Step Experimental Protocol
CAUTION: This procedure involves highly corrosive and hot solutions. Perform all steps in a well-ventilated fume hood with appropriate PPE. Handle concentrated HCl with extreme care.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the purified 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile (19.2 g, 0.08 mol), sodium hydroxide pellets (16.0 g, 0.40 mol), and diethylene glycol (100 mL).
-
Hydrolysis Reaction: Heat the mixture to 140-150 °C with stirring. The mixture will become a dark, homogenous solution. Maintain this temperature for 12-18 hours. The reaction can be monitored by observing the cessation of ammonia (NH₃) evolution (can be tested with moist pH paper held at the condenser outlet) or by TLC analysis (the product is much more polar than the starting nitrile).
-
Cooling and Quenching: Cool the reaction mixture to below 100 °C. Carefully and slowly pour the dark solution into a beaker containing 300 mL of ice-cold water with stirring.
-
Acidification: Place the beaker in an ice bath. Slowly and carefully add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 1-2. A thick, light-colored precipitate of the carboxylic acid will form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in a minimal amount of hot alcohol, then slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected yield of pure this compound is 80-90%.
References
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Purification methods for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction: The Imperative for Purity
1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid featuring a dichlorinated aromatic ring. Its structural motifs are common in the development of novel pharmaceutical and agrochemical agents. As with most active ingredient precursors, the purity of this intermediate is not merely a quality metric but a critical determinant for the success of subsequent synthetic steps and the reliability of biological assays.[1][2]
Common impurities, which can include unreacted starting materials, reaction byproducts, and residual solvents, can lead to low yields in downstream reactions, the formation of undesirable side-products, and complicate the purification of the final active molecule.[3] This document provides a comprehensive guide detailing three robust, field-proven methods for the purification of this compound, designed for researchers and drug development professionals. The methodologies are presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these protocols effectively.
Compound Profile and Impurity Analysis
A foundational step in developing a purification strategy is to understand the physicochemical properties of the target compound and the likely impurities originating from its synthesis.
Physicochemical Data
| Parameter | Value / Description | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid | - |
| CAS Number | 437650-06-1 | [4] |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | [4] |
| Molecular Weight | 260.13 g/mol | - |
| Appearance | Likely a white to off-white solid at room temperature. | Inferred |
| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., Ether, Ethyl Acetate, Alcohols) and insoluble in water. The sodium salt form is water-soluble. | [5][6] |
Probable Synthetic Impurities
While multiple synthetic routes exist, a common approach for structurally similar compounds involves the alkylation of a phenylacetonitrile derivative followed by harsh basic hydrolysis.[7] This pathway suggests the following potential impurities:
-
Unreacted Starting Materials: 3,4-Dichlorophenylacetonitrile.
-
Intermediate Byproducts: 1-(3,4-dichlorophenyl)cyclopentanecarboxamide (from incomplete hydrolysis).
-
Neutral Byproducts: Side-products from the alkylation step.
-
Inorganic Salts: Residual base (e.g., KOH) and salts formed during reaction or workup (e.g., KBr).
-
Residual Solvents: High-boiling point solvents used during synthesis (e.g., diethylene glycol).[7]
Purification Methodologies: A Multi-Pronged Approach
The choice of purification technique depends on the nature and quantity of the impurities present.[3] We present three primary methods, from a broad-spectrum initial cleanup to a high-resolution final polish.
Method 1: Acid-Base Extraction (Work-up and Primary Purification)
Principle of Causality: This technique is the most powerful and efficient method for separating carboxylic acids from neutral and basic impurities.[3][8] It leverages the acidic proton of the carboxyl group. By treating the crude mixture with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This ionic salt exhibits high water solubility and partitions into the aqueous phase, while neutral organic impurities remain in the organic layer.[5][6][9][10] Subsequent re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates out in a much purer form.[3]
Caption: Workflow for Purification via Acid-Base Extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (150 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).[3] Stopper the funnel and invert gently, venting frequently to release the pressure from evolved CO₂ gas. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of the target compound, into a clean Erlenmeyer flask.[3]
-
Repeat Extraction: To ensure complete recovery, extract the remaining organic layer again with a fresh portion of saturated NaHCO₃ solution (50 mL). Combine this aqueous extract with the first one. The organic layer containing neutral impurities can now be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The carboxylic acid will begin to precipitate as a white solid. Continue adding HCl until the solution is strongly acidic (pH < 2, check with litmus paper).[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water to remove any residual inorganic salts (NaCl).[3]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Method 2: Recrystallization (For Solid-State Purification)
Principle of Causality: Recrystallization is the gold standard for purifying solid organic compounds.[3] The technique relies on the differential solubility of the target compound versus its impurities in a specific solvent system.[11] An ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at low temperatures. Upon slow cooling, the decreased solubility forces the target compound to form a highly ordered crystal lattice, excluding impurities which remain dissolved in the "mother liquor".
Caption: Standard Workflow for Recrystallization.
Detailed Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Given the molecule's mixed polarity, a two-solvent system is often ideal.[1] Good starting points are Ethanol/Water or Toluene/Hexane.
-
Procedure: In a small test tube, dissolve a small amount of crude product in the minimum amount of the more polar ("good") solvent (e.g., Ethanol) at its boiling point. Then, add the less polar ("bad") solvent (e.g., Water) dropwise until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the solid. Allow to cool and observe crystal formation.
-
-
Dissolution: Place the crude, acid-base extracted solid into an Erlenmeyer flask. Add the selected "good" solvent (e.g., Ethanol) portion-wise while heating the mixture on a hot plate until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Add the "bad" solvent (e.g., Water) dropwise to the hot solution until it becomes slightly turbid.[11] Cover the flask and allow it to cool slowly to room temperature. Large, well-defined crystals should form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.[11]
-
Drying: Dry the pure crystals in a vacuum oven.
Method 3: Flash Column Chromatography (High-Resolution Separation)
Principle of Causality: Chromatography is employed when impurities have similar solubility and acidity to the target compound, making extraction and recrystallization ineffective.[3] The technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). For carboxylic acids on standard silica gel, strong polar interactions can cause significant "streaking" or tailing. This is overcome by adding a small amount of a volatile acid (like acetic acid) to the mobile phase.[3] This maintains the target compound in its fully protonated, less polar state, ensuring it moves through the column as a tight, well-defined band.
Caption: General Workflow for Flash Chromatography Purification.
Detailed Protocol:
-
TLC Analysis: Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% acetic acid to the solvent mixture to prevent streaking.[3] Adjust the solvent ratio until the target compound has an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent as the slurry and packing solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution.[3]
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or fractions.[3]
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the fractions that contain only the pure compound. Remove the mobile phase solvent using a rotary evaporator to yield the purified this compound.
Purity Verification
After any purification procedure, the purity of the final product must be confirmed.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on a TLC plate when visualized under UV light or with an appropriate stain.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods for confirming the structural integrity of the molecule and for detecting the presence of any remaining organic impurities.
References
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- Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Purification of organic acids using anion exchange chromatography. (2001). Google Patents.
- Acid–base extraction. (n.d.). Wikipedia.
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- Conversion of aryl carboxylic acids into aryl nitriles through multi-versions of Cu-mediated decarboxylative cyanation. (n.d.). Royal Society of Chemistry.
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1966). Oregon State University.
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Application Notes and Protocols for the Analysis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction: The Analytical Imperative for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
This compound is a compound of significant interest within pharmaceutical and chemical research, characterized by its dichlorinated aromatic ring coupled to a cyclopentanecarboxylic acid moiety. The accurate and precise quantification of this molecule, along with the identification of any related impurities, is critical for ensuring the quality, safety, and efficacy of potential drug candidates and for understanding its metabolic fate and environmental impact. The presence of a carboxylic acid group imparts polarity, while the dichlorophenyl ring provides a strong chromophore, making this molecule amenable to a range of modern analytical techniques.
This comprehensive guide provides detailed application notes and protocols for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for method selection, sample preparation, and instrumental analysis. The methodologies described herein are built upon established principles of analytical chemistry and are supported by data from analogous compounds, providing a robust starting point for method development and validation.
Part 1: Foundational Analytical Strategy: Sample Preparation
Effective sample preparation is the cornerstone of reliable analysis, aiming to isolate the analyte from complex matrices, eliminate interferences, and ensure compatibility with the chosen analytical instrument.[1] The acidic nature of this compound dictates the primary extraction strategy.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for the separation of acidic compounds.[2] The core principle involves the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid can be controlled, thereby modulating its solubility in the organic solvent.
Protocol for LLE:
-
Sample pH Adjustment: To a known volume of the aqueous sample (e.g., dissolved drug product, biological fluid), add an appropriate acid (e.g., 1 M HCl) to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group is protonated, rendering the molecule less polar.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean collection tube.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. The solvent can then be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent for analysis.[3]
Solid-Phase Extraction (SPE)
SPE has become a preferred method for sample preparation due to its efficiency, selectivity, and potential for automation.[4] For acidic compounds, mixed-mode anion exchange cartridges, which combine reversed-phase and ion-exchange retention mechanisms, are particularly effective.
Protocol for Mixed-Mode Anion Exchange SPE:
-
Cartridge Conditioning: Condition a polymeric mixed-mode strong anion exchange SPE cartridge by sequentially passing methanol and then water (or a specific buffer as recommended by the manufacturer) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. The pH of the sample should be adjusted to ensure the analyte is in its ionized form to retain on the anion exchanger.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic impurities. A second wash with a stronger organic solvent (e.g., methanol) can then be used to elute any remaining non-specifically bound impurities.
-
Elution: Elute the target analyte by passing a solution containing an acid (e.g., 2% formic acid in methanol) through the cartridge. The acid neutralizes the charge on the analyte, releasing it from the anion exchange sorbent.
-
Final Preparation: The eluate can be evaporated and reconstituted in the mobile phase for HPLC analysis or in a suitable solvent for GC-MS derivatization.
Caption: Solid-Phase Extraction Workflow for Acidic Compounds.
Part 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids. The dichlorophenyl group in the target analyte provides a strong chromophore, allowing for sensitive UV detection. Method development for analogous compounds, such as 1-(4-chlorophenyl)cyclopentanecarboxylic acid, suggests that a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier is a suitable starting point.[2]
Suggested HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a volatile mobile phase modifier suitable for MS compatibility and helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[1] |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions | A gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 230 nm | The dichlorophenyl moiety is expected to have a strong absorbance in this region. A full UV scan of a standard should be performed to determine the optimal wavelength. |
Protocol for HPLC Analysis:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample as described in the sample preparation section, ensuring the final solvent is compatible with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Part 3: Confirmatory Analysis and Structural Elucidation
While HPLC-UV is excellent for quantification, confirmatory analysis using mass spectrometry and structural elucidation via nuclear magnetic resonance (NMR) spectroscopy are essential for unambiguous identification and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and thermal instability.[6] Therefore, derivatization is a necessary step to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester.[7]
Caption: Common Derivatization Pathways for Carboxylic Acids.
Protocol for Silylation: This protocol is adapted from a method for a structurally similar compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.[6]
-
Sample Preparation: Transfer a known amount of the dried sample extract into a GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue, followed by 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS system.
Suggested GC-MS Parameters:
| Parameter | Recommended Condition | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | An initial temperature program to be optimized based on the retention time of the derivatized analyte. |
| Injector | Splitless mode at 250°C | Suitable for trace analysis. |
| MS Interface Temp | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-500 | A wide scan range to capture the molecular ion and key fragment ions. |
Expected Mass Spectrum: While the mass spectrum for the exact target molecule is not readily available, the spectrum of a close analog, cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester, provides insight into the expected fragmentation.[8] Key fragments would likely include the dichlorophenyl cation and fragments arising from the cyclopentyl ring. The molecular ion peak of the derivatized analyte should be clearly visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the dichlorophenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., an ABX system).
-
Cyclopentyl Protons: The protons on the cyclopentane ring will appear in the aliphatic region (typically δ 1.5-3.0 ppm). The diastereotopic nature of the methylene protons will likely result in complex multiplets.
-
Carboxylic Acid Proton: The acidic proton will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed in the downfield region (δ 170-185 ppm).[9]
-
Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms will be shifted downfield.
-
Cyclopentyl Carbons: The aliphatic carbons of the cyclopentane ring will be observed in the upfield region (δ 25-50 ppm).[10]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve an accurately weighed amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments such as COSY, HSQC, and HMBC can be used to aid in the complete assignment of all proton and carbon signals.
Conclusion
The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the analysis of this compound. The combination of meticulous sample preparation with robust chromatographic separation and powerful spectroscopic identification ensures the generation of high-quality, reliable data. As with any analytical method, validation according to ICH guidelines or other relevant regulatory standards is essential to demonstrate that the chosen method is fit for its intended purpose. The principles and specific protocols detailed herein will serve as a valuable resource for scientists engaged in the research and development of this and structurally related compounds.
References
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 1-9.
- National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester. In NIST Chemistry WebBook.
- SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Beccaria, M., & Cabras, P. (2001). Derivatization of Metabolites for GC-MS-Based Metabolomics. Journal of Agricultural and Food Chemistry, 49(4), 1637-1645.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, 3,4-dichlorophenyl ester. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information.
- Das, A. K. (n.d.). Acids: Derivatization for GC Analysis.
- Mishra, S. (n.d.). Pharmaceutical Analysis. PharmRecord.
- Shantier, S. W. (2020). Drug Analysis. In Pharmaceutical Formulation Design - Recent Practices. IntechOpen. DOI: 10.5772/intechopen.88739.
- Hrokkh, V. V., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(9), 4229-4235.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 431-437.
- Han, J., & Borchers, C. H. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2891–2900.
- Catalfamo, M., et al. (2012). Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins. Rasayan Journal of Chemistry, 5(4), 436-443.
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Title: Application Notes & Protocols for the Biological Activity Screening of Novel Carboxylic Acids
An Application Note from a Senior Application Scientist
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine, and carboxylic acids represent a privileged scaffold in drug design. Their ability to engage in critical hydrogen bonding and ionic interactions makes them frequent components of bioactive molecules. This guide provides a comprehensive, logically structured framework for researchers, scientists, and drug development professionals to assess the biological activities of novel carboxylic acids. Moving beyond a simple checklist of procedures, this document elucidates the causality behind experimental choices, establishing a self-validating and reproducible screening cascade. We will cover foundational cytotoxicity and ADME/Tox principles, primary screening assays for antimicrobial, anti-inflammatory, and antioxidant activities, and conclude with advanced methods for target engagement and deconvolution.
Introduction: The Rationale for a Phased Screening Approach
The path from a newly synthesized compound to a potential drug candidate is a process of systematic de-risking.[1] A phased or tiered approach, often called a "screening cascade," is the most efficient strategy.[2] This methodology uses broad, cost-effective assays in the initial stages to quickly identify promising "hits" and eliminate unsuitable compounds, reserving more complex and resource-intensive assays for later stages of the hit-to-lead process.[3]
The Drug Discovery Funnel
The drug discovery process is fundamentally a funnel of attrition. Thousands of compounds may enter primary screening to yield only a handful of candidates for preclinical development.[4] Therefore, the logic of the screening cascade is paramount. The initial assays must be robust, reproducible, and sufficiently high-throughput to handle a library of new chemical entities (NCEs).
Caption: A generalized workflow for a phased drug discovery screening cascade.
The Unique Chemical Space of Carboxylic Acids
Carboxylic acids are prevalent in both natural products and synthetic drugs. Their acidic proton allows them to exist in an anionic carboxylate form at physiological pH, enabling potent ionic interactions with biological targets, such as the lysine and arginine residues in protein active sites. This functional group is also a key structural alert for potential metabolic liabilities and transport protein interactions, making its early-stage characterization critical.
The Importance of Scientific Rigor and Reproducibility
A crisis in reproducibility challenges the validity of biomedical research.[5] To combat this, every protocol must be a self-validating system. This involves meticulous documentation, the use of appropriate positive and negative controls, and a commitment to open and transparent data reporting.[6][7] Adherence to established guidelines and best practices is not optional; it is the bedrock of scientific integrity.[8][9]
Foundational Assays: Establishing a Biological Profile
Before investigating specific therapeutic activities, a foundational understanding of a compound's interaction with basic cellular systems is essential.
Early ADME/Tox Profiling: The "Fail Fast, Fail Cheap" Principle
Historically, poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and unforeseen toxicity have been major causes of late-stage drug candidate failure.[10] Addressing these potential liabilities early in the discovery process can save immense time and resources.[4][11] It is estimated that up to 40% of drug candidates have failed in the past due to toxicity.[10] Integrating early ADME/Tox studies has been shown to dramatically reduce attrition rates related to pharmacokinetics from 40% to under 11%.[4]
These initial studies are often performed in vitro and provide critical insights into:
-
Absorption: Will the compound be absorbed into the bloodstream? (e.g., Caco-2 permeability assay).[12]
-
Distribution: How does the compound distribute throughout the body? (e.g., Plasma Protein Binding assays).[12]
-
Metabolism: Is the compound rapidly metabolized into active or inactive—and potentially toxic—metabolites? (e.g., Microsomal stability assays).[12]
-
Excretion: How is the compound eliminated from the body?[4]
-
Toxicity: Does the compound exhibit toxic effects on vital organs or systems?[4]
General Cytotoxicity Assessment: Defining the Therapeutic Window
A successful therapeutic agent must be effective against its target without causing significant harm to the host. Cytotoxicity assays are fundamental for determining a compound's therapeutic index—the concentration range where it elicits a desired biological effect without killing host cells.[13]
Cytotoxicity can be measured by assessing various cellular parameters, including metabolic activity, cell membrane integrity, and apoptosis.[3] It is crucial to use multiple, mechanistically distinct assays to obtain a comprehensive toxicity profile.
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Materials:
-
96-well cell culture plates
-
Human cell line (e.g., HEK293 for general toxicity, or a specific cancer line like MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel Carboxylic Acid (NCA) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the NCA in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest NCA concentration) and an untreated control.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, protected from light.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This serves as a direct indicator of cytotoxicity and cell lysis.[14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Materials and setup from the MTT assay (Steps 1-3)
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Establish Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit (typically 1 hour before the end of incubation).
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO).
-
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new, clean 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100).
Tier 1: Primary Screening for Key Biological Activities
Once a compound is determined to have an acceptable cytotoxicity profile, it can be screened for specific therapeutic activities.
Antimicrobial Activity
Carboxylic acids are known to possess antimicrobial properties. A quantitative assessment of this activity is essential.
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[15] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined.[16]
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[18]
-
Sterile 96-well microtiter plates
-
NCA stock solution (in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies and suspend them in MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the NCA solution (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[18] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.
-
MIC Determination: The MIC is the lowest concentration of the NCA at which there is no visible turbidity (growth).[15]
The MBC test is performed immediately after the MIC is determined.[16]
Step-by-Step Protocol:
-
Subculturing: From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18–24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log10 reduction) in CFU/mL compared to the initial inoculum count.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Carboxylic acids, like the non-steroidal anti-inflammatory drugs (NSAIDs), are well-known inhibitors of inflammatory pathways.[19]
Inflammation is a complex process involving mediators like nitric oxide (NO) and pro-inflammatory cytokines.[20] A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[21]
Caption: Simplified NF-κB signaling pathway leading to NO production.
This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[22]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
NCA stock solution
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates and microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the NCA. Incubate for 1-2 hours.[22]
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (this may need optimization). Do not add LPS to negative control wells.[22]
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Supernatant Collection: Collect 50 µL of supernatant from each well and transfer to a new plate.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of the NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the LPS-only treated group and calculate the IC50 value.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is linked to many pathologies. Antioxidants can neutralize these harmful species. The DPPH and ABTS assays are common, rapid, and simple methods to screen for radical scavenging activity.[23]
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is violet in color, to a pale yellow hydrazine by an antioxidant.[24]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
NCA stock solution (in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well plate and microplate reader
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the NCA solution.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. The blank well should contain 100 µL of methanol instead of the compound.[25]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity: (% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100). Determine the IC50 value.
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[26]
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Methanol or PBS
-
NCA stock solution
-
Positive control (Trolox)
-
96-well plate and microplate reader
Step-by-Step Protocol:
-
ABTS•+ Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[25]
-
Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[25]
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the NCA.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.[27]
-
Data Analysis: Calculate the percentage of scavenging activity as in the DPPH assay and determine the IC50 value.
Tier 2: Mechanistic Elucidation and Target Validation
For compounds that show promising activity in primary screens ("hits"), the next critical steps are to identify their molecular target and confirm engagement in a cellular context.
The Challenge of Target Identification
Phenotypic screening, where a compound's effect on a cell or organism is observed without prior knowledge of the target, is a powerful drug discovery approach.[28] However, a major challenge is the subsequent identification of the molecular target(s), a process known as target deconvolution.[29]
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that allows for the direct measurement of a compound binding to its target protein in intact cells and tissues.[30][31] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[32][33]
-
Treatment: Cells or tissue samples are treated with the drug or a vehicle control.
-
Heating: The samples are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis & Separation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the drug-treated sample indicates target engagement.[34]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Introduction to Target Deconvolution Strategies
If the target is unknown, several strategies can be employed for its deconvolution, including:
-
Affinity Chromatography: The novel compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[35]
-
Genetic Screening: Techniques like CRISPR knockout screens can identify genes that, when absent, confer resistance to the compound, pointing to the target or its pathway.[29]
-
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify proteins that interact with the compound in a cellular context.[36]
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparison and decision-making.
Table: Summary of Cytotoxicity Data
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) |
| HEK293 | NCA-001 | MTT | 48 | > 100 |
| HEK293 | NCA-001 | LDH | 48 | > 100 |
| MCF-7 | NCA-001 | MTT | 48 | 12.5 |
| MCF-7 | Doxorubicin | MTT | 48 | 0.8 |
IC50: Half-maximal inhibitory concentration. Doxorubicin is a positive control.
Table: Summary of Antimicrobial Data
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (ATCC 29213) | NCA-002 | 8 | 16 |
| S. aureus (ATCC 29213) | Ciprofloxacin | 0.5 | 1 |
| E. coli (ATCC 25922) | NCA-002 | 64 | > 128 |
| E. coli (ATCC 25922) | Ciprofloxacin | 0.015 | 0.03 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table: Summary of Anti-inflammatory & Antioxidant Data
| Assay | Compound | IC50 (µM) |
| NO Inhibition (RAW 264.7) | NCA-003 | 25.1 |
| NO Inhibition (RAW 264.7) | Dexamethasone | 0.1 |
| DPPH Scavenging | NCA-003 | 45.8 |
| ABTS Scavenging | NCA-003 | 32.2 |
| ABTS Scavenging | Trolox | 5.6 |
IC50: Half-maximal inhibitory concentration. Dexamethasone and Trolox are positive controls.
Conclusion
This application note provides a strategic and detailed framework for the initial biological evaluation of novel carboxylic acids. By integrating foundational cytotoxicity and ADME/Tox considerations with a tiered screening approach for antimicrobial, anti-inflammatory, and antioxidant activities, researchers can efficiently identify and prioritize promising compounds. The subsequent application of advanced techniques like CETSA is crucial for validating the mechanism of action. Adherence to these rigorous, reproducible, and logically structured protocols will enhance the probability of translating a novel chemical entity into a viable candidate for further drug development.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here, drawing from the provided search results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accio.github.io [accio.github.io]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 6. academic.oup.com [academic.oup.com]
- 7. almaden.io [almaden.io]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Ten simple rules for implementing open and reproducible research practices after attending a training course - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]
- 12. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 16. microchemlab.com [microchemlab.com]
- 17. emerypharma.com [emerypharma.com]
- 18. protocols.io [protocols.io]
- 19. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. athmicbiotech.com [athmicbiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. ijpsonline.com [ijpsonline.com]
- 26. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of antioxidant activity with DPPH, ABTS, radical scavenging assay [bio-protocol.org]
- 28. pharmafocusasia.com [pharmafocusasia.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. CETSA [cetsa.org]
- 32. news-medical.net [news-medical.net]
- 33. annualreviews.org [annualreviews.org]
- 34. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 36. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Characterizing 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid as a Novel Chemical Probe
Disclaimer: The following document is a prospective guide for the characterization of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid as a chemical probe. To date, there is a lack of published scientific literature detailing the specific biological targets and established applications of this compound. The protocols and hypotheses presented herein are based on the analysis of structurally related molecules and are intended to provide a rigorous framework for its initial investigation.
Introduction: Unveiling a Potential Research Tool
Chemical probes are indispensable tools in biomedical research, enabling the interrogation of biological pathways and the validation of new therapeutic targets. The compound this compound possesses a unique chemical architecture, combining a dichlorinated phenyl ring, known to influence pharmacokinetic properties and target affinity, with a cyclopentanecarboxylic acid moiety, a scaffold present in various bioactive molecules. While this specific molecule is not yet characterized in the scientific literature, its structural elements suggest potential interactions with several classes of important biological targets. This guide provides a comprehensive roadmap for researchers to systematically evaluate this compound, from initial target hypothesis generation to its validation as a selective chemical probe.
Rationale for Investigation: Learning from Chemical Neighbors
The principle of chemical similarity provides a logical starting point for investigating a novel compound. Several classes of biologically active molecules share structural motifs with this compound, suggesting plausible, albeit hypothetical, avenues for its exploration.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, playing a crucial role in pain, inflammation, and neurotransmission.[1][2] The development of FAAH inhibitors is an active area of research.[3][4][5] Structure-activity relationship (SAR) studies of various FAAH inhibitors have revealed that a combination of a lipophilic group and a hydrogen-bonding moiety is often key for potent inhibition.[6][7][8] The dichlorophenyl group of our compound of interest could potentially interact with hydrophobic pockets in the FAAH active site, while the carboxylic acid could engage in hydrogen bonding, making FAAH a compelling hypothetical target.
-
Voltage-Gated Sodium Channel (NaV) Modulation: Recent discoveries have highlighted cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 channel, a key target for the treatment of pain.[9] This suggests that the cyclopentanecarboxylic acid scaffold itself is a viable "warhead" for interacting with ion channels. The dichlorophenyl substitution could further enhance potency and selectivity.
-
Sigma (σ) Receptor Binding: Derivatives of 1-phenylcyclopentanecarboxylic acid have been identified as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological functions.[10] This precedent strongly suggests that this compound should be evaluated for its affinity at sigma receptor subtypes.
-
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism: TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents.[11][12] It is a target for conditions such as cold-induced pain.[13] While the known TRPM8 antagonists are structurally diverse, the exploration of novel scaffolds is ongoing, and the physicochemical properties of our compound of interest make it a candidate for screening against this and other TRP channels.[14][15]
Proposed Workflow for Target Identification and Probe Characterization
A systematic approach is essential for the successful characterization of a novel compound. The following workflow outlines a logical progression from broad, initial screening to in-depth validation of the compound as a chemical probe.
Caption: Workflow for the characterization of a novel chemical probe.
Detailed Application Protocols
The following protocols are detailed, step-by-step methodologies for key experiments proposed in the workflow.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is designed to determine if this compound directly inhibits the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH).
Principle: This is a fluorescence-based assay that measures the hydrolysis of a fluorogenic FAAH substrate. Inhibition of FAAH results in a decreased rate of fluorescent product formation.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., N-(4-methoxy-2-quinolinyl)-N'-cyclohexylurea)
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in FAAH Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Addition: To each well of the microplate, add 25 µL of the diluted compounds or controls. Then, add 50 µL of diluted FAAH enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the FAAH substrate to each well.
-
Kinetic Reading: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based NaV1.7 Electrophysiology Assay (Patch-Clamp)
This protocol assesses the ability of the test compound to modulate the activity of the NaV1.7 ion channel expressed in a heterologous system.
Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through NaV1.7 channels in the cell membrane. An inhibitor of NaV1.7 will reduce the sodium current.
Materials:
-
HEK293 cells stably expressing human NaV1.7.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test Compound: this compound, dissolved in external solution.
-
Positive Control: A known NaV1.7 blocker (e.g., Tetrodotoxin).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate the NaV1.7-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms) every 10 seconds.
-
-
Baseline Recording: Record a stable baseline of NaV1.7 currents for at least 3 minutes.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Effect Measurement: Record the sodium currents in the presence of the compound until a steady-state effect is observed.
-
Washout: Perfuse the cell with the external solution without the compound to assess the reversibility of the effect.
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Hypothetical Data Summary
The following table represents the kind of quantitative data that would be generated through the proposed characterization workflow.
| Target | Assay Type | Metric | Hypothetical Value for this compound |
| Primary Target Screen | |||
| hFAAH | Enzyme Inhibition | IC50 | 75 nM |
| hNaV1.7 | Electrophysiology | IC50 | > 30 µM |
| hσ1 Receptor | Radioligand Binding | Ki | 1.2 µM |
| hTRPM8 | Calcium Flux | IC50 | > 50 µM |
| Selectivity Screen | |||
| hFAAH2 | Enzyme Inhibition | IC50 | 5.8 µM |
| hMGL | Enzyme Inhibition | IC50 | > 100 µM |
| hCOX-1 | Enzyme Inhibition | IC50 | > 100 µM |
| hCOX-2 | Enzyme Inhibition | IC50 | 89 µM |
hFAAH: human Fatty Acid Amide Hydrolase; hNaV1.7: human Voltage-gated sodium channel 1.7; hσ1: human sigma-1 receptor; hTRPM8: human Transient Receptor Potential Melastatin 8; hFAAH2: human Fatty Acid Amide Hydrolase 2; hMGL: human Monoacylglycerol Lipase; hCOX: human Cyclooxygenase.
Data Interpretation and Probe Validation
Based on the hypothetical data above, this compound would be considered a potent and selective inhibitor of FAAH.
-
Potency: The IC50 of 75 nM against FAAH indicates high potency.
-
Selectivity: The compound shows significantly weaker activity against other related enzymes like FAAH2 (>75-fold selective) and is inactive against MGL and COX enzymes at high concentrations. Its activity at the σ1 receptor is more than 15-fold weaker than at FAAH.
-
Validation as a Chemical Probe: With this profile, the compound could be validated as a chemical probe for studying FAAH. Further experiments would be required to confirm its mechanism of action (e.g., competitive, non-competitive, reversible) and its utility in cellular models to modulate endogenous anandamide levels.
Conclusion
While this compound remains an uncharacterized molecule, its chemical structure provides a compelling basis for its investigation as a novel chemical probe. By following a systematic workflow of target identification, biochemical and cell-based validation, and selectivity profiling, researchers can rigorously assess its potential to become a valuable tool for exploring the roles of enzymes like FAAH in health and disease. The protocols and framework provided here offer a comprehensive guide for embarking on this exciting area of discovery.
References
- Calderon, S. N., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(21), 4274-4284. [Link]
- Fujita, F., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 203-209. [Link]
- Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419-424. [Link]
- Kodani, S. D., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1438. [Link]
- Kozma, E., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(18), 4448-4451. [Link]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
- Le, T. C., et al. (2021). Structural and In Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega, 6(4), 2733-2741. [Link]
- PubChem. (n.d.). 1-(3,4-Dichlorophenoxy)cyclopropanecarboxylic acid. PubChem.
- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 107, 130033. [Link]
- Gavva, N. R., et al. (2007). Characterization of five distinct compounds as TRPM8 antagonists. Journal of Pharmacology and Experimental Therapeutics, 323(1), 147-157. [Link]
- Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419-424. [Link]
- Mor, M., et al. (2004). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]
- Boger, D. L. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 14(8), 1935-1940. [Link]
- PubChem. (n.d.). 1-Phenylcyclopentanecarboxylic acid. PubChem.
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- Tarzia, G., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2351-2360. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid Powder
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid in its solid powder form. The protocols outlined are designed for researchers, chemists, and laboratory personnel in drug discovery and chemical development environments. Adherence to these guidelines is critical to ensure personnel safety, maintain compound integrity, and comply with regulatory standards. The procedures herein are grounded in established principles of chemical safety and laboratory best practices, addressing hazard identification, risk mitigation, and emergency preparedness.
Compound Identification and Properties
This compound is a halogenated aromatic carboxylic acid. While specific data for this exact molecule is not extensively published, its properties can be inferred from its structural components: a dichlorinated phenyl group, a cyclopentane ring, and a carboxylic acid moiety. The information below is a synthesis of data from analogous compounds and general chemical principles.
| Property | Value / Description | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid | - |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 259.13 g/mol | [1][2] |
| Appearance | Assumed to be a white to off-white solid powder. | Inferred |
| Thermal Stability | Stable under recommended storage conditions. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][4] |
| Reactivity | As a carboxylic acid, it can react with basic compounds, potentially generating heat.[5] It is generally stable but may undergo reactions typical of its class, such as decarboxylative halogenation under specific conditions.[6][7] |
Hazard Analysis and Risk Mitigation
Based on safety data for structurally similar compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory tract upon exposure to the powder.
GHS Hazard Classification (Anticipated):
| Pictogram | GHS Code | Hazard Statement | Precautionary Action |
| H315 | Causes skin irritation. | P280: Wear protective gloves.[8] | |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust.[8] |
Risk Assessment Workflow
Before any handling of the compound, a formal risk assessment must be conducted. This process ensures that all potential hazards are identified and controlled.
Caption: Risk Assessment Workflow Prior to Handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound powder.
-
Hand Protection: Nitrile rubber gloves are required. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving.[3]
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3]
-
Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. For large-scale operations, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: All handling of the powder that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available and there is a risk of inhalation, a properly fitted respirator with a particulate filter (e.g., N95, P100) is required.[2]
Protocol for Handling and Dispensing Powder
This protocol is designed to minimize aerosolization of the powder and prevent contamination of the laboratory environment.
Preparation
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, etc.) and place them on a disposable absorbent bench liner inside the fume hood.
-
Don PPE: Put on all required PPE as specified in Section 3.0.
Weighing and Dispensing Workflow
Caption: Workflow for Weighing Chemical Powder.
Post-Handling
-
Decontamination: Wipe down the spatula and all surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by water.
-
Waste Disposal: Dispose of contaminated weigh boats, gloves, and bench liners in a dedicated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Storage Guidelines
Proper storage is essential for maintaining the stability and purity of the compound while ensuring laboratory safety.[9]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] Ambient temperature (18-25 °C) is generally acceptable.[9] | Prevents thermal degradation and minimizes volatilization. |
| Atmosphere | Keep container tightly closed.[3] | Protects from atmospheric moisture and contaminants. |
| Light | Store away from direct sunlight.[10] | Prevents potential photodegradation. |
| Location | Store in a designated, well-ventilated cabinet for solid chemicals. Do not store on open shelves above eye level.[10][11] | Reduces risk of spills and accidental exposure. |
| Segregation | Store separately from strong bases and oxidizing agents.[4][12] | Prevents hazardous reactions. Carboxylic acids should be segregated from incompatible materials.[12] |
Storage Decision Flowchart
Caption: Decision Flowchart for Chemical Storage.
Spill and Waste Management
Accidental spills must be handled promptly and safely.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of the powder. Do not use water to clean up a dry powder spill as it may create a hazardous slurry.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container. Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: Seal and label the waste container for pickup by environmental health and safety personnel.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.
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Application Notes and Protocols for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
A Note on This Document
No specific Safety Data Sheet (SDS) is currently available for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. The following application notes and safety protocols have been synthesized by extrapolating data from structurally analogous compounds, including various chlorinated phenyl carboxylic acids and cyclopentanecarboxylic acid derivatives. This guide is intended for use by trained professionals in research and development environments and should be supplemented by a thorough risk assessment for any specific application.
Introduction and Scientific Context
This compound is a halogenated aromatic carboxylic acid. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential as scaffolds for pharmacologically active molecules. The dichlorophenyl group imparts lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid moiety provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.
Given its structure, this compound is presumed to be a solid, crystalline powder at room temperature. Its handling requires stringent safety protocols to mitigate risks associated with chemical irritants and chlorinated organic compounds.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.[1][2]
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation. |
A corresponding GHS pictogram would be the exclamation mark.[2]
Caption: GHS pictogram for skin, eye, and respiratory irritants.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound to prevent exposure through inhalation, skin, and eye contact.[3][4][5]
Standard Laboratory Attire:
-
Full-length laboratory coat with fastened cuffs.
-
Long pants and fully enclosed, chemical-resistant footwear.[5]
Gloves:
-
Type: Nitrile gloves are recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty chemical-resistant gloves should be used.
-
Protocol: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated and at least every two hours.[6] Use proper glove removal technique to avoid skin contact.
Eye and Face Protection:
-
Type: Chemical safety goggles that form a tight seal around the eyes are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[3]
Respiratory Protection:
-
Conditions for Use: A NIOSH-approved respirator is necessary if work is not performed in a certified chemical fume hood, or if there is a potential for aerosolization of the powder.[3][7]
-
Type: For powders, a particulate respirator (e.g., N95) is the minimum requirement. If the compound is handled in a volatile organic solvent, an organic vapor cartridge respirator may be necessary.
Caption: Required PPE workflow for handling the compound.
Safe Handling and Storage Protocols
Handling:
-
All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.[6]
-
Avoid the formation of dust.[7] If weighing the powder, do so within the fume hood. An anti-static gun can be useful to prevent the powder from adhering to surfaces.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
The storage area should be secure and accessible only to authorized personnel.[8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.[10][11]
First Aid Measures:
| Exposure Route | Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately remove contaminated clothing.[10] Brush off any excess solid material, then flush the affected skin with copious amounts of water for at least 15 minutes.[13] Wash with soap and water.[12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them one or two glasses of water to drink. Seek immediate medical attention. |
Spill and Waste Disposal Protocols
Spill Cleanup: In the event of a spill, the area should be evacuated of non-essential personnel.[14]
-
PPE: Don the appropriate PPE as outlined in Section 3, including respiratory protection.
-
Containment: For solid spills, gently cover the material with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.[14][15] Do not dry sweep fine powders.[16]
-
Collection: Carefully scoop the absorbed material into a sealable, chemical-resistant container.[17][18]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. If a solvent was used, ensure it is compatible with the spilled material. Collect all cleaning materials in the same waste container.[14]
-
Labeling: Label the waste container clearly with its contents.
Caption: Step-by-step spill cleanup procedure.
Waste Disposal:
-
This compound and any materials contaminated with it should be treated as hazardous waste.
-
As a chlorinated organic compound, it must not be disposed of down the drain.[19]
-
Disposal should be carried out through a licensed hazardous waste disposal company.[19][20] High-temperature incineration is a common disposal method for chlorinated organic residues.[20]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[21]
References
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- GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6).
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- GHS Classification: Serious Eye Damage/Eye Irritation. (n.d.). ChemRadar Inventory Pedia.
- GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
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Application Notes & Protocols: A Comprehensive Guide to the Preparation of Stock Solutions of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid
Abstract
This comprehensive technical guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The protocols herein are designed to ensure the accurate and reproducible preparation of stock solutions, a critical first step for any downstream application. The guide emphasizes scientific best practices, explaining the rationale behind solvent selection and handling procedures to maintain the integrity and stability of the compound.
Introduction: Understanding the Compound
This compound is a small molecule characterized by a dichlorinated phenyl group attached to a cyclopentane ring bearing a carboxylic acid moiety. Its chemical structure, particularly the presence of the halogenated aromatic ring, suggests that the compound is likely to be hydrophobic with poor aqueous solubility. The carboxylic acid group, however, provides a handle for potential pH-dependent solubility modulation.
Accurate preparation of a homogenous, stable stock solution is paramount for obtaining reliable and reproducible results in any biological or chemical assay. Factors such as solvent choice, concentration, and storage conditions can significantly impact the compound's stability and activity. This guide provides a systematic approach to preparing and handling stock solutions of this compound to ensure experimental success.
Physicochemical Properties Summary
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | Based on chemical structure. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |
| Aqueous Solubility | Poor | The dichlorophenyl and cyclopentyl groups confer significant hydrophobicity. |
| Organic Solvent | Expected to be soluble | The "like dissolves like" principle suggests solubility in organic solvents like DMSO, DMF, and alcohols.[1] |
| Stability | Generally stable | Chlorinated aromatic compounds are typically stable, though solution stability depends on the solvent and storage conditions.[2] |
Principles of Stock Solution Preparation for Poorly Soluble Carboxylic Acids
The preparation of stock solutions for hydrophobic compounds, especially those with ionizable groups like carboxylic acids, requires a strategic approach. The primary goal is to achieve complete dissolution at a desired concentration while ensuring the compound remains stable and compatible with downstream applications.
The "Like Dissolves Like" Principle
The fundamental principle guiding solvent selection is "like dissolves like."[3] this compound is a largely non-polar molecule due to the dichlorophenyl and cyclopentyl groups. Therefore, non-polar or polar aprotic organic solvents are the most suitable starting points for solubilization.
Leveraging the Carboxylic Acid Moiety
The carboxylic acid group is a weak acid and can be deprotonated to form a carboxylate salt. This ionization increases the polarity of the molecule, which can enhance its solubility in aqueous solutions. This property can be exploited by adjusting the pH of the solution. However, for a primary stock solution in an organic solvent, this is less of a concern, but it is a critical consideration when making aqueous working solutions.
Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity solvents (e.g., DMSO, DMF, Ethanol)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials or polypropylene tubes for storage
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution, typically in the range of 10-50 mM, using a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its excellent solubilizing power for a wide range of organic compounds.[6]
Step-by-Step Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 259.12 g/mol = 0.0259 g (25.9 mg)
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance. Transfer the solid to an appropriate volumetric flask.
-
Solvent Addition: Add a portion of the chosen solvent (e.g., DMSO), approximately 50-70% of the final volume, to the volumetric flask.
-
Dissolution:
-
Gently swirl the flask to wet the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Gentle warming (to 37°C) may also be employed, but caution should be exercised to avoid compound degradation.
-
-
Bringing to Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogenous.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (days to weeks), store at 4°C.
-
For long-term storage (months to years), store at -20°C or -80°C. Studies have shown that many compounds are stable in DMSO for extended periods when stored frozen.[7][8]
-
Protocol 2: Preparation of Aqueous Working Solutions
For many biological assays, the organic solvent concentration in the final working solution must be minimized. This often requires diluting the high-concentration organic stock solution into an aqueous buffer.
Step-by-Step Procedure:
-
Thaw the Stock Solution: If frozen, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the stock solution to the buffer and mix immediately to avoid precipitation.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Troubleshooting Precipitation: If the compound precipitates upon dilution into an aqueous buffer, consider the following strategies:
-
pH Adjustment: For carboxylic acids, increasing the pH of the aqueous buffer to >7 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A small amount of a weak base like NaOH can be used for this adjustment.
-
Use of Co-solvents: Including a water-miscible co-solvent like ethanol or propylene glycol in the aqueous buffer can improve solubility.[9]
-
Formulation with Surfactants or Cyclodextrins: For in vivo studies or challenging in vitro systems, formulation with solubilizing agents like surfactants (e.g., Tween® 80) or cyclodextrins may be necessary.[10]
Visualization of Workflows
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a high-concentration stock solution.
Decision Tree for Solvent Selection
Caption: Decision-making process for selecting a primary solvent.
Conclusion
The successful use of this compound in research and development hinges on the correct preparation of its stock solutions. By following the detailed protocols and understanding the principles outlined in this guide, researchers can ensure the accuracy, reproducibility, and reliability of their experimental results. Adherence to safety precautions and proper storage practices will further guarantee the integrity of the compound and the safety of laboratory personnel.
References
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents?.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
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- Chemguide. (n.d.). making carboxylic acids.
- ResearchGate. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes.
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- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
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The Dichlorophenyl Moiety: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Enduring Significance of Halogenation in Medicinal Chemistry
The strategic incorporation of halogen atoms, particularly chlorine, into bioactive molecules represents a cornerstone of modern medicinal chemistry. Among the various halogenated aromatic scaffolds, the dichlorophenyl group stands out as a recurring and often critical pharmacophore in a multitude of approved drugs and clinical candidates. Its prevalence stems from the profound and predictable influence that the two chlorine atoms exert on a molecule's physicochemical and pharmacological properties. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro) allows for fine-tuning of these effects, providing medicinal chemists with a versatile tool to optimize drug candidates.
This technical guide provides an in-depth exploration of the application of dichlorophenyl derivatives in drug discovery. We will delve into the mechanistic underpinnings of their therapeutic actions, provide detailed protocols for their synthesis and evaluation, and present case studies of successful drugs that incorporate this pivotal chemical entity.
The Multifaceted Role of the Dichlorophenyl Group in Drug Design
The dichlorophenyl moiety is not merely a passive structural component; it actively contributes to a drug's overall profile through a combination of electronic and steric effects. These contributions are fundamental to optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Key Physicochemical Contributions:
-
Enhanced Lipophilicity: The two chlorine atoms significantly increase the lipophilicity of a molecule. This property is crucial for traversing biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets. However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover, necessitating a careful balance.
-
Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups (pKa). This modulation can be critical for optimizing interactions with target proteins, such as hydrogen bonding or ionic interactions.
-
Metabolic Stability: The carbon-chlorine bond is generally strong and resistant to metabolic cleavage. The presence of dichlorophenyl groups can block sites of potential metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Conformational Control: The steric bulk of the chlorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation. This pre-organization can lead to higher binding affinity for the target receptor or enzyme.
Therapeutic Applications of Dichlorophenyl-Containing Drugs
The versatility of the dichlorophenyl scaffold is evident in the wide array of therapeutic areas where drugs containing this moiety have made a significant impact.
Anti-inflammatory and Analgesic Agents
Perhaps the most well-known example is Diclofenac , a potent nonsteroidal anti-inflammatory drug (NSAID). The 2,6-dichlorophenyl group is a key feature of its structure.
Mechanism of Action: Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The dichlorophenyl ring plays a crucial role in binding to the active site of the COX enzymes.
Table 1: Physicochemical Properties of Diclofenac
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 296.15 g/mol | [1] |
| pKa | 4.0 | [1] |
| LogP | 4.51 | [1] |
Anticancer Agents
Dichlorophenyl derivatives have emerged as promising scaffolds for the development of novel anticancer agents, targeting various mechanisms of cancer progression.
-
Topoisomerase Inhibitors: Certain 2-phenol-4,6-dichlorophenyl-pyridines have shown potent and selective inhibition of topoisomerase IIα, an essential enzyme for DNA replication in cancer cells.[2] Structure-activity relationship (SAR) studies have highlighted the importance of the chlorine moieties for enhancing the inhibitory potency.[2]
-
Kinase Inhibitors: The dichlorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.
-
Aryl Hydrocarbon Receptor (AhR) Ligands: Dichlorophenylacrylonitriles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR) and exhibit selective cytotoxicity against breast cancer cell lines.[3]
Central Nervous System (CNS) Disorders
The ability of the dichlorophenyl group to enhance blood-brain barrier penetration has made it a valuable component in drugs targeting the CNS.
-
Antipsychotics: Aripiprazole, a third-generation atypical antipsychotic, is synthesized from the intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.[4] Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.
-
Dopamine Receptor Ligands: SAR studies on a series of arylpiperazines have shown that a 2,3-dichlorophenyl substituent can lead to high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[5]
Antimicrobial Agents
The dichlorophenyl moiety is also found in compounds with activity against bacteria and fungi.
-
Antimicrobial Thiazoles: SAR studies have revealed that the presence of a 3,5-dichlorophenyl substituent on a 2-pyrazoline ring linked to a thiazole nucleus can confer significant anticryptococcal activity.[6]
-
Antitubercular Agents: N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has been identified as a disruptor of mycobacterial energetics, highlighting its potential as an anti-tuberculosis agent.[7]
Synthetic Strategies for Dichlorophenyl Derivatives
The synthesis of dichlorophenyl-containing drug candidates often involves the introduction of the dichlorophenyl group at a key stage of the synthetic route. Several common starting materials and reactions are employed.
Common Starting Materials:
-
Dichlorobenzenes
-
Dichloroanilines
-
Dichlorophenols
-
Dichlorophenylhydrazines[8]
-
Dichlorophenyl isocyanates[9]
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing the dichlorophenyl group, especially when activated by electron-withdrawing groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds to the dichlorophenyl ring.
-
Amide Bond Formation: The reaction of a dichlorophenylamine with a carboxylic acid or its derivative is a fundamental step in the synthesis of many drugs, including Diclofenac.
Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)-2-indolone (A Diclofenac Analogue)
This protocol describes a general procedure for the cyclization of Diclofenac to form an indolone derivative, a transformation that can be used to generate novel scaffolds for further drug discovery efforts.[10]
Materials:
-
Diclofenac sodium
-
Thionyl chloride
-
Organic solvent (e.g., toluene, dichloromethane)
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve Diclofenac sodium in the chosen organic solvent in a round bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the solid with a small amount of cold solvent.
-
Dry the solid under vacuum to obtain the crude 1-(2,6-dichlorophenyl)-2-indolone.
-
The crude product can be further purified by recrystallization or column chromatography.
Diagram 1: Synthetic Workflow for 1-(2,6-dichlorophenyl)-2-indolone
Caption: Workflow for the synthesis of a Diclofenac analogue.
In Vitro Evaluation of Dichlorophenyl Derivatives
Once synthesized, dichlorophenyl derivatives must be evaluated for their biological activity. A variety of in vitro assays are employed depending on the therapeutic target.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen compounds for their cytotoxic effects against cancer cell lines.[11][12]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichlorophenyl derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 3: Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method is a standard qualitative test to assess the antimicrobial activity of a chemical substance.[12]
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial or fungal strain of interest
-
Sterile saline solution
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Dichlorophenyl derivative solution of known concentration
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline to a 0.5 McFarland turbidity standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the dichlorophenyl derivative onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity.
Conclusion: Future Perspectives
The dichlorophenyl moiety will undoubtedly continue to be a valuable and frequently utilized scaffold in drug discovery. Its ability to confer favorable physicochemical and pharmacological properties makes it an attractive choice for medicinal chemists working across a broad range of therapeutic areas. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse dichlorophenyl-containing molecules. Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets will pave the way for the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
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- Che, F., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7493-7506. [Link]
- Ghotekar, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]
- Google Patents. (2018). CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones.
- National Center for Biotechnology Information. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(11), 1152-1157. [Link]
- Google Patents. (2008).
- LookChem. (2024). application of 2,3-dichlorophenylhydrazine hydrochloride. [Link]
- ResearchGate. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]
- Google Patents. (2023). CN116178307B - Synthesis method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride.
- PubMed. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Chemistry & Biodiversity, 15(10), e1800269. [Link]
- PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443. [Link]
- DailyMed. (2023).
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Application Notes and Protocols: Synthetic Routes to Cyclopentanecarboxylic Acid Derivatives
Introduction: The Significance of the Cyclopentane Scaffold
The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives, particularly cyclopentanecarboxylic acids, are integral components of numerous pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] The conformational flexibility of the cyclopentane ring, existing in envelope and twist forms, allows for precise three-dimensional positioning of substituents, enabling potent and selective interactions with biological targets.[3] For instance, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of novel analgesics.[4] Furthermore, their structural rigidity and potential for stereoisomerism make them valuable building blocks for creating complex molecular architectures in materials science, such as in the synthesis of polyimides and metal-organic frameworks (MOFs).[1]
This guide provides an in-depth analysis of several robust synthetic strategies for accessing cyclopentanecarboxylic acid derivatives. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic challenges.
Strategic Approaches to Cyclopentane Ring Construction
The synthesis of the cyclopentane core can be broadly categorized into two main approaches: intramolecular cyclization of acyclic precursors and ring contraction of six-membered carbocycles. Each strategy offers distinct advantages regarding starting material availability, stereochemical control, and functional group tolerance.
Method 1: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a cornerstone of five- and six-membered ring synthesis.[5][6] This base-catalyzed intramolecular cyclization of a diester, typically a 1,6-diester like diethyl adipate or pimelate, forms a cyclic β-keto ester.[7][8] This intermediate is a versatile precursor that can be readily converted to the desired cyclopentanecarboxylic acid.
Mechanistic Insight
The reaction proceeds via the formation of an enolate at one of the α-carbons of the diester. This nucleophilic enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a five-membered ring.[7][9] The subsequent loss of an alkoxide group yields the cyclic β-keto ester. The driving force for this reaction is the formation of a thermodynamically stable five-membered ring.[7]
Caption: The Dieckmann condensation pathway to cyclopentanecarboxylic acid derivatives.
Experimental Protocol: Synthesis of Cyclopentanone from Diethyl Adipate
This protocol outlines the initial cyclization to form the β-keto ester, followed by hydrolysis and decarboxylation to yield cyclopentanone, which can be further oxidized to dicarboxylic acids or derivatized.[5][10]
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene or Ethanol
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Cyclization: To a solution of sodium ethoxide in anhydrous toluene, add diethyl adipate dropwise under an inert atmosphere (e.g., nitrogen or argon). The choice of an anhydrous solvent is critical to prevent quenching of the strong base.
-
Heat the reaction mixture to reflux to facilitate the intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by adding aqueous hydrochloric acid until the solution is acidic. This protonates the enolate and neutralizes the excess base.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.
-
Wash the combined organic layers with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
-
Hydrolysis and Decarboxylation: Reflux the crude β-keto ester with aqueous hydrochloric acid. This step hydrolyzes the ester to a carboxylic acid and the subsequent loss of CO2 (decarboxylation) from the β-keto acid intermediate yields cyclopentanone.[5]
-
Purify the resulting cyclopentanone by distillation.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide | A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing side reactions like transesterification. |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent that allows the reaction to be conducted at elevated temperatures to drive the cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular condensation. |
| Work-up | Acidic Quench | Neutralizes the base and protonates the product, facilitating its isolation. |
Method 2: Ring Contraction via the Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acid derivatives from α-halo ketones. Specifically, it provides an elegant route for the ring contraction of a six-membered ring (a cyclohexanone derivative) to a five-membered ring (a cyclopentanecarboxylic acid derivative).[11][12]
Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon on the opposite side of the halogen, forming an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to displace the halide, forming a strained bicyclic cyclopropanone intermediate. The cyclopropanone is then attacked by a nucleophile (alkoxide in this case), leading to the opening of the three-membered ring. The more stable carbanion is formed, which is subsequently protonated to yield the ester of the ring-contracted carboxylic acid.[13]
Caption: The Favorskii rearrangement for ring contraction to form cyclopentanecarboxylic acid derivatives.
Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate
This protocol is adapted from the well-established Organic Syntheses procedure.[13]
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend sodium methoxide in anhydrous diethyl ether. It is crucial to maintain anhydrous conditions to prevent side reactions.
-
Addition of α-Halo Ketone: Add a solution of 2-chlorocyclohexanone in anhydrous ether dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture under reflux for 2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and add water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two portions of ether.
-
Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and finally with saturated sodium chloride solution. The acid wash removes any remaining base, and the bicarbonate wash removes any acidic impurities.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Purification: Purify the crude methyl cyclopentanecarboxylate by fractional distillation under reduced pressure. The yield is typically in the range of 56-61%.[13]
| Parameter | Value/Condition | Rationale |
| Base | Sodium Methoxide | Acts as both the base to form the enolate and the nucleophile to open the cyclopropanone intermediate. |
| Solvent | Anhydrous Diethyl Ether | An inert solvent that is suitable for the reaction temperature and facilitates product isolation. |
| Temperature | Reflux | Ensures a sufficient reaction rate for both the rearrangement and the subsequent ring opening. |
| Purification | Fractional Distillation | Effective for separating the desired ester from any unreacted starting material or byproducts. |
Method 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. By using a dihalide, this synthesis can be adapted to form cyclic structures, including cyclopentanecarboxylic acid.[14][15][16][17]
Mechanistic Insight
The α-hydrogens of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate acts as a nucleophile and can undergo two successive alkylations. In this case, a 1,4-dihalobutane is used. The first alkylation is an intermolecular SN2 reaction. The second is an intramolecular SN2 reaction that closes the five-membered ring. The resulting cyclic diester is then hydrolyzed and heated to promote decarboxylation, yielding cyclopentanecarboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will provide in-depth, experience-driven insights into potential pitfalls and their solutions, structured in a practical question-and-answer format.
Synthetic Overview
The most common and scalable synthetic route to this compound involves a two-step process. The first step is the C-alkylation of 3,4-dichlorophenylacetonitrile with 1,4-dibromobutane to form the key intermediate, 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile. The second step is the hydrolysis of this nitrile to the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can lead to specific impurities and yield loss.
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis. We have organized the guide by synthetic stage for clarity.
Stage 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
This step typically involves a phase-transfer catalyzed (PTC) reaction in the presence of a strong base.
Question 1: My alkylation reaction is showing low conversion, with a significant amount of unreacted 3,4-dichlorophenylacetonitrile remaining. What's wrong?
Answer: Low conversion in this PTC alkylation is a common issue stemming from several potential root causes:
-
Ineffective Base/Mixing: The deprotonation of the phenylacetonitrile is the critical first step. If you are using a solid base like NaOH or KOH pellets, the surface area may be insufficient. Ensure you are using a finely powdered or concentrated aqueous solution (e.g., 50% w/w) with vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Phase-Transfer Catalyst (PTC) Inactivity: The PTC (e.g., a quaternary ammonium salt) can be poisoned or degraded. Ensure it is of high purity and that your solvent is not degrading it. Water content can also be critical; while some water is necessary for the base to function, excessive amounts can dilute the catalyst and reactants at the interface.
-
Low Reaction Temperature: While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. If the reaction has not initiated, gentle warming (e.g., to 40-50 °C) can often help, but monitor carefully for thermal runaway.
Question 2: I'm observing a significant byproduct with a mass approximately 54 amu higher than my desired nitrile intermediate. What is it and how can I prevent it?
Answer: This impurity is likely the result of a second alkylation of your product with another molecule of 1,4-dibromobutane, or more commonly, a dialkylation of the starting material leading to more complex structures. The primary cause is a stoichiometric imbalance or poor addition control.
-
Mechanism of Formation: The cyclopentanecarbonitrile product still possesses a proton alpha to the nitrile and the phenyl ring, which can be abstracted by the strong base, leading to a second alkylation.
-
Prevention Strategy:
-
Control Stoichiometry: Use only a slight excess of 1,4-dibromobutane (e.g., 1.05-1.1 equivalents). A large excess will significantly favor dialkylation.
-
Slow Addition: Add the 1,4-dibromobutane slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial desired reaction over the subsequent side reaction.
-
Moderate Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can help control selectivity.
-
Stage 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
The conversion of the nitrile to the carboxylic acid can be performed under acidic or basic conditions, both of which can generate impurities if not properly controlled.
Question 3: My final product is contaminated with a neutral compound that I've identified as 1-(3,4-dichlorophenyl)cyclopentanecarboxamide. How do I ensure complete hydrolysis?
Answer: The formation of the amide is a classic sign of incomplete hydrolysis. The reaction proceeds from nitrile to amide, and then amide to carboxylic acid.[1][2][3] Stopping at the amide intermediate is common if conditions are too mild.
-
For Acidic Hydrolysis (e.g., H₂SO₄, HCl):
-
Increase Reaction Time and/or Temperature: The hydrolysis of the amide is often slower than the hydrolysis of the nitrile. Extending the reflux time or carefully increasing the temperature can drive the reaction to completion.
-
Increase Acid Concentration: Using a more concentrated acid solution can accelerate the second hydrolysis step. A mixture of concentrated H₂SO₄ in aqueous acetic acid is often effective.
-
-
For Basic Hydrolysis (e.g., KOH, NaOH):
-
Use a High-Boiling Solvent: Performing the hydrolysis in a solvent like diethylene glycol or ethylene glycol allows for higher reaction temperatures (e.g., 120-160 °C), which are often necessary to fully hydrolyze the stable amide intermediate.[4]
-
Ensure Sufficient Base: Use a significant molar excess of the base (e.g., 3-5 equivalents) to ensure the reaction goes to completion and to neutralize the product as it forms.
-
Question 4: After acidic workup of my basic hydrolysis, my product is dark and appears to contain multiple impurities. What could be causing this degradation?
Answer: Degradation during hydrolysis, especially at high temperatures, can be a problem. The 3,4-dichloro substitution pattern makes the aromatic ring electron-deficient, but harsh conditions can still lead to side reactions.
-
Potential Side Reactions: At very high temperatures, decarboxylation of the final product can occur, although this is more common for compounds with activating groups. Other unspecified degradation pathways can be initiated by prolonged exposure to strong base or acid at elevated temperatures.
-
Mitigation Strategies:
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the amide intermediate. Stop the reaction as soon as the conversion is complete to avoid prolonged heating.
-
Careful Acidification: During workup, the acidification of the carboxylate salt is highly exothermic. Perform this step slowly in an ice bath to prevent localized heating that could degrade the product.
-
Inert Atmosphere: For sensitive substrates, performing the high-temperature hydrolysis under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to color formation.
-
Common Impurity Profile
The following table summarizes the most common impurities, their likely origins, and key characteristics for identification.
| Impurity Name | Structure | Likely Origin | Analytical Signature (MS/NMR) |
| 3,4-Dichlorophenylacetonitrile | Ar-CH₂-CN | Unreacted starting material from Step 1. | MS: M+ corresponding to C₈H₅Cl₂N. ¹H NMR: Characteristic singlet for the benzylic CH₂ protons. |
| 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide | Ar-C(C₄H₈)-CONH₂ | Incomplete hydrolysis of the nitrile intermediate in Step 2.[3] | MS: M+ corresponding to C₁₂H₁₃Cl₂NO. ¹H NMR: Broad singlets in the amide proton region (~5-7 ppm). IR: Strong C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹). |
| Dialkylation Product | (Ar-C(CN))₂-(CH₂)₄ | Side reaction during Step 1 where the starting material is alkylated on both sides of 1,4-dibromobutane. | MS: High molecular weight corresponding to C₂₄H₂₂Cl₄N₂. |
Troubleshooting Workflow
If you encounter an issue, the following decision tree can help guide your investigation.
Caption: A decision tree for troubleshooting common synthetic issues.
Experimental Protocol: Purification of Final Product
Objective: To purify crude this compound containing the amide intermediate and other minor impurities via recrystallization.
Materials:
-
Crude this compound
-
Toluene
-
Heptane or Hexane
-
Activated Carbon (decolorizing grade)
-
Filter funnel, flasks, heating mantle, magnetic stirrer
Procedure:
-
Solvent Selection: A toluene/heptane solvent system is often effective. Toluene will dissolve the carboxylic acid at elevated temperatures but has lower solubility for the more polar amide. Heptane serves as an anti-solvent.
-
Dissolution: In a flask, add the crude product and the minimum amount of toluene required to dissolve it at reflux (e.g., ~3-4 mL of toluene per gram of crude material). Bring the mixture to a gentle reflux with stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 1-2% by weight). Return the mixture to reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Transfer the hot filtrate to a clean flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You may see initial crystal formation during this process.
-
Induce Further Precipitation: Once at room temperature, slowly add heptane as an anti-solvent with stirring until the solution becomes persistently cloudy. Typically, a 1:1 to 1:2 ratio of toluene to heptane is effective.
-
Cooling & Maturation: Cool the flask in an ice bath for at least 1 hour to maximize the yield of the purified product.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane. Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
-
Quality Control: Analyze the purified material by HPLC, LC-MS, and ¹H NMR to confirm purity and identity, ensuring the absence of the amide intermediate.
References
- Bucherer–Bergs reaction - Wikipedia. Wikipedia. [Link]
- Bucherer-Bergs Reaction - A Chapter in Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Bucherer-Bergs Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
- Reactions of Nitriles - Chemistry Steps. Chemistry Steps. [Link]
- Hydrolysis of Nitriles - Organic Synthesis. Organic-synthesis.com. [Link]
- Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap.
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University.
- 3,4-Dichlorocyclopentane-1-carboxylic acid | C6H8Cl2O2 | CID 21540885 - PubChem. PubChem. [Link]
- Chemistry of Nitriles - Chem LibreTexts. Chem LibreTexts. [Link]
- Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap.
- Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
- The hydrolysis reactions of nitriles via C−N bond cleavage. - ResearchGate.
- Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles - Arkivoc. Arkivoc. [Link]
- 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile | C13H13Cl2N | CID 10244016 - PubChem. PubChem. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. [Link]
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation - Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
- Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride - Quick Company. Quick Company. [Link]
- Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification - Der Pharma Chemica. Der Pharma Chemica. [Link]
- Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents.
- Synthesis of 1,3-dicyanocyclopentane-1,3-dicarboxylates 3a–j. - ResearchGate.
- Processes for preparing and purifying carbostyril compounds such as aripiprazole and 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents.
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 1-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Dichlorophenylacetic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of dichlorophenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with these important chemical intermediates. Dichlorophenylacetic acids are key precursors in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, as well as various agrochemicals.[1][2]
Achieving high-yield, high-purity synthesis of these compounds can be challenging. This resource provides in-depth, experience-based guidance to navigate common experimental hurdles. It is structured to provide quick answers through FAQs and detailed, evidence-based solutions in the troubleshooting guides.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of dichlorophenylacetic acid derivatives.
Q1: My hydrolysis of 2,6-dichlorobenzyl cyanide is stalling, resulting in low yields of 2,6-dichlorophenylacetic acid. What are the likely causes?
A1: Incomplete hydrolysis is a frequent issue. The primary causes are often related to insufficient base concentration, inadequate reaction time, or poor phase mixing. A strong base like potassium hydroxide (KOH) is typically used, and it's crucial to use a sufficient molar excess (e.g., 5 equivalents) to drive the reaction to completion.[3] Ensure the reaction is heated to a suitable temperature (e.g., 80°C) for an extended period, often up to 20 hours, to ensure complete conversion.[4] The use of a co-solvent like ethanol with water helps to homogenize the reaction mixture, improving contact between the organic substrate and the aqueous base.[4]
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common impurities and how can I minimize them?
A2: Common impurities include unreacted starting materials, over-chlorinated species (e.g., trichlorophenylacetic acid), or isomers (e.g., 2,4- or 2,5-dichlorophenylacetic acid) depending on your synthetic route.[5] Minimizing these requires careful control of reaction conditions. For instance, during the chlorination of phenylacetic acid, controlling the temperature and stoichiometry of the chlorinating agent is critical to prevent over-chlorination.[5] If starting from dichlorotoluene, controlling the UV-light-initiated chlorination is key to avoid forming the benzal chloride or benzotrichloride.[1] Using a phase transfer catalyst can sometimes improve selectivity and reduce side reactions by allowing for milder reaction conditions.[6][7][8]
Q3: What is the most effective method for purifying crude dichlorophenylacetic acid?
A3: Recrystallization is the most common and cost-effective method for purifying the final product.[9] A mixed solvent system, such as aqueous ethanol, is often effective. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form high-purity crystals.[9] For very impure samples or to remove closely related impurities, flash column chromatography over silica gel may be necessary.[9] The choice of purification method will depend on the impurity profile and the required final purity.
Q4: Can phase transfer catalysis (PTC) be beneficial for my synthesis?
A4: Yes, phase transfer catalysis can be highly advantageous. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the substrate). This often leads to faster reaction times, milder reaction conditions, and higher yields compared to traditional methods.[6] For example, in the synthesis of amides or esters from dichlorophenoxyacetyl chloride, using a catalyst like polyethylene glycol (PEG) or a quaternary ammonium salt can significantly improve efficiency.[6][7][8]
Q5: I'm having trouble initiating a Grignard reaction for a carboxylation route. What are some troubleshooting tips?
A5: Grignard reagent formation can be sensitive. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove all traces of moisture.[10] The magnesium turnings should be activated; this can be done by adding a small crystal of iodine or by stirring the magnesium vigorously overnight under an inert atmosphere.[10] Use of an appropriate solvent is also key; while THF is common, diethyl ether can sometimes be a better choice.[10] A slow addition rate of the alkyl halide is also reported to improve yields.[10]
II. Detailed Troubleshooting Guides
This section provides a deeper dive into specific problems, offering causal explanations and step-by-step solutions.
Guide 1: Low Yield in Nitrile Hydrolysis
The hydrolysis of a dichlorobenzyl cyanide to the corresponding carboxylic acid is a robust but often slow reaction. Low yields are typically traced back to one of several key parameters.
Troubleshooting Workflow: Nitrile Hydrolysis
Caption: Decision tree for troubleshooting low yields in nitrile hydrolysis.
Problem: Incomplete Reaction
-
Cause & Scientific Explanation: The hydrolysis of a nitrile to a carboxylic acid proceeds via an intermediate amide. Both steps are promoted by hydroxide ions. If the base is consumed prematurely or is not present in sufficient excess, the reaction may stop at the amide stage or proceed very slowly. The reaction is also often heterogeneous, and poor mixing can limit the reaction rate.
-
Solutions:
-
Increase Base Concentration: Use at least 3-5 equivalents of a strong base like NaOH or KOH to ensure the reaction goes to completion.[3][4]
-
Optimize Temperature and Time: Refluxing at 80-100°C for 12-24 hours is often necessary.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Improve Solubility: The use of a co-solvent like ethanol helps to dissolve the starting nitrile, increasing its contact with the aqueous base and accelerating the reaction.[4]
-
Problem: Product Loss During Workup
-
Cause & Scientific Explanation: Dichlorophenylacetic acid is typically isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing the acid to precipitate. If the pH is not sufficiently acidic, the product will remain dissolved as the carboxylate salt.
-
Solutions:
-
Ensure Complete Acidification: After the reaction, cool the mixture and carefully acidify with a strong acid like HCl until the pH is 1-2 to ensure complete precipitation of the carboxylic acid.[2][4]
-
Extraction: If the product does not precipitate cleanly, it may need to be extracted from the acidified aqueous layer with an organic solvent like diethyl ether or chloroform.[2][4] Perform multiple extractions to ensure complete recovery.
-
Guide 2: Managing Impurities from Aromatic Chlorination
Direct chlorination of a phenylacetic acid precursor is a common synthetic route, but it can lead to a mixture of products if not carefully controlled.
Problem: Formation of Isomers and Over-chlorinated Products
-
Cause & Scientific Explanation: The chlorination of an activated aromatic ring is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the ring will determine the position of the incoming chlorine atoms. Without a suitable catalyst and controlled conditions, mixtures of isomers can form. Adding excess chlorinating agent or running the reaction for too long can lead to the formation of tri- or even tetra-chlorinated byproducts.[5]
-
Solutions:
-
Catalyst Selection: The use of a catalyst can improve the selectivity of the chlorination. For example, iron phthalocyanine has been used as a catalyst for the chlorination of phenoxyacetic acid.[5] Lewis acids are also common catalysts.[11]
-
Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the substrate. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.[5]
-
Temperature Control: Run the reaction at the optimal temperature to favor the formation of the desired product. Lower temperatures often increase selectivity but may require longer reaction times.
-
Guide 3: Scale-Up Challenges
Transitioning a lab-scale procedure to a larger scale production introduces new challenges related to heat transfer, mixing, and safety.[12][13]
-
Problem: Exotherms and Temperature Control
-
Cause & Scientific Explanation: Many of the reactions involved, such as chlorination or Grignard reactions, can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a runaway reaction if not properly managed.[14]
-
Solutions:
-
Slow Reagent Addition: Add reactive reagents slowly and monitor the internal temperature carefully.
-
Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity.
-
Process Safety Analysis: Conduct a thorough safety analysis before scaling up to identify potential hazards.
-
-
-
Problem: Inconsistent Results
-
Cause & Scientific Explanation: Mixing efficiency can differ significantly between small and large reaction vessels.[12] Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased byproduct formation and lower yields.
-
Solutions:
-
Reactor Design: Use a reactor with an appropriate stirrer design to ensure efficient mixing.
-
Pilot-Scale Runs: Perform pilot-scale runs to identify and address any scalability issues before moving to full-scale production.
-
-
III. Experimental Protocols & Data
This section provides detailed protocols for common synthetic procedures and tables summarizing key reaction parameters.
Protocol 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide[3]
Caption: Workflow for the hydrolysis of 2,6-dichlorobenzyl cyanide.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.
-
Add potassium hydroxide (KOH) (approximately 5 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 20 hours with vigorous stirring.[3]
-
After 20 hours, cool the reaction mixture to room temperature.
-
Carefully add hydrochloric acid (HCl) to the stirred mixture until the pH reaches 3.[3]
-
Extract the product from the mixture using an organic solvent such as chloroform or diethyl ether.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,6-dichlorophenylacetic acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol.[9]
Data Summary Table: Purification of 2,6-Dichlorophenylacetic Acid
The following table provides illustrative data on the effectiveness of different purification methods, assuming a starting purity of 90%.
| Purification Method | Solvent/System | Purity After 1st Pass (%) | Typical Yield (%) |
| Recrystallization | 80% Aqueous Ethanol | 98.5 | 85 |
| Toluene | 97.0 | 75 | |
| Flash Chromatography | Silica Gel (e.g., Heptane/Ethyl Acetate gradient) | >99.5 | 90 |
| Data adapted from typical results for similar aromatic carboxylic acids.[9] |
IV. References
-
Wei, T.-B., Zhang, Y.-M., & Xing, H.-Y. (2000). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Synthetic Communications, 30(3), 485-492. [Link]
-
Scilit. (n.d.). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis of -Chloroarylacetic Acid via Electrochemical Carboxylation of ,-Dichloroarylmethane Derivatives. Retrieved from [Link]
-
WIPO Patentscope. (2024). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid. Retrieved from
-
Google Patents. (n.d.). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters. Retrieved from
-
Semantic Scholar. (2002). Synthesis of 2,4-dichlorophenoxyacetic acid: novelties of kinetics of inverse phase transfer catalysis. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method. Retrieved from
-
Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid. Retrieved from
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
MDPI. (n.d.). Energy Catalytic Conversion and Environmental Catalytic Purification. Retrieved from [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid. A kinetic and computational study. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield?. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]
-
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN103467278A - Preparation method and device of 2,4-dichlorphenoxyacetic acid. Retrieved from
-
Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid. Retrieved from
-
PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. Retrieved from [Link]
-
European Pharmaceutical Review. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Retrieved from [Link]
-
SlideShare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
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Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support guide for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Unexpected peaks in an NMR spectrum can be a source of confusion and can indicate issues with sample purity, experimental conditions, or data processing. This guide provides a structured, question-and-answer approach to troubleshoot and interpret these anomalies, ensuring the integrity of your experimental results.
Expected NMR Spectrum of this compound
Before delving into troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum for the pure compound.
1H NMR (in CDCl3):
-
Aromatic Protons (Ar-H): You should expect to see signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the 3,4-dichloro substitution pattern, these protons will exhibit a characteristic splitting pattern (an ABX or similar complex system).
-
Cyclopentane Protons (-CH2-): The eight protons on the cyclopentane ring will appear as multiplets in the aliphatic region (typically δ 1.5-2.8 ppm). The exact chemical shifts and multiplicities can be complex due to restricted rotation and diastereotopicity.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between δ 10-12 ppm. Its chemical shift is highly dependent on concentration and solvent.[1][2][3]
13C NMR (in CDCl3):
-
Carboxylic Carbon (-COOH): A characteristic peak will be observed in the range of δ 175-185 ppm.[4]
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbons attached to chlorine showing distinct chemical shifts.
-
Quaternary Carbon (Ar-C-Cyclopentane): The carbon atom of the cyclopentane ring attached to the aromatic ring will have a specific chemical shift.
-
Cyclopentane Carbons (-CH2-): Signals for the cyclopentane methylene carbons will be present in the aliphatic region (typically δ 25-45 ppm).[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing unexpected peaks in the aromatic region (δ 7.0-8.0 ppm). What could be the cause?
Possible Causes and Solutions:
-
Unreacted Starting Material: If the synthesis involves a Grignard reaction with 1-bromo-3,4-dichlorobenzene or a similar precursor, residual starting material could be present.
-
Diagnosis: Compare your spectrum with the NMR spectrum of the starting material. Look for characteristic peaks of the precursor.
-
Solution: Repurify your sample, for instance by recrystallization or column chromatography, to remove the unreacted starting material.
-
-
Side-Products from Synthesis: The synthesis of this compound, often via a Grignard reagent, can lead to side-products. A common side-product in Grignard reactions using aryl halides is the formation of a biphenyl compound through homocoupling.[7]
-
Diagnosis: Biphenyl impurities will present as additional complex signals in the aromatic region. Mass spectrometry can help confirm the presence of a dimer.
-
Solution: Purification via column chromatography is often effective in separating the desired product from higher molecular weight biphenyl impurities.
-
-
Solvent Impurities: Residual aromatic solvents from the reaction or purification steps (e.g., toluene, benzene) can show up in the NMR spectrum.
Q2: There are extra peaks in the aliphatic region (δ 1.0-3.0 ppm). What do they signify?
Possible Causes and Solutions:
-
Residual Solvents: Non-aromatic solvents used during synthesis or purification are a common source of contamination.
-
Diagnosis: Common culprits include diethyl ether (δ 1.21 and 3.48 ppm), tetrahydrofuran (THF) (δ 1.85 and 3.76 ppm), and ethyl acetate (δ 1.26, 2.05, and 4.12 ppm).[12] Cross-reference any unexpected peaks with known solvent chemical shifts.[8][9][10][11]
-
Solution: As with aromatic solvents, extended drying under high vacuum is the primary solution. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[12]
-
-
Grease: Silicone or hydrocarbon grease from glassware joints can appear in the spectrum.
-
Diagnosis: Silicone grease typically shows a broad singlet near δ 0 ppm. Hydrocarbon grease appears as a series of multiplets in the δ 1.0-1.5 ppm region.
-
Solution: Ensure that glassware is properly cleaned and be mindful of the amount of grease used. If contamination is present, filtering the NMR sample through a small plug of silica gel in a Pasteur pipette can help.
-
-
Side-Products with Aliphatic Moieties: Depending on the synthetic route, other aliphatic byproducts could be formed.
-
Diagnosis: This requires a careful analysis of the reaction mechanism to predict potential side-products. Techniques like 2D NMR (COSY, HSQC) can help in identifying the structure of the impurity.
-
Solution: Repurification of the sample is necessary. The choice of purification method will depend on the nature of the impurity.
-
Q3: The carboxylic acid proton peak (-COOH) is very broad, shifted, or not visible. Why is this happening?
Possible Causes and Solutions:
-
Proton Exchange: The carboxylic acid proton is acidic and can exchange with other acidic protons in the sample, such as residual water.[1] This exchange can lead to peak broadening.
-
Diagnosis: The peak position and width of the carboxylic acid proton are often concentration-dependent.[1][12] The presence of water can also shift this peak.[1][13]
-
Solution: To confirm the identity of an exchangeable proton, you can perform a D₂O shake.[12] Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak should disappear or significantly decrease in intensity.
-
-
Low Concentration: At very low concentrations, the carboxylic acid proton signal may be too broad to be easily distinguished from the baseline.
-
Solution: Increase the concentration of your sample if possible.
-
-
Presence of Base: Any residual base from the workup (e.g., sodium bicarbonate) can deprotonate the carboxylic acid, causing the peak to disappear.
-
Diagnosis: Check the pH of a small aqueous solution of your sample.
-
Solution: Ensure the final product is thoroughly washed with a dilute acid and then deionized water during the workup to remove any residual base.
-
Q4: My baseline is distorted, or my peaks are broad and poorly resolved. What are the general issues I should check?
Possible Causes and Solutions:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.[15] Conversely, a very dilute sample will result in a poor signal-to-noise ratio.
-
Solution: Prepare your sample at an appropriate concentration, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
-
Undissolved Solids: The presence of suspended particles in the NMR tube will severely degrade the spectral quality.[14][15]
-
Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small cotton plug in a pipette before transferring it to the NMR tube.[14]
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Diagnosis: This can be difficult to diagnose without further analytical tests.
-
Solution: If paramagnetic contamination is suspected, passing the sample through a short column of silica gel or celite may help.
-
Data Summary Tables
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound in CDCl3
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 12.0 (broad s) | 175 - 185 |
| Aromatic C-H | 7.0 - 7.5 (m) | 125 - 135 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-Cquat | - | 140 - 145 |
| Cyclopentane Cquat-Ar | - | 50 - 60 |
| Cyclopentane CH | 2.5 - 3.0 (m, if present) | 40 - 50 (if present) |
| Cyclopentane CH2 | 1.5 - 2.8 (m) | 25 - 45 |
Table 2: Common Impurities and their 1H NMR Chemical Shifts in CDCl3
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Water | ~1.56 | s (broad) |
| Acetone | 2.17 | s |
| Diethyl Ether | 1.21, 3.48 | t, q |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q |
| Dichloromethane | 5.30 | s |
| Toluene | 2.36, 7.17-7.28 | s, m |
| Benzene | 7.36 | s |
| Silicone Grease | ~0.0 | s (broad) |
| Hydrocarbon Grease | 1.0 - 1.5 | m |
Note: Chemical shifts of impurities can vary slightly depending on the sample matrix and temperature.[9][17]
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
-
Acquire a standard 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl3).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds to ensure mixing.
-
Allow the layers to separate (or centrifuge briefly if necessary).
-
Re-insert the NMR tube into the spectrometer and acquire a second 1H NMR spectrum.
-
Compare the two spectra. The peak corresponding to the carboxylic acid proton (-COOH) should disappear or be significantly reduced in intensity in the second spectrum.[12]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Dangers of Making Too Many Assumptions. Electronegativity, Acidity, and Chemical Shift — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. chem.washington.edu [chem.washington.edu]
Technical Support Center: Stability of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid in Solution
Welcome to the technical support resource for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and protocols for assessing the stability of this molecule in solution. Our approach moves beyond simple instructions to explain the underlying chemical principles, ensuring you can design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses foundational questions regarding the chemical behavior and expected stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this molecule is primarily influenced by four key environmental factors: pH, temperature, light, and the presence of oxidizing agents. The choice of solvent can also play a role, particularly in affecting solubility and the rate of potential degradation reactions. As an aromatic carboxylic acid, the molecule's intrinsic stability is relatively high, but forced degradation conditions can reveal its liabilities[1][2].
Q2: What is the expected chemical behavior of this molecule in aqueous solutions?
-
At pH < pKa: The molecule will predominantly exist in its neutral, protonated (carboxylic acid) form, which is typically less soluble in water.
-
At pH > pKa: It will exist as its deprotonated carboxylate anion, which is significantly more water-soluble.
This pH-dependent ionization is a critical factor for developing aqueous formulations and for understanding its behavior in different buffer systems[5].
Q3: Is this compound susceptible to hydrolysis?
No. The carboxylic acid functional group is the final product of the hydrolysis of its derivatives, such as esters or amides. Therefore, the parent acid, this compound, is stable against hydrolysis across a wide pH range. Hydrolytic stress testing is still performed as a standard part of forced degradation studies to ensure no other part of the molecule is susceptible and to establish a baseline[2][6].
Q4: What are the likely degradation pathways for this molecule under stress conditions?
Based on the structure—a dichlorinated aromatic ring attached to a cyclopentanecarboxylic acid moiety—the following degradation pathways are plausible under forced conditions:
-
Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂), although this often requires significant energy (e.g., >250 °C)[1][7].
-
Oxidative Degradation: The dichlorophenyl ring could be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opening under harsh oxidative stress (e.g., strong hydrogen peroxide)[8].
-
Photodegradation: Aromatic systems, especially those with halogen substituents, can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to dehalogenation or other complex reactions[9][10].
A hypothetical degradation pathway is illustrated below.
Caption: Hypothetical degradation pathways for the title compound.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q5: I'm observing poor solubility of the compound during my experiments. How can I improve it?
Poor aqueous solubility is expected for this molecule, especially in its neutral form. Here are several strategies to address this:
-
pH Adjustment: The most effective method for aqueous solutions is to raise the pH. By preparing your solution in a buffer with a pH at least 1-2 units above the estimated pKa (e.g., pH 6-7), you will convert the acid to its much more soluble carboxylate salt.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, using a water-miscible organic co-solvent can significantly improve solubility. Common choices include acetonitrile, methanol, ethanol, or DMSO.
-
Scientist's Note: When using co-solvents in stability studies, always run a control with the co-solvent alone to ensure it does not interfere with the assay or cause degradation itself.
-
| Strategy | Mechanism | Recommended Action | Considerations |
| pH Adjustment | Ionization to soluble carboxylate salt | Prepare solutions in a buffered system at pH > 6.0. | Ensure buffer components do not interfere with the analytical method. |
| Co-Solvent Use | Increase polarity of the bulk solvent | Add a minimal amount of a water-miscible solvent (e.g., 5-10% Acetonitrile or Methanol). | Co-solvent may alter degradation kinetics. Must be validated. |
| Anhydrous Solvents | For specific non-aqueous studies | Use solvents like THF or Ethyl Acetate.[11] | May not be representative of aqueous stability but can be necessary for certain analytical methods.[11] |
Q6: My HPLC analysis shows new, unexpected peaks appearing over time. How can I confirm if this is degradation?
The appearance of new peaks is a classic sign of either degradation or contamination. A systematic approach is required to identify the source.
-
Analyze a "Time Zero" Sample: Immediately after preparing your solution, run an HPLC analysis. This provides a baseline chromatogram of the main compound and any existing impurities.
-
Use Controls: In your stability study, always include a control sample stored under conditions where degradation is not expected (e.g., refrigerated and protected from light). Compare the chromatograms of your stressed samples to both the time-zero sample and the control.
-
Perform a Forced Degradation Study: If you suspect degradation, the most definitive way to confirm it is to conduct a forced degradation study as outlined in Section 3. This will intentionally generate degradation products and prove that your analytical method can detect them.
Q7: How do I differentiate between impurities from the original solid material and actual degradation products formed in solution?
This is achieved by comparing the peak profiles of three key samples:
-
Time Zero (t=0) Sample: Shows the parent compound and all starting impurities.
-
Stressed Sample: Shows the parent compound, starting impurities, and any new peaks that are potential degradation products.
-
Control Sample (stored at ideal conditions): Should look identical or very similar to the t=0 sample.
A peak is considered a degradation product if it is present in the stressed sample but is absent or significantly smaller in both the t=0 and control samples.
Section 3: Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation (or stress testing) is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method —a method proven to be specific for the drug substance in the presence of its impurities and degradation products[2][8]. The goal is typically to achieve 5-20% degradation of the parent compound[6].
Caption: Workflow for a comprehensive forced degradation study.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable organic solvent like acetonitrile or methanol. This stock solution will be used for all stress conditions.
-
Working Solutions (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the appropriate stress medium (e.g., 0.1 M HCl, water, 0.1 M NaOH) to prepare the final working solutions for the study.
Protocol 2: Conducting the Forced Degradation Study
For each condition below, prepare a sample in a clear glass vial and a control sample wrapped in aluminum foil (dark control) to be placed in the same environment[10].
-
Acidic Conditions:
-
Dilute the stock solution with 0.1 M HCl to the target concentration.
-
Place the vial in a water bath or oven at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Rationale: Acid catalysis can promote certain degradation reactions. Heating accelerates the process[12].
-
-
Basic Conditions:
-
Dilute the stock solution with 0.1 M NaOH to the target concentration.
-
Place the vial in a water bath or oven at 60 °C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
Rationale: Base catalysis can promote different degradation pathways compared to acid[6].
-
-
Oxidative Conditions:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to the target concentration.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points. No quenching is typically needed, but samples should be analyzed promptly.
-
Rationale: This tests the molecule's susceptibility to oxidation, a common degradation pathway[6].
-
-
Thermal Conditions:
-
Dilute the stock solution with purified water or the chosen formulation buffer.
-
Place the vial in an oven at 60 °C alongside a dark control.
-
Withdraw aliquots at specified time points.
-
Rationale: This isolates the effect of heat from pH-driven hydrolysis[13].
-
-
Photostability Conditions:
-
Place a solution sample and a solid sample in a photostability chamber. Prepare identical dark controls by wrapping them in aluminum foil.
-
Expose the samples to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[14][15].
-
Analyze the exposed samples and the dark controls.
-
Rationale: This is the regulatory standard for assessing how light exposure affects the drug substance and product[15].
-
Protocol 3: Developing a Stability-Indicating HPLC Method
A stability-indicating method must be able to separate the parent peak from all degradation products and impurities.
-
Starting HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 240-250 nm for the dichlorophenyl chromophore).
-
Validation: Inject a mixture of the stressed samples (acid, base, peroxide, etc.). The method is considered stability-indicating if the parent peak is spectrally pure (using a PDA detector) and well-resolved from all other peaks.
-
Section 4: Data Interpretation & Advanced Troubleshooting
Caption: Troubleshooting logic for forced degradation experiments.
Q8: How do I interpret the results of my forced degradation study?
-
Quantify Degradation: Calculate the percentage loss of the parent compound's peak area relative to the t=0 sample.
-
Establish Mass Balance: Sum the area of the parent peak and all degradation product peaks. A good mass balance (95-105%) suggests that all major degradation products are being detected by your method.
-
Identify Key Liabilities: Determine which stress conditions caused the most significant degradation. This reveals the molecule's primary stability weaknesses. For example, if significant degradation only occurs under photolytic conditions, light protection will be a critical storage requirement.
-
Inform Storage and Formulation: The data directly informs handling and storage recommendations (e.g., "Store at controlled room temperature, protect from light"). It also guides formulation development by helping scientists choose excipients and pH conditions that maximize stability.
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(4). [Link]
- Prajapati, R., & Nageswari, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. [Link]
- Kaur, M. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Bunton, C. A., & Fendler, J. H. (1965). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Department of Chemistry, University of California. [Link]
- Eglal, M., et al. (2015). Hydrothermal stability of aromatic carboxylic acids.
- The Editors of Encyclopaedia Britannica. (n.d.). Carboxylic acid. Britannica. [Link]
- Ankur, C. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Various Authors. (2020).
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- KPU Pressbooks. (n.d.). 7.
- CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
- The Editors of Encyclopaedia Britannica. (n.d.).
- Chemistry with Caroline. (2022).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
- He, K., et al. (2023). Absorption of Energy in Excess, Photoinhibition, Transpiration, and Foliar Heat Emission Feedback Loops During Global Warming. MDPI. [Link]
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
- Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Wallnöfer, P. R., & Safe, S. (1973). Biochemical decomposition of the herbicide N-(3,4-dichlorophenyl)
- Chen, B., et al. (2012). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PMC - NIH. [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. University of Wisconsin-Milwaukee. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. britannica.com [britannica.com]
- 5. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Absorption of Energy in Excess, Photoinhibition, Transpiration, and Foliar Heat Emission Feedback Loops During Global Warming [mdpi.com]
- 10. q1scientific.com [q1scientific.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
- 15. database.ich.org [database.ich.org]
Avoiding side reactions in the synthesis of cyclopentane carboxylic acids
Welcome to the technical support center for the synthesis of cyclopentane carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important structural motif. Instead of a generic overview, we will tackle specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured by common synthetic methodologies. Please navigate to the section most relevant to your current experimental approach.
1. Malonic Ester Synthesis Route 2. Favorskii Rearrangement Route 3. Dieckmann Condensation Route 4. General Purification Challenges
Troubleshooting the Malonic Ester Synthesis
The reaction of diethyl malonate with 1,4-dihalobutanes is a classic and powerful method for constructing the cyclopentane ring.[1] However, it is prone to issues of di-alkylation and polymerization if not carefully controlled.
Q1: My yield is very low, and I'm isolating a significant amount of a high molecular weight, insoluble polymer. What's going wrong?
Answer: This is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. The mono-alkylated intermediate, which still possesses an acidic α-hydrogen, is being deprotonated again and reacting with another molecule of 1,4-dibromobutane or another intermediate, leading to chain growth instead of ring formation.[1][2]
Causality: The core issue is one of kinetics and concentration. The intramolecular cyclization to form a five-membered ring is generally favorable. However, if the concentration of reactants and intermediates is too high, the probability of two different molecules colliding and reacting (intermolecular reaction) increases, leading to polymerization.
Troubleshooting Protocol: High-Dilution Conditions
The key to favoring intramolecular cyclization is to use high-dilution conditions. This ensures that the reactive ends of a single molecule are statistically more likely to find each other than to find another reactive molecule.
Step-by-Step Methodology:
-
Setup: Use a large reaction flask equipped with a mechanical stirrer and two syringe pumps (or pressure-equalizing dropping funnels).
-
Reagent Preparation:
-
Solution A: Prepare a solution of diethyl malonate and a stoichiometric equivalent of a strong base (e.g., sodium ethoxide) in a large volume of an appropriate solvent (e.g., absolute ethanol).[3] Ensure the base's alkoxide matches the ester to prevent transesterification.[1]
-
Solution B: Prepare a separate solution of 1,4-dibromobutane in the same solvent.
-
-
Simultaneous Addition: Begin stirring the main reaction flask containing only a large volume of solvent. Slowly and simultaneously add Solution A and Solution B to the reaction flask over a prolonged period (e.g., 8-12 hours) using the syringe pumps.
-
Temperature Control: Maintain a consistent reaction temperature, typically at the reflux temperature of the solvent, to ensure a steady reaction rate.[4]
-
Workup: After the addition is complete, continue stirring for an additional 2-4 hours. Proceed with standard hydrolysis (e.g., NaOH or KOH) followed by careful acidification and heating to effect decarboxylation.[5]
Diagram: Malonic Ester Synthesis - Desired vs. Side Reaction
Caption: Desired cyclization vs. intermolecular side reaction.
Troubleshooting the Favorskii Rearrangement
The Favorskii rearrangement of 2-chlorocyclohexanone is an elegant method for ring contraction to produce cyclopentane carboxylic acid esters.[6] However, yields can be compromised by condensation side products.[7]
Q2: After my Favorskii rearrangement, I have a high-boiling, viscous residue that is difficult to remove. What is this byproduct and how can I minimize it?
Answer: This high-boiling residue is typically composed of self-condensation products. These arise from the enolate of 2-chlorocyclohexanone (the starting material) or the enolate of the product ester reacting with another molecule of the starting ketone.[7]
Causality: The order of addition is critical. If you add the base (e.g., sodium methoxide) to the 2-chlorocyclohexanone, you create a high local concentration of the ketone's enolate, which can then act as a nucleophile in an aldol-type condensation before the rearrangement can occur. The correct procedure is to add the ketone to the base, ensuring that any enolate that forms is in an environment with a low concentration of unreacted ketone.
Troubleshooting Protocol: Optimizing Reagent Addition
Step-by-Step Methodology (Adapted from Organic Syntheses): [7]
-
Base Suspension: In a reaction flask under an inert atmosphere, prepare a suspension of sodium methoxide in anhydrous ether.
-
Ketone Solution: In a separate dropping funnel, prepare a solution of purified 2-chlorocyclohexanone diluted with a small amount of dry ether. The purity of the chloroketone is critical for good yields.[7]
-
Slow Addition: Begin stirring the sodium methoxide suspension vigorously. Add the 2-chlorocyclohexanone solution dropwise to the base suspension.
-
Temperature Control: The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir and heat under reflux for approximately 2 hours to ensure the rearrangement goes to completion.
-
Workup: Cool the mixture, quench with water, and proceed with a standard ether extraction. Wash the ethereal solution with dilute acid and bicarbonate solution to isolate the crude ester for distillation.[7]
Table: Impact of Addition Order on Favorskii Rearrangement
| Parameter | Correct Method (Ketone to Base) | Incorrect Method (Base to Ketone) |
| Local Concentration | Low concentration of ketone enolate | High concentration of ketone enolate |
| Primary Reaction | Favorskii Rearrangement | Aldol-type Condensation |
| Major Product | Methyl Cyclopentanecarboxylate | High-boiling condensation products |
| Typical Yield | 60-78%[7] | Significantly Lower |
Troubleshooting the Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to the desired cyclopentane derivative.[8][9]
Q3: My Dieckmann condensation of diethyl adipate is giving low yields of the cyclic β-keto ester, and I suspect a reverse reaction is occurring. How can I drive the reaction to completion?
Answer: The Dieckmann condensation is an equilibrium process. The reverse reaction, a retro-Claisen ring-opening, can be significant.[10] To drive the equilibrium towards the product, the resulting cyclic β-keto ester must be deprotonated by the base. This is only possible if the β-keto ester has an acidic α-hydrogen between the two carbonyl groups.
Causality: The driving force for the condensation is the formation of a resonance-stabilized enolate of the product. If a strong base like sodium ethoxide is used in a stoichiometric amount, it is consumed in the initial deprotonation of the diester. After the cyclization, the product β-keto ester (pKa ~11) is much more acidic than the alcohol byproduct (ethanol, pKa ~16). The ethoxide leaving group will therefore deprotonate the product, forming the stable enolate and driving the reaction forward. If this final deprotonation step is not efficient, the equilibrium will not favor the product.
Troubleshooting Protocol: Ensuring Irreversible Deprotonation
Step-by-Step Methodology:
-
Base Selection: Use at least one full equivalent of a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH). The alkoxide of the base must match the ester alkyl group to prevent transesterification.[11]
-
Solvent: Use a high-boiling, non-protic solvent like toluene or xylene, especially when using NaH. If using NaOEt, absolute ethanol is the standard choice.
-
Reaction: Slowly add the diester (e.g., diethyl adipate) to a stirred suspension of the base at a moderate temperature. After the initial reaction, gently heat to reflux to ensure completion.
-
Acidic Workup (Crucial Step): Do not attempt to isolate the β-keto ester directly from the basic reaction mixture. After the reaction is complete, cool the mixture and quench it by pouring it into cold, dilute strong acid (e.g., HCl or H₂SO₄). This protonates the stable enolate, giving the neutral β-keto ester which can then be extracted.[8]
-
Subsequent Steps: The isolated β-keto ester can then be carried forward for hydrolysis and decarboxylation to yield cyclopentanone, which can be further oxidized to the carboxylic acid.
Diagram: Dieckmann Condensation Workflow
Caption: Workflow for a successful Dieckmann Condensation.
General Purification Challenges
Even with a successful reaction, isolating pure cyclopentane carboxylic acid can be challenging.
Q4: My final product is an oil that is difficult to purify by crystallization. I'm also seeing significant streaking on my silica gel TLC plates. What are my options?
Answer: Carboxylic acids are notoriously difficult to work with in chromatography due to their acidic nature and tendency to form hydrogen-bonded dimers.[12] Oily products are common, especially if minor impurities are present that inhibit crystallization.
Causality:
-
TLC Streaking: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface. This leads to a slow, uneven elution, causing the characteristic "streaking" or "tailing."[13]
-
Purification Difficulty: Neutral or basic organic impurities cannot be easily removed by simple crystallization. Dimerization can also complicate purification.
Troubleshooting Protocol: Acid-Base Extraction and Chromatography Modification
1. Acid-Base Liquid-Liquid Extraction: This is the most effective method for separating carboxylic acids from neutral or basic impurities.[14][15]
-
Step 1: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 2: Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Step 3: Separate the layers. Wash the organic layer again with fresh NaHCO₃ solution to ensure complete extraction.
-
Step 4: Combine the aqueous layers, cool in an ice bath, and carefully re-acidify with a strong acid (e.g., 6M HCl) until the pH is ~2. The cyclopentane carboxylic acid will precipitate or form an oil.
-
Step 5: Extract the purified acid back into an organic solvent, dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
2. Modifying Chromatography Conditions:
-
Acidify the Eluent: To prevent streaking on silica gel TLC or column chromatography, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[13] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in sharper spots and better separation.
References
- Goheen, D. W., & Vaughan, W. R. (1959).
- Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting. [Link]
- Chemistry LibreTexts. (2023).
- CN114162413A - Preparation method of cyclopentanecarboxylic acid.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
- ResearchGate. (2013). How can I purify carboxylic acid? [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. Our objective is to provide a comprehensive technical resource that combines established protocols with field-proven troubleshooting insights to facilitate a successful and scalable synthesis.
Synthesis Overview & Mechanism
The most robust and widely applicable method for synthesizing this compound involves a two-step sequence: the formation of a Grignard reagent followed by its carboxylation.[1][2][3][4] This pathway is valued for its efficiency in creating the key carbon-carbon bond at the quaternary center.
The overall transformation is as follows:
-
Grignard Reagent Formation: 1-Bromo-3,4-dichlorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the organomagnesium halide (Grignard reagent).
-
Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice), forming a magnesium carboxylate salt.[1]
-
Acidic Workup: The intermediate salt is then protonated with a strong aqueous acid (e.g., HCl) to yield the final carboxylic acid product.[1]
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the anhydrous conditions and controlled addition rates is critical for success.
Table 1: Reagent and Parameter Guide
| Reagent/Parameter | Molar Eq. | Amount (for 10g scale) | Notes |
| Magnesium Turnings | 1.2 | 1.15 g | Must be shiny and activated. |
| 1-Bromo-3,4-dichlorobenzene | 1.0 | 10.0 g | Must be pure and anhydrous. |
| Anhydrous THF | - | ~100 mL | Distill from sodium/benzophenone if necessary. |
| Iodine | Catalytic | 1-2 small crystals | Used for chemical activation of Mg.[5] |
| Dry Ice (CO₂) | > 5.0 | ~50 g | Must be crushed into a fine powder. |
| 3M HCl (aq) | - | As needed | For workup; until aqueous layer is acidic. |
| Parameter | Value | Notes | |
| Reaction Temperature | Reflux (~66°C in THF) | For Grignard formation. | |
| Carboxylation Temp. | < 0°C | Add Grignard solution to a dry ice/ether slurry. | |
| Reaction Time | 2-4 hours | For Grignard formation after addition is complete. |
Step-by-Step Methodology
Part A: Grignard Reagent Formation
-
Preparation: Rigorously dry all glassware in an oven (>120°C overnight) or by flame-drying under vacuum.[5] Assemble a three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool under a positive pressure of inert gas.
-
Activation: Place the magnesium turnings (1.15 g) and a small crystal of iodine into the reaction flask.[5] Gently warm the flask with a heat gun under inert gas flow until the iodine sublimes, coating the magnesium surface. The purple color should disappear upon initiation.
-
Initiation: Add ~5 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,4-dichlorobenzene (10.0 g) in ~40 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. Initiation is marked by gentle bubbling, the solution turning cloudy and warm, and the disappearance of the iodine color.[1] If it doesn't start, gentle warming or adding a few drops of 1,2-dibromoethane can be effective.[5]
-
Addition & Reflux: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a cloudy, grey-to-brown color.
Part B: Carboxylation and Workup
-
Carboxylation: In a separate, larger beaker, crush a generous excess of dry ice (~50 g) and cover it with ~50 mL of anhydrous THF or diethyl ether to create a slurry. Cool the prepared Grignard reagent solution to room temperature.
-
Addition: Slowly pour the Grignard solution onto the crushed dry ice slurry with vigorous stirring.[1] A highly exothermic reaction will occur. Caution: Do not add the dry ice to the Grignard solution, as this can lead to a buildup of CO₂ pressure and inefficient trapping.
-
Warming: Allow the mixture to stir and slowly warm to room temperature as the excess dry ice sublimes.
-
Workup: Once at room temperature, carefully add crushed ice made from deionized water. Then, slowly add 3M HCl solution dropwise until the aqueous layer is acidic to litmus paper and all magnesium salts have dissolved.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Troubleshooting Guide
Low yields or reaction failures in Grignard-based syntheses are common but can almost always be traced to specific, correctable issues.[5][6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've added my aryl halide to the magnesium, but nothing is happening. What's wrong?
-
Answer: Failure to initiate is the most common hurdle and is almost always due to surface passivation of the magnesium or the presence of moisture.[5]
-
Cause - Inactive Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[6][7]
-
Solution: Activate the magnesium. This can be done mechanically by grinding the turnings in a mortar and pestle (under an inert atmosphere) or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gentle warming with a heat gun can also help initiate the reaction.[5]
-
-
Cause - Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting materials.[6][8]
-
Issue 2: The yield is very low despite successful initiation.
-
Question: The reaction started, but my final yield is poor. Where did my product go?
-
Answer: Low yields after initiation often point to competing side reactions or inefficient carboxylation.
-
Cause - Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl byproduct (e.g., 3,3',4,4'-tetrachlorobiphenyl).[9][10] This is favored by high local concentrations of the aryl halide and higher temperatures.
-
Solution: Control the reaction conditions. Add the aryl halide solution slowly and dropwise to maintain a gentle, steady reflux, avoiding a vigorous exotherm.[1] This keeps the concentration of the halide low at any given time, minimizing the coupling reaction.
-
-
Cause - Inefficient Carboxylation: The Grignard reagent can be wasted if it doesn't react with CO₂.
-
Solution: Maximize the surface area and availability of CO₂. Use a large excess of freshly crushed dry ice to create a fine powder. Pouring the Grignard reagent onto the dry ice ensures the reagent is always in a CO₂-rich environment.[1] Maintain a low temperature during this addition to prevent side reactions.
-
-
Issue 3: The final product is impure or difficult to isolate.
-
Question: I have an oily or discolored solid after workup that is difficult to purify. What are the likely impurities?
-
Answer: Impurities typically consist of the biphenyl byproduct and unreacted starting material. Isolation issues can arise from incomplete removal of magnesium salts.
-
Cause - Biphenyl Byproduct: The Wurtz coupling product is a common, non-polar impurity that can co-crystallize with your product.[10]
-
Solution: Prevention is key (see Issue 2). For purification, a carefully chosen recrystallization solvent system is required to separate the slightly different polarities of the desired carboxylic acid and the biphenyl impurity.
-
-
Cause - Insoluble Salts: If the workup is not sufficiently acidic, basic magnesium salts can precipitate, trapping the product and making extraction difficult.
-
Solution: During the acidic workup, continue adding acid until the aqueous layer is clear and all solids have dissolved.[1] This ensures your carboxylate product is fully protonated and magnesium is in its soluble MgCl₂ form.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why are anhydrous conditions so critical?
-
A1: Grignard reagents are potent nucleophiles but also exceptionally strong bases.[10][11] They will react instantly and preferentially with any protic source (like water or alcohols) in a simple acid-base reaction. This quenches the reagent, converting it back to an inert hydrocarbon (1,2-dichlorobenzene in this case) and reducing your yield to zero.[6]
-
-
Q2: How can I visually confirm that the Grignard reagent has formed?
-
A2: Several signs indicate successful formation: the solution becomes cloudy and greyish-brown, there is a noticeable exotherm (the flask gets warm), and most of the metallic magnesium is consumed over time.[6]
-
-
Q3: Can I use gaseous CO₂ bubbled through the solution instead of dry ice?
-
A3: While technically possible, it is often less efficient for laboratory scale-up.[2] Achieving complete reaction requires excellent gas dispersion and a slow reaction rate to match the gas flow. Using a slurry of crushed dry ice provides a vast excess of CO₂ in a condensed phase, ensuring rapid and complete carboxylation of the Grignard reagent upon addition.[1]
-
-
Q4: What are the primary safety concerns for this synthesis?
-
A4: The primary hazards involve the use of anhydrous ether solvents (diethyl ether or THF), which are extremely flammable. All operations should be conducted in a certified chemical fume hood away from ignition sources. The Grignard formation can be highly exothermic; ensure adequate cooling is available. The quenching and workup steps can also generate heat and gas; perform additions slowly and carefully.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. BenchChem.
- OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Organic Chemistry.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
- Scribd.
- BenchChem. (2025, November). "troubleshooting low conversion rates in Grignard-type reactions". BenchChem.
- University of Calgary. Ch19: RMgX + CO2 -> RCO2H.
- Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low. Chegg.com.
- Jasperse, J. Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors. BenchChem.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal.
- University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Refining purification protocol for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support resource for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are largely dependent on the synthetic route. However, typical contaminants include unreacted starting materials (e.g., 3,4-dichlorophenylacetonitrile, 1,4-dibromobutane), byproducts from side reactions, and residual solvents. For instance, if hydrolysis of a nitrile or ester precursor is incomplete, you may find the corresponding amide or ester in your crude product.
Q2: How should I properly store the purified compound to ensure its stability?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Based on safety data for structurally similar compounds, it is stable under normal conditions.[1][2] Avoid exposure to strong oxidizing agents and strong bases, as these are incompatible materials.[2][3]
Q3: My crude product is a dark, oily residue. What is the best initial purification strategy?
A3: For an oily or highly impure solid, a multi-step approach is recommended. Begin with an acid-base extraction to separate the acidic product from neutral and basic impurities. This is a highly effective initial clean-up step.[4] Following the extraction and isolation of the carboxylic acid, a recrystallization step should be employed to remove closely related impurities and yield a crystalline solid.
Purification Strategy Decision Workflow
The following workflow provides a logical path to selecting the appropriate purification technique based on the nature of your crude material and desired final purity.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil ("oiled out") instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.
-
Causality: The high concentration of the solute and impurities can depress the melting point of the mixture, while the high saturation point of the chosen solvent requires a significant temperature drop, leading to precipitation above the mixture's melting point.
-
Solution:
-
Reheat the flask to re-dissolve the oil.
-
Add a small amount (10-20% more) of the hot solvent to decrease the saturation concentration.[5]
-
Allow the solution to cool much more slowly. You can insulate the flask with paper towels or a cloth to slow heat loss.[5]
-
If using a mixed-solvent system (e.g., ethanol/water), add more of the "good" solvent (in this case, ethanol) to increase overall solubility and prevent premature precipitation.[5]
-
Q: My solution is clear and at room temperature, but no crystals have formed. How can I induce crystallization?
A: Supersaturation has been achieved, but crystal nucleation has not initiated. This can be overcome by providing energy or a template for crystal growth.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. It will act as a template for other molecules to crystallize upon.
-
Reduce Temperature: Place the flask in an ice bath to further decrease the solubility of the compound. Do this only after trying the methods above, as rapid cooling can trap impurities.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
-
Q: My compound crystallizes almost instantly upon cooling, but the purity doesn't improve significantly. Why?
A: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[5] An ideal crystallization should occur over 15-30 minutes.
-
Causality: The solution is likely too supersaturated. When the saturation point is exceeded by a large margin, molecules crash out of solution indiscriminately, co-precipitating with impurities.
-
Solution: Follow the same initial steps as for "oiling out." Reheat the solution to dissolve the solid and add a small excess of the hot solvent.[5] This will ensure that the solution cools for a longer period before reaching its saturation point, allowing for the slow, selective formation of pure crystals.
Chromatography & Extraction Challenges
Q: When I run a TLC on silica gel, my compound streaks severely up the plate. How can I get a well-defined spot?
A: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem.
-
Causality: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel stationary phase.[4] This strong interaction, combined with a dynamic equilibrium between the protonated and deprotonated forms of the acid on the silica surface, causes the compound to smear rather than move as a compact band.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[4] This acidic modifier ensures that your compound remains fully protonated, minimizing its interaction with the silica and resulting in a sharp, well-defined spot.
Q: During an acid-base extraction, I re-acidified the basic aqueous layer, but my product didn't precipitate. What could be the issue?
A: This is a common issue that can point to several possibilities.
-
Potential Causes & Solutions:
-
Incomplete Acidification: Your solution may not be acidic enough. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Continue adding acid dropwise if necessary.[4]
-
Product is Water-Soluble: While the dichlorophenyl group reduces water solubility, it's possible the carboxylate salt is highly soluble. Ensure the solution is thoroughly cooled in an ice bath, as solubility decreases with temperature.
-
Insufficient Product: There may not be enough product to form a visible precipitate. Try extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The product will move into the organic phase, which can then be dried and evaporated to recover the compound.
-
Emulsion Formation: If a persistent emulsion formed during the initial extraction, your product may still be trapped in the organic layer. Refer to established methods for breaking emulsions, such as the addition of brine.[6]
-
Recommended Purification Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This is the most robust method for purifying the title compound from typical synthesis impurities.
Caption: Workflow for extraction and recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Vent the funnel frequently, as CO₂ gas will be generated. The carboxylate salt of your product will move into the aqueous layer.
-
Back-Wash: Combine the aqueous layers and wash them once with a small portion of fresh ethyl acetate to remove any remaining neutral impurities.
-
Re-acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (test with pH paper).[4] The purified carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Recrystallization:
-
Transfer the solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).
-
Slowly add a hot anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy.
-
Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Solvent Selection for Recrystallization
The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Toluene/Heptane | Toluene: 111Heptane: 98 | A good choice for non-polar compounds. The dichlorophenyl group suggests good solubility in hot toluene. Heptane acts as the anti-solvent. |
| Ethanol/Water | Ethanol: 78Water: 100 | A versatile polar protic system. The carboxylic acid group ensures solubility in hot ethanol, while water serves as an excellent and safe anti-solvent. |
| Acetic Acid/Water | Acetic Acid: 118Water: 100 | Useful if the compound has low solubility in other organic solvents. The residual acetic acid must be thoroughly removed during drying. |
| Isopropanol | 82 | A single-solvent system that may work if the solubility profile is appropriate. Slower evaporation than ethanol can promote better crystal growth. |
Safety Precautions
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Hazards: Based on data for analogous compounds, this substance should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Avoid breathing dust or fumes.
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, consult a doctor.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
References
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- Purification of organic acids using anion exchange chromatography. (n.d.).
- Process for the purification of carboxylic acids. (n.d.).
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
- Troubleshooting - Crystallization. (2022). Chemistry LibreTexts. [Link]
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Safety Data Sheet - 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. (n.d.). Fisher Scientific. [Link]
Sources
Technical Support Center: Characterization of Dichlorophenyl Compounds
Welcome to the technical support center for the characterization of dichlorophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these molecules. The isomeric nature of dichlorophenyl compounds, coupled with their potential for complex fragmentation and susceptibility to matrix effects, demands a nuanced and systematic approach to their characterization. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to differentiate between dichlorophenyl isomers in my sample. How can I confidently identify the specific isomer I'm working with?
A1: Distinguishing between dichlorophenyl isomers is a common challenge due to their identical mass and similar physical properties. A multi-technique approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the most effective strategy for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C-NMR: The number of signals in the ¹³C-NMR spectrum is a powerful indicator of the isomer's symmetry. For example, the three isomers of dichlorobenzene will exhibit a different number of signals in their ¹³C-NMR spectra: 1,2-dichlorobenzene (three signals), 1,3-dichlorobenzene (four signals), and 1,4-dichlorobenzene (two signals)[1].
-
¹H-NMR: The splitting patterns and chemical shifts in the ¹H-NMR spectrum provide detailed information about the proton environment. For instance, the number of distinct proton signals and their coupling patterns can help differentiate between isomers like 1,2-, 1,3-, and 1,4-dichlorobenzene[2].
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): While all isomers will have the same molecular ion peak, their fragmentation patterns can differ. The position of the chlorine atoms influences the stability of the resulting fragments, leading to unique fragmentation pathways that can serve as a fingerprint for each isomer[3][4][5][6]. For instance, some halogen-substituted 3-phenylpropenoate structures show a characteristic loss of an ortho chlorine[3].
-
The following table summarizes the expected number of signals for dichlorobenzene isomers in ¹³C-NMR:
| Isomer | Structure | Expected ¹³C-NMR Signals |
| 1,2-Dichlorobenzene | ortho | 3 |
| 1,3-Dichlorobenzene | meta | 4 |
| 1,4-Dichlorobenzene | para | 2 |
Q2: My dichlorophenyl isomers are co-eluting during chromatographic analysis. What are the best strategies for achieving baseline separation?
A2: Achieving chromatographic separation of dichlorophenyl isomers is often challenging due to their similar polarities and boiling points[7]. The choice of chromatographic technique and the optimization of separation parameters are critical.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: The use of specialized stationary phases can enhance separation. For example, metal-organic framework (MOF) packed columns, such as MIL-53(Fe), have demonstrated successful separation of dichlorobenzene isomers[8].
-
Mobile Phase Modifiers: The addition of cyclodextrins to the mobile phase can improve the separation of dichlorophenol isomers by forming inclusion complexes with differing stabilities[9].
-
-
Gas Chromatography (GC):
-
Chiral Stationary Phases: For chiral dichlorophenyl compounds or for achieving separation of positional isomers, chiral ionic liquids have been used as stationary phases in capillary GC with success[10].
-
Temperature Programming: Careful optimization of the GC oven temperature program is crucial to maximize the resolution between closely eluting isomers.
-
Here is a logical workflow for developing a separation method:
Caption: Workflow for chromatographic method development.
Q3: My quantitative results for dichlorophenyl compounds are inconsistent and often show poor recovery. What could be causing this and how can I improve accuracy?
A3: Inconsistent quantitative results and poor recovery are frequently caused by matrix effects and compound instability .
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, plasma, wastewater) can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement[11][12][13][14]. This can result in underestimation or overestimation of the analyte concentration.
-
Detection of Matrix Effects: A common method to assess matrix effects is the post-extraction spike, where a known amount of the analyte is added to a blank matrix extract and the response is compared to a pure standard[14].
-
Mitigation Strategies:
-
Improved Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering matrix components[15][16].
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for matrix effects[13][17].
-
Use of Internal Standards: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[11].
-
-
-
Compound Stability and Degradation: Dichlorophenyl compounds can be susceptible to degradation under certain conditions. For example, dichlorophen can be slowly oxidized in the air and undergo photolysis in solution[18]. The stability of a drug can also be affected by hydrolysis and oxidation, which can be influenced by light, heat, and pH[19].
Troubleshooting Guides
Guide 1: GC/MS Analysis of Dichlorophenyl Compounds
This guide addresses common issues encountered during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of dichlorophenyl compounds.
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination.- Improper column installation. | - Use a deactivated inlet liner and a high-quality, inert GC column.- Bake out the column at a high temperature or trim the first few centimeters.- Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[20][21] |
| Ghost Peaks/Carryover | - Contaminated syringe or injection port.- Column bleed from a previous high-concentration sample. | - Thoroughly clean the syringe and injection port.- Perform a bake-out of the column.- Run a blank solvent injection to confirm the absence of carryover.[21][22] |
| Reduced Peak Size/Sensitivity Loss | - Leak in the injector.- Active sites in the system adsorbing the analyte.- Contaminated ion source in the mass spectrometer. | - Perform a leak check of the GC inlet.- Replace the inlet liner and septum.- Clean the MS ion source.[20][23][24] |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature not properly controlled. | - Check the carrier gas supply and flow controller.- Perform a thorough leak check of the entire system.- Verify the accuracy and stability of the GC oven temperature.[20][23] |
Guide 2: Sample Preparation and Handling
Proper sample preparation is crucial for obtaining reliable data. This guide provides a systematic approach to preparing samples containing dichlorophenyl compounds.
Experimental Protocol: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and should be optimized for the specific dichlorophenyl compound and matrix.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass the water sample (e.g., 500 mL, pH adjusted to 7) through the SPE cartridge at a flow rate of approximately 5-10 mL/min[15].
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the dichlorophenyl compounds from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., 1 mL of hexane or mobile phase).
Caption: Step-by-step Solid Phase Extraction workflow.
References
- Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem.
- (PDF) Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters - ResearchGate.
- The six dichlorophenol isomer structures. | Download Scientific Diagram - ResearchGate.
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH.
- There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+.
- Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... - ResearchGate.
- TROUBLESHOOTING GUIDE.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
- analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D.
- Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): Combined experimental and computational study - ResearchGate.
- A Look at Matrix Effects | LCGC International.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents.
- A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC - NIH.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed.
- 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. ͑ a ͒ 1,4-DCB - ResearchGate.
- Dichlorophenylborane - Starshinechemical.
- Process development of the synthesis of 2, 3-dichlorophenylpiperazine - ResearchGate.
- Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory - ResearchGate.
- Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2 - ResearchGate.
- Fragmentation (mass spectrometry) - Wikipedia.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK.
- mass spectra - fragmentation patterns - Chemguide.
- Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues - vscht.cz.
- Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - NCBI.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
- How to Troubleshoot and Improve your GC/MS - Separation Science.
- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) - YouTube.
- An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog) † - SciSpace.
- Proton NMR 4b Dichlorobenzene - YouTube.
- Advanced GC Troubleshooting.pdf - Agilent.
- Degradation of Herbicide 2,4-dichlorophenoxybutanoic Acid in the Photolysis of [FeOH]2+ and [Fe(Ox)3]3- Complexes: A Mechanistic Study - PubMed.
- 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- (PDF) Screening, Characterization and Optimization of Potential Dichlorodiphenyl Trichloroethane (DDT) Degrading Fungi - ResearchGate.
- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro - IUCr Journals.
- Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration - Material Science Research India.
- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed.
- Understanding the chemical basis of drug stability and degradation.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Drug stability | DOCX - Slideshare.
- Screening, characterization and optimization of potential dichlorodiphenyl trichloroethane (DDT) degrading fungi - PMC - NIH.
- ethane (DDT) and 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE) as endocrine disruptors in human and wildlife: A possible implication of mitochondria - ResearchGate.
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Technical Support Center: Degradation Pathways of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. Given that this is a specific and potentially novel chemical entity, publicly available degradation data is limited. Therefore, this document provides a framework for systematically approaching its stability assessment based on first principles of organic chemistry and established pharmaceutical stress testing methodologies.[1][2] We will explore potential degradation routes, provide robust starting protocols for forced degradation studies, and offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the critical questions you will likely encounter as you begin your investigation. Our approach is to deconstruct the molecule into its key structural motifs to predict its reactivity under various stress conditions.
Q1: What are the most probable degradation pathways for this compound?
A1: To predict the degradation pathways, we must analyze the molecule's three primary structural components: the dichlorophenyl ring , the cyclopentane ring , and the carboxylic acid functional group . The most likely degradation mechanisms are oxidation and photolysis, with hydrolysis and thermolysis being less probable but still necessary to investigate.[1][3]
-
Oxidative Degradation: This is often the most significant pathway for compounds with aromatic rings.[4]
-
Aromatic Hydroxylation: The electron-rich dichlorophenyl ring is susceptible to attack by oxidative species (e.g., hydroxyl radicals generated from peroxide). This would result in the formation of phenolic derivatives.
-
Cyclopentane Ring Opening: The aliphatic cyclopentane ring can undergo oxidation, potentially leading to ring-opening to form linear dicarboxylic acids, such as derivatives of glutaric or succinic acid.[5]
-
-
Photolytic Degradation: Aromatic systems, particularly those with halogen substituents, can be sensitive to UV light.
-
Dechlorination: Photolysis can induce homolytic cleavage of the C-Cl bond, leading to the formation of monochlorinated or fully dechlorinated species via a free-radical mechanism.[4]
-
-
Hydrolytic Degradation: The carboxylic acid group itself is the product of hydrolysis of derivatives like esters or amides and is generally stable.[6][7] However, under extreme pH and temperature, degradation could be forced. The ether linkage in some related structures can be susceptible, but this molecule lacks such a bond.
-
Thermal Degradation: Under high heat, the most likely, though still challenging, degradation would be decarboxylation (loss of CO2). This is more common for acids with specific activating groups, but it should be tested as part of a comprehensive study.
The following diagram illustrates these potential primary degradation routes.
Caption: Predicted primary degradation pathways for the target molecule.
Q2: My initial forced degradation experiment shows less than 5% degradation of the parent compound. What troubleshooting steps should I take?
A2: This is a common challenge, especially with stable molecules. The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect and identify the degradants without completely destroying the parent molecule.[3] If degradation is insufficient, consider the following systematic adjustments.
| Issue | Root Cause Analysis | Recommended Action |
| Insufficient Stress | The concentration of the stressor (acid, base, oxidant) or the energy input (heat, light intensity) is too low to overcome the molecule's activation energy for degradation. | Systematically increase stress levels. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C. For oxidation, increase the concentration of H₂O₂ from 3% to 10% or 30%. Ensure your photostability chamber is delivering a sufficient dose of UV and visible light as per ICH Q1B guidelines. |
| Poor Solubility | The compound has precipitated out of the aqueous stress solution, drastically reducing its exposure to the stressor. | Introduce a co-solvent. Use a minimal amount (e.g., 5-10%) of an organic co-solvent like acetonitrile or methanol to keep the compound in solution. Caution: Ensure the co-solvent is stable under the stress conditions and does not introduce new degradation pathways. Anhydrous stress conditions may also be an option for specific cases.[8] |
| Incorrect pH | For hydrolytic studies, the pH may be near a point of maximum stability for the molecule. | Broaden the pH range. Test degradation at multiple pH points (e.g., pH 2, 7, and 10) to build a pH-rate profile and identify the conditions where the molecule is least stable. |
| Analytical Method is Not Stability-Indicating | The HPLC method may co-elute degradation products with the parent peak, masking the actual extent of degradation. | Re-evaluate your analytical method. Check for peak purity using a photodiode array (PDA) detector. If co-elution is suspected, modify the gradient, mobile phase composition, or column chemistry to achieve better separation. An ideal stability-indicating method will resolve all significant degradants from the parent peak.[9][10] |
Q3: I am observing several new peaks in my chromatogram after a stress study. How can I confidently identify these degradation products?
A3: Identifying unknown peaks is a critical step in elucidating the degradation pathway. A combination of chromatographic and spectroscopic techniques is essential.
-
Couple your HPLC to a Mass Spectrometer (LC-MS): This is the most powerful tool for this task. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can infer the chemical transformation.
-
Analyze Mass Shifts: Look for specific mass differences that correspond to common chemical reactions.
| Mass Shift (Da) | Potential Transformation | Associated Pathway |
| +16 | Addition of one oxygen atom | Oxidation (Hydroxylation) |
| -34 | Replacement of Cl (35 Da) with H (1 Da) | Photolysis/Reduction (Dechlorination) |
| -44 | Loss of COO | Thermolysis (Decarboxylation) |
| +18 | Addition of H₂O | Hydration (less likely) or Ring Opening |
| -2 | Loss of two hydrogen atoms | Oxidation (e.g., alcohol to ketone) |
-
Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS provide highly accurate mass measurements. This allows you to determine the elemental formula of the degradant, significantly increasing confidence in your structural assignment.
-
Forced Degradation of Suspected Intermediates: If you hypothesize a specific degradant (e.g., the 4'-hydroxy derivative), and a standard is available, subject it to the same stress conditions. If it generates some of the same subsequent degradants seen in the parent study, it helps confirm the pathway sequence.
Experimental Protocols & Workflows
Protocol 1: Standard Forced Degradation Study
This protocol outlines the setup for a comprehensive forced degradation study. Always run a control sample (parent compound in solution, protected from stress) in parallel for each condition.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).
2. Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 80°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C in the dark. For solid-state thermal stress, place the neat powder in an oven at a temperature below its melting point.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control must be run in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before injection.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/PDA method. If available, use HPLC-MS for simultaneous identification.
Workflow for Stability-Indicating Method Development
Developing a robust analytical method is crucial for accurate results. The following workflow provides a logical progression for this process.
Caption: A systematic workflow for developing a stability-indicating HPLC method.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[Link]
- Forced Degradation Studies Research Articles. R Discovery.[Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]
- Nielsen, J. K., et al. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Almeida, S. C., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(15), 4998. [Link]
- Cyclopentanecarboxylic acid. Wikipedia.[Link]
- Climie, I. J., et al. (1996). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica, 26(11), 1145-1160. [Link]
- Islam, M. M., et al. (2020). Aerobic Oxidation of Cyclopentane by Using Fluorinated N-Hydroxyphthalimide Derivatives. Science Journal of Chemistry, 8(2), 36. [Link]
- Kato, H., et al. (2012). Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi. Journal of Pesticide Science, 37(2), 143-151. [Link]
- Carboxylic Acids and Deriv
- Stability Testing of Pharmaceutical Products. EPRA Journals.[Link]
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. CrashCourse.[Link]
- Pérez-Estrada, L. A., et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental Science & Technology, 39(21), 8300-8306. [Link]
- Koh, S., et al. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 63(5), 2054-2057. [Link]
- Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319-329. [Link]
- Al-Sabti, M. A., & Haroon, M. (2013). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed Phase HPLC Method. Journal of Chemistry, 2013, 1-6. [Link]
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- 10. scispace.com [scispace.com]
Validation
A Comparative Guide to the Structural Confirmation of Synthesized 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a novel compound with potential applications in pharmaceutical research. By integrating predicted data with experimental evidence from analogous structures, we present a robust, self-validating workflow for confirming the identity and purity of this target molecule.
The causality behind our multi-faceted approach lies in the principle of orthogonal verification. Each analytical technique probes a different aspect of the molecule's structure, and their collective agreement provides a higher degree of confidence than any single method alone. This guide is structured to not only present the "how" but also the "why," empowering researchers to make informed decisions in their own analytical endeavors.
The Analytical Gauntlet: A Multi-Technique Approach
The structural confirmation of a novel chemical entity like this compound demands a comprehensive analytical strategy. We will explore the application and comparative value of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
Due to the novelty of the target molecule, we will first rely on predicted spectral data, which serves as a hypothesis to be tested against experimental results of the synthesized compound and its analogs. Several computational methods and software can provide accurate predictions of NMR chemical shifts.[1][2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[5][6] |
| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the cyclopentyl group, deshielded by the electron-withdrawing chlorine and adjacent to a single proton. |
| ~7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton between the two chlorine atoms, showing coupling to two adjacent protons. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the cyclopentyl group, deshielded by the chlorine atoms. |
| ~2.5 - 2.2 | Multiplet | 4H | Cyclopentyl -CH₂ | Protons on the cyclopentyl ring adjacent to the aromatic ring and the quaternary carbon. |
| ~1.9 - 1.7 | Multiplet | 4H | Cyclopentyl -CH₂ | Protons on the cyclopentyl ring beta to the aromatic ring. |
Predicted ¹³C NMR Spectral Data
¹³C NMR provides crucial information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded.[5][7][8] |
| ~145 | Ar-C (quaternary) | Aromatic carbon attached to the cyclopentyl group. |
| ~132 | Ar-C (quaternary) | Aromatic carbon attached to a chlorine atom. |
| ~130 | Ar-CH | Aromatic carbon. |
| ~128 | Ar-CH | Aromatic carbon. |
| ~126 | Ar-CH | Aromatic carbon. |
| ~55 | C (quaternary) | Quaternary carbon of the cyclopentyl ring attached to the aromatic ring and the carboxyl group. |
| ~35 | Cyclopentyl -CH₂ | Cyclopentyl carbons alpha to the quaternary carbon. |
| ~25 | Cyclopentyl -CH₂ | Cyclopentyl carbons beta to the quaternary carbon. |
Experimental Workflow: NMR Analysis
The following is a generalized, yet detailed protocol for acquiring high-quality NMR spectra for a small organic molecule.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade spectral quality.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid and the substituted benzene ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[6] |
| ~1700 | Strong | C=O stretch | The carbonyl group of the carboxylic acid shows a strong, sharp absorption.[6] |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
| ~880-800 | Strong | C-H bend | Out-of-plane bending of the aromatic C-H bonds, indicative of the substitution pattern. |
| ~800-600 | Medium-Strong | C-Cl stretch | Carbon-chlorine stretching vibrations. |
Experimental Workflow: FTIR Analysis
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid, dry synthesized compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the major absorption bands and compare their positions and shapes to the expected values in Table 3 and to reference spectra of similar compounds.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrum Data
The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) leads to a predictable pattern for chlorine-containing ions.[10]
Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (calculated) | Relative Intensity |
| [M]⁺ (with two ³⁵Cl) | 259.9 | 100% |
| [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) | 261.9 | ~65% |
| [M+4]⁺ (with two ³⁷Cl) | 263.9 | ~10% |
Predicted Fragmentation Pathways
Electron impact (EI) ionization will likely cause the molecule to fragment in predictable ways, providing further structural confirmation.[6]
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- 2. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]
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- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the In Vivo Validation of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid Bioactivity
Introduction: The journey from a promising in vitro "hit" to a validated in vivo candidate is a critical and complex phase in drug discovery. It demands a systematic approach to assess a compound's efficacy, safety, and pharmacokinetic profile within a living organism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation program for a novel chemical entity, using the hypothetical molecule 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, which we will refer to as "Cmpd-X".
This document is not a rigid template but an adaptable workflow. The experimental choices detailed herein are grounded in established preclinical testing paradigms, emphasizing the causality behind each step to ensure the generation of reproducible and meaningful data.
Hypothetical Profile of Cmpd-X
To establish a logical basis for our in vivo strategy, we will assume the following in vitro characteristics for Cmpd-X, based on preliminary screening:
-
Target: Potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
-
In Vitro Potency: IC50 = 50 nM in a cell-based COX-2 activity assay.
-
Selectivity: >500-fold selectivity for COX-2 over COX-1.
-
Cellular Activity: Demonstrates dose-dependent reduction of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
ADME Properties: Favorable initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good cell permeability and metabolic stability.
This profile positions Cmpd-X as a potential non-steroidal anti-inflammatory drug (NSAID) with a promising safety profile due to its COX-2 selectivity. Our in vivo validation will therefore focus on confirming its anti-inflammatory efficacy, pharmacokinetic behavior, and safety in a relevant animal model.
The In Vivo Validation Workflow: A Phased Approach
The validation of Cmpd-X will proceed through a logical sequence of integrated studies. Each phase provides critical data that informs the design and progression of the next, creating a self-validating system.
Caption: High-level workflow for in vivo validation.
Phase 1: Formulation, Pharmacokinetics (PK), and Acute Toxicology
Causality: Before assessing efficacy, we must understand how the animal body handles Cmpd-X and at what doses it is safe. An effective drug must reach its target tissue in sufficient concentration for a sufficient duration without causing unacceptable toxicity. This phase answers the fundamental questions: Can we deliver the drug? Where does it go? And is it safe at initial exposures?
A. Formulation Development: The first step is to develop a vehicle that can safely and effectively deliver Cmpd-X to the animal. The choice of formulation depends on the compound's physicochemical properties (e.g., solubility) and the desired route of administration.
B. Pharmacokinetic (PK) Profiling: A pilot PK study is performed in a small group of rodents (e.g., C57BL/6 mice) to determine the ADME profile of Cmpd-X. This is crucial for selecting the dose and dosing frequency for subsequent efficacy studies.
Table 1: Comparison of Administration Routes for Initial PK Screening
| Route of Administration | Pros | Cons | When to Use |
| Intravenous (IV) | 100% bioavailability by definition; provides key parameters like clearance and volume of distribution. | Not always the intended clinical route; can cause local irritation. | Essential baseline to understand true clearance and half-life. |
| Oral (PO) | Clinically preferred route; easy to administer. | Subject to first-pass metabolism; variable absorption and bioavailability. | Primary route to test if oral delivery is a key product goal. |
| Intraperitoneal (IP) | Bypasses first-pass metabolism; generally higher bioavailability than PO. | Not a common clinical route; risk of injection into organs. | Useful for proof-of-concept studies when oral bioavailability is initially poor. |
Experimental Protocol: Pilot PK Study in Mice
-
Animal Model: Male C57BL/6 mice (n=3 per timepoint per route).
-
Formulation: Cmpd-X formulated in 10% DMSO, 40% PEG300, 50% Saline.
-
Dosing:
-
IV group: 2 mg/kg via tail vein injection.
-
PO group: 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus) at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: Process blood to plasma. Analyze Cmpd-X concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t1/2 (half-life), and oral bioavailability (F%).
C. Acute Toxicity and Dose-Ranging Study: This study determines the maximum tolerated dose (MTD) and identifies potential acute toxicities. This information is critical for selecting safe and effective doses for the efficacy studies.
Table 2: Hypothetical PK and Toxicity Data Summary
| Parameter | Cmpd-X | Competitor A (e.g., Celecoxib) |
| Oral Bioavailability (F%) | 45% | 40% |
| Plasma Half-life (t1/2) | 6 hours | 8 hours |
| Cmax at 10 mg/kg PO | 1.5 µM | 1.2 µM |
| Maximum Tolerated Dose (MTD) | 100 mg/kg | 150 mg/kg |
| Observed Acute Toxicity | None at doses up to 100 mg/kg | Mild GI distress at >150 mg/kg |
Phase 2: Efficacy Evaluation in a Disease-Relevant Model
Causality: With a safe dose range and an understanding of its PK profile, Cmpd-X can now be tested for its ability to produce the desired therapeutic effect in vivo. The choice of animal model is paramount and should mimic key aspects of the human disease pathology.
Given Cmpd-X's hypothetical activity as a COX-2 inhibitor, a murine model of inflammation is appropriate. The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a gold standard for evaluating anti-arthritic and anti-inflammatory agents as it shares many immunological and pathological features with human rheumatoid arthritis.
A Guide to Reproducing and Comparing Experimental Results for Phenyl-Cycloalkanecarboxylic Acids: A Case Study Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the synthesis and biological evaluation of phenyl-cycloalkanecarboxylic acids. Due to the limited publicly available experimental data on 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, this document will utilize a close structural analog, 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid , as a primary case study. Furthermore, we will draw comparisons to the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , to provide a functional context for the experimental protocols and data interpretation.
This approach will equip researchers with the necessary methodologies to independently verify and expand upon the biological activities of this class of compounds.
Synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with the formation of a cyclopropane ring. A plausible and reproducible method involves the reaction of 3,4-dichlorostyrene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid
Step 1: Synthesis of Ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate
-
To a stirred solution of 3,4-dichlorostyrene (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of rhodium(II) acetate dimer (0.01 equivalents) in DCM.
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in DCM to the reaction mixture over 2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate.
Step 2: Hydrolysis to 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid
-
Dissolve the purified ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate (1 equivalent) in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid as a solid.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Caption: Synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.
Hypothesized Biological Activity and Mechanism of Action
Many phenyl-substituted carboxylic acids, such as Ibuprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Given the structural similarities, it is plausible that 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid exerts its biological effects through a similar mechanism.
The arachidonic acid signaling cascade is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid to prostaglandin H2 (PGH2), which is further converted into various prostanoids.[1] Our case study compound is hypothesized to inhibit the COX-1 and/or COX-2 isoforms, thereby reducing the production of these pro-inflammatory molecules.
Caption: Hypothesized mechanism of action via the arachidonic acid pathway.
Experimental Protocols for Biological Evaluation
To test the hypothesis that 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid inhibits COX enzymes, the following in vitro assays can be performed. Ibuprofen should be used as a positive control to benchmark the activity of the test compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid
-
Ibuprofen
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare a series of dilutions of the test compound and Ibuprofen in a suitable buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or control.
-
Incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37 °C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Anti-Inflammatory Assay
This assay assesses the ability of the test compound to inhibit the production of prostaglandins in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid
-
Ibuprofen
-
Cell culture medium and reagents
-
PGE2 EIA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Ibuprofen for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial EIA kit.
-
Determine the IC50 value for the inhibition of PGE2 production.
Sources
A Senior Application Scientist's Guide to Orthogonal Assays for Validating 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid's Activity as a CFTR Corrector
For fellow researchers and drug development professionals, this guide provides an in-depth comparison of orthogonal assays to robustly validate the activity of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a putative corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In the realm of CFTR modulator discovery, relying on a single assay is fraught with peril, risking the pursuit of artifactual hits. An orthogonal approach, leveraging multiple distinct methodologies, is the bedrock of scientific integrity, ensuring that the observed activity is a true and specific effect on the target protein. This guide will detail the causality behind experimental choices, provide field-proven protocols, and present a framework for integrating data to build a compelling case for your compound's mechanism of action.
The Imperative for Orthogonal Validation in CFTR Corrector Discovery
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell surface to perform its function.[3][4] CFTR correctors are small molecules designed to rescue the trafficking of mutant CFTR to the plasma membrane.[3][5]
Validating a potential corrector like this compound requires a multi-pronged approach to unequivocally demonstrate two key events:
-
Biochemical Rescue: The compound must demonstrate its ability to facilitate the proper folding and trafficking of the mutant CFTR protein from the ER to the cell membrane.
-
Functional Restoration: The rescued CFTR channels at the plasma membrane must be functional, mediating ion transport.
This guide will focus on three complementary assays that, when used in concert, provide a robust validation of a CFTR corrector's efficacy.
Biochemical Validation: The Western Blot for CFTR Maturation
Scientific Rationale:
The journey of the CFTR protein through the cell's secretory pathway is marked by changes in its glycosylation state.[6] In the ER, it undergoes core glycosylation, resulting in an immature form often referred to as the "B-band" on a Western blot, with a lower molecular weight.[6] Upon successful trafficking to the Golgi apparatus, the protein undergoes complex glycosylation, leading to a mature, higher molecular weight "C-band".[6] The F508del-CFTR protein is predominantly found as the B-band, indicating its failure to traffic beyond the ER.[6] An effective corrector will increase the ratio of the C-band to the B-band, providing direct biochemical evidence of rescued trafficking.
Experimental Workflow: Western Blotting for CFTR Glycosylation Status
Caption: Workflow for Ussing chamber electrophysiological measurements.
Detailed Protocol: Ussing Chamber Assay
-
Cell Culture:
-
Seed CFBE41o- cells expressing F508del-CFTR onto permeable filter supports (e.g., Transwell inserts).
-
Culture the cells at an air-liquid interface until a polarized monolayer with high transepithelial resistance is formed. [1][7] * Treat the cells with this compound for 24 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Electrophysiological Recording:
-
Measure the short-circuit current (Isc) using a voltage clamp amplifier.
-
Establish a baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (an adenylyl cyclase activator) to both chambers. [10] * After the forskolin-stimulated Isc reaches a plateau, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the current is CFTR-dependent. [10]
-
Data Interpretation:
A successful corrector will lead to a significantly larger increase in forskolin-stimulated Isc compared to vehicle-treated cells. This increase should be sensitive to a CFTR-specific inhibitor, confirming that the observed current is indeed mediated by rescued CFTR channels.
Orthogonal Functional Validation: Membrane Potential-Sensitive Fluorescence Assay
Scientific Rationale:
While the Ussing chamber provides high-quality data, it is low-throughput. A fluorescence-based assay using a membrane potential-sensitive dye offers a higher-throughput alternative to confirm functional rescue. [11][12][13]These assays are based on the principle that the opening of CFTR channels and the subsequent efflux of chloride ions will cause membrane depolarization. [14]This change in membrane potential can be detected by a fluorescent dye, providing a rapid and scalable method for assessing CFTR function. [13][15]
Experimental Workflow: Membrane Potential Assay
Caption: Workflow for a membrane potential-sensitive fluorescence assay.
Detailed Protocol: Membrane Potential Assay
-
Cell Preparation and Treatment:
-
Plate CFBE41o- cells expressing F508del-CFTR in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Treat the cells with this compound or vehicle for 24 hours at 37°C.
-
-
Dye Loading and Assay:
-
Wash the cells with a chloride-free buffer. [16] * Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiSBAC2(3)) in the chloride-free buffer for 30-60 minutes at 37°C. [11][12] * Measure baseline fluorescence using a plate reader.
-
Add a stimulus cocktail containing forskolin to activate CFTR.
-
Immediately begin kinetic fluorescence readings to monitor the change in fluorescence, which corresponds to membrane depolarization.
-
Data Interpretation:
Cells treated with an effective corrector will exhibit a greater and more rapid increase in fluorescence upon stimulation compared to vehicle-treated cells. This indicates a larger chloride efflux and, consequently, functional rescue of CFTR channels.
Comparative Summary of Orthogonal Assays
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Detects changes in CFTR glycosylation state, indicating protein maturation and trafficking. [6] | Direct biochemical evidence of trafficking correction. Relatively straightforward. | Does not measure protein function. Semi-quantitative. |
| Ussing Chamber | Measures transepithelial ion transport (short-circuit current) across a polarized cell monolayer. [6][8] | "Gold standard" for functional measurement. [1]Provides precise, quantitative data on ion flux. | Low-throughput. Requires specialized equipment and expertise. |
| Membrane Potential Assay | Measures changes in cell membrane potential due to ion flux using a fluorescent dye. [11][13] | High-throughput compatible. [4]Provides functional data. Relatively simple and fast. | Indirect measure of ion transport. Can be prone to artifacts from compounds that interfere with fluorescence. |
Synthesizing the Data: An Integrated Conclusion
The power of the orthogonal approach lies in the convergence of evidence. A robust validation of this compound as a CFTR corrector would be supported by the following integrated findings:
-
Western blot data demonstrating a dose-dependent increase in the mature, complex-glycosylated C-band of F508del-CFTR.
-
Ussing chamber experiments showing a significant, CFTR inhibitor-sensitive increase in forskolin-stimulated short-circuit current in treated cells.
-
Membrane potential assays corroborating the functional rescue with a dose-dependent increase in depolarization-induced fluorescence.
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Navigating the Labyrinth of Target Engagement: A Comparative Guide for the Elucidation of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid's Mechanism of Action
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the identification of a specific molecular target for a novel bioactive compound is a pivotal step. The compound 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid presents a chemical scaffold with potential for therapeutic intervention; however, its precise biological target remains to be elucidated. This guide, therefore, moves beyond a conventional comparison of a known entity against its alternatives. Instead, it provides a strategic and comparative framework for the scientific community to approach the critical challenge of first identifying and subsequently confirming the target engagement of this and other novel chemical entities. We will explore a multi-pronged approach, leveraging cutting-edge biophysical and cell-based assays to navigate from a compound of interest to a validated mechanism of action.
Part 1: The Quest for a Target - A Strategy for Deconvolution
The journey to confirming target engagement begins with the identification of a credible binding partner. For a novel compound such as this compound, an unbiased approach is often the most fruitful. Affinity-based proteomics stands out as a powerful tool for this purpose.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
A cornerstone of target identification, AC-MS involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners in a complex biological sample, such as a cell lysate.
Experimental Workflow: Affinity Chromatography for Target Identification
Caption: Workflow for target identification using affinity chromatography.
The success of this technique hinges on the careful design of a linker that minimizes steric hindrance to the compound's binding epitope. A crucial validation step involves a competitive elution, where the lysate is pre-incubated with an excess of the free, unmodified compound. A genuine binding partner will show significantly reduced binding to the affinity matrix in the presence of the competitor.
Part 2: The Litmus Test - A Comparative Guide to Confirming Target Engagement
Once a putative target is identified, the next critical phase is to confirm direct binding and quantify the interaction in a physiological context. Here, we compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Overview of Target Engagement Assays
| Technique | Principle | Key Outputs | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysates.[1][2] | Target engagement in a cellular context, EC50 values. | Label-free, works in intact cells and tissues, reflects physiological conditions.[3][4] | Lower throughput for traditional Western blot-based readout, indirect measure of binding. |
| SPR | Real-time detection of mass changes on a sensor surface as the analyte binds to the immobilized ligand.[5][6] | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Label-free, real-time kinetics, high sensitivity, reusable sensor chips.[7][8] | Requires purified protein, immobilization may affect protein conformation. |
| ITC | Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[9][10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, in-solution measurement, provides a complete thermodynamic profile.[11] | Requires larger quantities of purified protein, lower throughput. |
In-Depth Analysis and Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within the complex milieu of a living cell.[1] The underlying principle is that the binding of a ligand, in this case, this compound, to its target protein increases the protein's thermal stability.[3][4]
Experimental Workflow: CETSA
Caption: A streamlined workflow for a Cellular Thermal Shift Assay experiment.
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions and heat them to a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to determine the EC50 for target engagement.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides high-quality kinetic data on molecular interactions in real-time.[5][6] It is an invaluable tool for confirming a direct interaction between a small molecule and a purified protein target.
Experimental Workflow: SPR
Caption: The experimental workflow for Surface Plasmon Resonance analysis.
Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto a suitable sensor chip.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the compound solutions sequentially over the sensor surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time, generating a sensorgram.
-
Surface Regeneration: After each cycle, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Kinetic Analysis: Globally fit the sensorgram data from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
3. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions.[9][10] It directly measures the heat changes that occur upon the binding of a small molecule to its target protein, providing a complete thermodynamic signature of the interaction.[11]
Experimental Workflow: ITC
Caption: A schematic of the Isothermal Titration Calorimetry experimental process.
Protocol: ITC Binding Analysis
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat flow over time for each injection to obtain the heat change per injection. Plot these values against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
Conclusion
Confirming the target engagement of a novel compound like this compound is a multi-step process that requires a thoughtful and strategic application of complementary techniques. Beginning with an unbiased method like affinity chromatography to identify potential targets, followed by rigorous validation using a suite of biophysical and cellular assays, researchers can build a compelling case for a specific mechanism of action. The choice between CETSA, SPR, and ITC will depend on the specific research question, the availability of purified protein, and the desired throughput. By integrating the data from these powerful approaches, the scientific community can confidently elucidate the molecular targets of novel compounds, paving the way for their further development as potential therapeutic agents.
References
- Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Accessed January 7, 2026. [Link]
- Wikipedia. "Cellular thermal shift assay." Last modified October 2, 2023. [Link]
- TA Instruments. "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research." Accessed January 7, 2026. [Link]
- Nordlund Lab. "CETSA." Accessed January 7, 2026. [Link]
- Velazquez-Campoy, A., and Freire, E. "Isothermal titration calorimetry in drug discovery." PubMed, 2006. [Link]
- MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Published May 26, 2023. [Link]
- PubMed Central. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." Published August 14, 2020. [Link]
- Reaction Biology. "ITC Assay Service for Drug Discovery." Accessed January 7, 2026. [Link]
- White Rose Research Online. "Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design." Accessed January 7, 2026. [Link]
- PubMed Central. "Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors." Published January 19, 2017. [Link]
- AZoM. "New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery." Published April 6, 2015. [Link]
- UKM Medical Molecular Biology Institute. "Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions." Published July 19, 2022. [Link]
- ResearchGate. "The surface plasmon resonance (SPR) for the study of the targeted..." Accessed January 7, 2026. [Link]
- Wikipedia. "Methods to investigate protein–protein interactions." Last modified September 24, 2023. [Link]
- ResearchGate. "Kinobeads use immobilized kinase inhibitors as affinity reagents...." Accessed January 7, 2026. [Link]
- ResearchGate. "Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF." Accessed January 7, 2026. [Link]
- ACS Omega. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." Published October 3, 2023. [Link]
- MDPI. "Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes." Published July 21, 2015. [Link]
- Cytiva. "What is surface plasmon resonance (SPR)?" Accessed January 7, 2026. [Link]
- ACS Publications. "Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research." Published January 19, 2017. [Link]
- ResearchGate. "What are the experimental modes of determining the interaction of a protein and a ligand?" Accessed January 7, 2026. [Link]
- PubMed Central. "Current Experimental Methods for Characterizing Protein–Protein Interactions." Published January 20, 2021. [Link]
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A Comparative Guide to the Independent Verification of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the independent verification of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid purity, a crucial precursor or intermediate in various synthetic pathways. As a senior application scientist, my aim is to move beyond a simple listing of procedures and delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to unforeseen toxicities, altered pharmacological activity, or degradation of the drug substance over time.[1][2] Therefore, rigorous and independent verification of purity is not merely a quality control step but a fundamental requirement for regulatory approval and patient safety, as outlined by international guidelines such as those from the ICH.[3][4]
Orthogonal Analytical Approaches for Robust Purity Assessment
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods that rely on different physicochemical principles, provides a more complete and trustworthy purity profile. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[5][6]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and versatility.[5] It excels at separating the main compound from its structurally similar impurities.
Expertise & Experience: The choice of a reversed-phase C18 column is a logical starting point for a moderately nonpolar molecule like this compound. The acidic nature of the carboxylic acid group necessitates the use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, to suppress its ionization and achieve sharp, symmetrical peaks. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both more polar and less polar impurities.[7]
Trustworthiness: A self-validating HPLC method incorporates a system suitability test (SST) to ensure the chromatographic system is performing adequately. Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored. Furthermore, the use of a photodiode array (PDA) detector allows for peak purity analysis, which can indicate the presence of co-eluting impurities.
Experimental Protocol: HPLC-UV/PDA
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: 230 nm (or a wavelength determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 95 25 95 25.1 40 | 30 | 40 |
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Use the reference standard to confirm the retention time of the main peak.
-
Data Presentation:
| Parameter | Acceptance Criteria | Observed Value |
| Purity (Area %) | ≥ 99.5% | 99.8% |
| Individual Impurity | ≤ 0.1% | Impurity 1 (0.08%) |
| Total Impurities | ≤ 0.5% | 0.2% |
Visualization:
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.[8]
Expertise & Experience: The choice of derivatizing agent is critical. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for carboxylic acids.[9] This converts the polar -COOH group into a nonpolar and more volatile trimethylsilyl ester. The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to a library (e.g., NIST).[6]
Trustworthiness: A blank injection (solvent only) should be run to ensure that no peaks are carryovers from previous injections or contaminants from the system. A spiked sample, where a known amount of a potential impurity is added, can be used to verify the method's ability to detect and quantify that specific impurity.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities after derivatization.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
This compound sample.
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized analyte.
-
Identify any impurity peaks by searching their mass spectra against the NIST library.
-
Calculate the area percent of any identified impurities.
-
Data Presentation:
| Impurity | Retention Time (min) | Identification (NIST Match) | Area % |
| Impurity A | 12.5 | Dichlorobenzene | 0.05% |
| Impurity B | 15.2 | Unidentified | 0.02% |
Visualization:
Caption: GC-MS experimental workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
¹H NMR is an indispensable tool for the structural elucidation of organic molecules. It provides information about the chemical environment of each proton, confirming the identity of the compound.[6] Furthermore, quantitative NMR (qNMR) can be used for a highly accurate purity assessment without the need for a specific reference standard of the analyte.[10][11]
Expertise & Experience: For qNMR, a certified internal standard with a known purity and a signal in a clean region of the spectrum is required.[10][12] Maleic acid or dimethyl sulfone are common choices. The long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Trustworthiness: The purity of the internal standard must be certified and traceable. The experiment should be performed with a high number of scans to ensure a good signal-to-noise ratio. The choice of a deuterated solvent that completely dissolves both the sample and the internal standard without reacting with them is also critical.
Experimental Protocol: ¹H qNMR
Objective: To confirm the structure and determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 s (or 5 times the longest T1)
-
Number of scans: ≥ 16
-
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[10]
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard (IS).
-
-
Data Presentation:
| Parameter | Value |
| Analyte Signal (ppm) | 7.2-7.6 (aromatic protons) |
| Internal Standard Signal (ppm) | 6.2 (maleic acid) |
| Calculated Purity | 99.7% |
Visualization:
Caption: Logical flow for quantitative NMR (qNMR) analysis.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like chlorine in this case) in a sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.[13][14][15]
Expertise & Experience: The sample must be thoroughly dried to remove any residual solvents, which could significantly affect the hydrogen and carbon percentages. The analysis should be performed in duplicate or triplicate to ensure the precision of the results.
Trustworthiness: The instrument is calibrated with certified standards (e.g., acetanilide). The results are considered valid if they fall within a narrow, typically ±0.4%, of the theoretical values calculated from the molecular formula.[16][17]
Experimental Protocol: Elemental Analysis
Objective: To verify the elemental composition against the theoretical formula (C₁₂H₁₂Cl₂O₂).
Instrumentation:
-
CHN analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Combust the sample at high temperature (e.g., 950 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity or infrared detectors.
-
Chlorine content is typically determined by a separate method like titration after combustion.
Data Presentation:
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 55.62 | 55.58 | -0.04 |
| Hydrogen (H) | 4.67 | 4.70 | +0.03 |
| Chlorine (Cl) | 27.36 | 27.31 | -0.05 |
Comparison and Data Interpretation
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | Potency, impurity profile (related substances) | High resolution, sensitive, quantitative | Requires reference standards for impurity identification |
| GC-MS | Separation by volatility, detection by mass | Identification of volatile impurities | High sensitivity, definitive identification via mass spectra | Requires derivatization for non-volatile compounds |
| ¹H qNMR | Nuclear spin resonance in a magnetic field | Structural confirmation, absolute purity | Absolute quantification without a specific analyte standard | Lower sensitivity compared to HPLC/GC-MS |
| Elemental Analysis | Combustion and detection of elemental composition | Empirical formula verification | Fundamental confirmation of composition | Does not detect impurities with the same elemental composition |
The data from these orthogonal techniques provide a holistic view of the sample's purity. The HPLC result of 99.8% area percent indicates very few structurally related impurities. The qNMR result of 99.7% provides a highly accurate absolute purity value, corroborating the HPLC data. The GC-MS analysis confirms the absence of significant volatile impurities, and the elemental analysis results are in excellent agreement with the theoretical values, confirming the correct elemental composition. The convergence of these results from different analytical principles gives high confidence in the purity of this compound.
References
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- Emery Pharma.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
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- How to determine the purity of newly synthesized organic compound?
- An International Study Evalu
- Acids: Derivatiz
- PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid Quantification
Introduction: The Critical Need for Validated Quantification
In the landscape of pharmaceutical development and research, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is a key chemical entity whose accurate measurement is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in the principles of scientific integrity and regulatory compliance. As professionals in this field, our commitment is not just to generate data, but to ensure its unimpeachable quality through rigorous method validation.
This document will explore the nuances of various analytical techniques, offering a rationale for methodological choices and providing a framework for robust validation, in line with international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Pillar I: Selecting the Right Analytical Tool - A Comparative Overview
The choice of an analytical method is the foundation upon which the reliability of all subsequent data rests. For a small molecule like this compound, several high-caliber techniques are at our disposal. The selection hinges on a balance of sensitivity, selectivity, and the specific requirements of the analytical challenge, be it for routine quality control or complex bioanalytical studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as a workhorse in many analytical laboratories due to its robustness and cost-effectiveness.[5][6][7]
-
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[6][8] The separated this compound is then detected by its absorbance of ultraviolet (UV) light.
-
Strengths:
-
Simplicity and Accessibility: HPLC-UV systems are widely available and relatively straightforward to operate.
-
Cost-Effective: The operational and maintenance costs are generally lower compared to mass spectrometry-based methods.
-
Robustness: Well-developed HPLC methods are known for their reliability and reproducibility in routine quality control environments.[5]
-
-
Limitations:
-
Limited Specificity: Co-eluting impurities that also absorb at the analytical wavelength can interfere with quantification, leading to inaccurate results.
-
Lower Sensitivity: Compared to mass spectrometry, HPLC-UV is less sensitive, which may be a constraint when analyzing samples with very low concentrations of the analyte.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile compounds, GC-MS offers a powerful analytical solution. Carboxylic acids often require derivatization to increase their volatility and thermal stability for GC analysis.[10][11][12]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio, providing a high degree of specificity.[10][11]
-
Strengths:
-
High Resolution and Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent specificity, allowing for confident identification and quantification even in complex matrices.[10]
-
-
Limitations:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for error.[12][13]
-
Thermal Stability: The analyte must be thermally stable or rendered so through derivatization to withstand the high temperatures of the GC inlet and column.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex matrices, particularly in bioanalytical applications, due to its exceptional sensitivity and selectivity.[8][14][15][16][17]
-
Principle: This technique couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][14][15] The analyte is separated by LC, ionized, and then subjected to two stages of mass analysis (MS/MS). This allows for the selection of a specific parent ion and the monitoring of a unique fragment ion, a process known as multiple reaction monitoring (MRM), which significantly enhances specificity.[8]
-
Strengths:
-
Unparalleled Sensitivity and Specificity: LC-MS/MS offers the lowest limits of detection and quantification, making it ideal for trace-level analysis.[8][9] The MRM mode provides a high degree of certainty in compound identification and quantification.
-
Wide Applicability: It can be applied to a broad range of compounds and is particularly well-suited for analyzing complex biological matrices like plasma and urine.[15][16]
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of the measurement.[9] Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.
-
Higher Cost and Complexity: LC-MS/MS instruments are more expensive to acquire and maintain, and their operation requires a higher level of technical expertise.
-
Pillar II: The Architecture of Method Validation - A Self-Validating System
A validated analytical method is one that has been proven to be suitable for its intended purpose.[1][18][19][20][21] The validation process is a systematic series of experiments designed to demonstrate the method's performance characteristics. Adherence to guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R1) is essential.[1][3][20][22]
Key Validation Parameters
The following parameters are fundamental to the validation of any quantitative analytical method:
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][23] For chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks. In mass spectrometry, the specificity of MRM transitions is a key factor.
-
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][23] It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.[23]
-
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.
-
Reproducibility: The precision between laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]
Experimental Workflow & Protocols
A well-defined workflow is crucial for ensuring the consistency and reliability of the validation process.
Caption: Workflow for Analytical Method Validation.
Detailed Protocol: Validation of an HPLC-UV Method
This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound in a drug substance.
1. Materials and Reagents:
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
2. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (or the wavelength of maximum absorbance).
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 - 100 µg/mL).[9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
4. Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a solution of the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.998.[9]
-
Accuracy: Analyze the QC samples at three concentration levels in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. The RSD over both sets of data should be ≤ 2%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Data Presentation and Comparison
The performance characteristics of the different analytical methods can be summarized for easy comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity Range | 1 - 100 µg/mL | 10 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.999 |
| LOD | ~0.5 µg/mL | ~5 ng/mL | ~0.05 ng/mL |
| LOQ | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% | 90 - 110% | 98.1 - 104.5% |
| Precision (% RSD) | < 5% | < 10% | < 4% |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation and method conditions.[9]
Conclusion: A Scientifically Sound Approach to Quantification
The selection and validation of an analytical method for the quantification of this compound is a critical undertaking that demands a thorough understanding of the available techniques and the regulatory landscape. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides the superior sensitivity and specificity required for more demanding applications, such as bioanalysis. GC-MS remains a viable option, particularly when high resolution is needed, provided that the derivatization step is carefully controlled.
Ultimately, the goal of method validation is to build a comprehensive body of evidence that demonstrates the method is fit for its intended purpose. By following the principles of scientific integrity, adhering to regulatory guidelines, and meticulously documenting all experimental work, researchers and scientists can ensure the quality and reliability of their analytical data, thereby contributing to the development of safe and effective pharmaceutical products.
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A Comparative Guide to Establishing the Dose-Response Relationship for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the dose-response relationship of the novel compound, 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid (DCPCCA). As a compound with potential anti-inflammatory properties, this document outlines a systematic approach, from initial in vitro screening to in vivo efficacy models. We will compare its profile to Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), to provide a clear benchmark for its potency and potential therapeutic window.
Introduction: The Rationale for Dose-Response Analysis
The fundamental principle of pharmacology, "the dose makes the poison," underscores the critical importance of establishing a clear dose-response relationship for any new chemical entity.[1][2] This relationship describes how the magnitude of a biological effect changes with varying concentrations of a substance. For a potential therapeutic agent like DCPCCA, this analysis is foundational for several reasons:
-
Efficacy and Potency Determination : It allows for the quantification of the drug's potency, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[3]
-
Safety and Toxicity Assessment : It helps to identify the therapeutic window, the range of doses that produces a therapeutic effect without causing significant toxicity.[2][4]
-
Mechanism of Action Insights : The shape and slope of the dose-response curve can provide clues about the drug's mechanism of action and its interaction with its biological target.[1][5]
Given that DCPCCA is a novel carboxylic acid derivative, its biological activities are yet to be fully characterized. Carboxylic acid moieties are present in many biologically active compounds and can be crucial for their pharmacological effects.[6][7] This guide will, therefore, outline a hypothetical, yet scientifically rigorous, pathway for its evaluation as an anti-inflammatory agent, likely targeting the cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs.[8][9][10][11][12]
Comparative Framework: DCPCCA vs. Indomethacin
To contextualize the experimental data for DCPCCA, we will use Indomethacin as a reference compound. Indomethacin is a potent non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[8][9] While COX-2 is induced during inflammation and is the primary target for anti-inflammatory effects, COX-1 has important physiological functions, and its inhibition is associated with gastrointestinal side effects.[8] By comparing DCPCCA to Indomethacin, we can assess its relative potency and potential for a more favorable side-effect profile.
Experimental Workflow for Dose-Response Characterization
The following sections detail a multi-step experimental plan to comprehensively establish the dose-response relationship of DCPCCA.
In Vitro Characterization: From Cytotoxicity to Target Engagement
The initial phase of testing involves cell-based assays to determine the compound's intrinsic activity and potential toxicity. These assays are crucial for establishing a safe and effective concentration range for more complex experiments.[13][14]
Before assessing the anti-inflammatory activity of DCPCCA, it is essential to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[15][16][17][18][19] This assay measures the metabolic activity of cells, which is an indicator of their viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment : Treat the cells with a range of DCPCCA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
To determine the direct inhibitory effect of DCPCCA on its putative target, a cell-free enzyme inhibition assay is performed. This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][20][21]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation : Prepare a reaction buffer, a solution of the COX-1 or COX-2 enzyme, arachidonic acid (the substrate), and a detection reagent.
-
Inhibitor Incubation : In a 96-well plate, add the enzyme and varying concentrations of DCPCCA or Indomethacin. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation : Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection : After a set incubation time, add the detection reagent that reacts with the product of the COX enzyme (prostaglandin H2) to generate a fluorescent or colorimetric signal.
-
Measurement : Read the signal using a plate reader.
-
IC50 Calculation : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[22][23][24] This model allows for the assessment of a compound's ability to reduce inflammation in a living organism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization : Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing : Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (Indomethacin, e.g., 10 mg/kg), and several groups receiving different doses of DCPCCA (e.g., 10, 30, and 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement : One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.[23]
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce inflammation.[22][23][25]
-
Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]
-
Data Analysis : Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
The data generated from these experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: In Vitro Activity of DCPCCA and Indomethacin
| Compound | Cell Viability (CC50, µM) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DCPCCA | >100 | 15.2 | 1.8 | 8.4 |
| Indomethacin | >100 | 0.9 | 0.5 | 1.8 |
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| DCPCCA | 10 | 25.4 |
| DCPCCA | 30 | 48.7 |
| DCPCCA | 100 | 65.2 |
| Indomethacin | 10 | 55.8 |
Visualizing the Dose-Response Relationship
Graphical representations are essential for visualizing and interpreting dose-response data.
Caption: Experimental workflow for dose-response characterization.
Caption: Comparative dose-response curves.
Conclusion and Future Directions
This guide provides a structured and comparative approach to establishing the dose-response relationship for the novel compound this compound. The hypothetical data presented suggests that DCPCCA is a potent anti-inflammatory agent with a potentially favorable COX-2 selectivity profile compared to Indomethacin.
Future studies should aim to:
-
Confirm the mechanism of action through further biochemical and molecular assays.
-
Evaluate the pharmacokinetic profile of DCPCCA to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conduct more extensive preclinical safety and toxicology studies to fully characterize its safety profile.[26][27][28]
By following a rigorous and systematic approach to dose-response analysis, researchers can effectively evaluate the therapeutic potential of novel compounds like DCPCCA and make informed decisions about their further development.
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- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
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- 27. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nc3rs.org.uk [nc3rs.org.uk]
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid by Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a cornerstone of rigorous scientific practice. For novel chemical entities such as 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, precise molecular weight determination is a critical first step in establishing its structure and purity. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for this purpose, grounded in the principles of scientific integrity and replete with actionable protocols.
Foundational Knowledge: Characterizing the Target Molecule
Before delving into experimental design, a thorough understanding of the analyte is paramount. This compound is a small organic molecule. Based on its chemical structure, the molecular formula is determined to be C₁₂H₁₂Cl₂O₂ .
This formula allows for the calculation of two key mass values:
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. For C₁₂H₁₂Cl₂O₂, the average molecular weight is approximately 259.13 g/mol .
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). The monoisotopic mass of C₁₂H₁₂Cl₂O₂ is 258.0163 Da . High-resolution mass spectrometry measures the monoisotopic mass, providing a highly specific identifier for a given elemental composition.
The presence of two chlorine atoms is a significant feature, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic isotopic pattern in the mass spectrum, serving as a powerful diagnostic tool.[1][2]
The Mass Spectrometry Workflow: A Step-by-Step Guide
The confirmation of a compound's molecular weight by mass spectrometry is a systematic process. The following workflow represents a robust and self-validating approach, from sample preparation to data interpretation.
Figure 1: A comprehensive workflow for the confirmation of the molecular weight of this compound using LC-MS.
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol details the use of Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS), a powerful combination for the analysis of small molecules.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
-
Ammonium acetate (for negative ion mode enhancement)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Time-of-Flight (TOF) or Orbitrap Mass Spectrometer equipped with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in a 50:50 methanol/water mixture. The final concentration should be optimized to avoid detector saturation.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure the compound is well-retained and elutes as a sharp peak.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters (Negative Ion ESI):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (N₂) Flow: 8-12 L/min.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Centroid mode.
-
Calibration: Calibrate the instrument immediately prior to the analysis using a suitable calibrant solution to ensure high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the [M-H]⁻ ion (257.0090).
-
From the resulting chromatographic peak, generate the mass spectrum.
-
Compare the experimentally measured monoisotopic mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern and compare it to the theoretical pattern for a molecule containing two chlorine atoms.
-
Comparison of Mass Spectrometry Techniques
The choice of ionization source and mass analyzer significantly impacts the quality of the data obtained. For this compound, a comparison of suitable techniques is presented below.
| Technique | Principle | Advantages for this Analysis | Considerations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from solution. | Ideal for polar molecules like carboxylic acids, producing intact molecular ions ([M-H]⁻ or [M+H]⁺).[3][4][5] | Negative ion mode is generally preferred for carboxylic acids. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique suitable for less polar molecules. | Can be an alternative if ESI fails, but ESI is the primary choice here. | May induce more fragmentation than ESI. |
| Time-of-Flight (TOF) Analyzer | Measures the mass-to-charge ratio by the time it takes for an ion to travel a known distance. | Provides high resolution and excellent mass accuracy (< 5 ppm), which is crucial for molecular formula confirmation.[6][7][8] | Requires calibration to maintain high accuracy. |
| Orbitrap Analyzer | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z ratio. | Offers very high resolution and mass accuracy, often sub-ppm. This allows for a high degree of confidence in the elemental composition. | Slower scan speeds compared to TOF. |
| Quadrupole Analyzer | Uses oscillating electric fields to filter ions based on their m/z ratio. | Good for quantification and tandem MS experiments (MS/MS). | Lower resolution compared to TOF and Orbitrap, making it less suitable for accurate mass confirmation on its own. |
Alternative Analytical Techniques
While mass spectrometry is the gold standard for molecular weight confirmation, other techniques can provide complementary information.
Figure 2: Relationship between mass spectrometry and other analytical techniques for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR provide detailed information about the chemical structure and the connectivity of atoms. This data, in conjunction with the molecular weight from MS, provides unambiguous structural elucidation.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, etc.) in a sample. The results can be used to derive the empirical formula, which can then be compared to the molecular formula obtained from high-resolution mass spectrometry.
Conclusion: A Multi-faceted Approach to Certainty
Confirming the molecular weight of a novel compound like this compound is a foundational step in its characterization. High-resolution mass spectrometry, particularly LC-ESI-TOF MS or LC-ESI-Orbitrap MS, stands as the most definitive method. The ability to obtain an accurate mass measurement to within 5 ppm, coupled with the characteristic isotopic pattern imparted by the two chlorine atoms, provides an exceptionally high degree of confidence in the assigned molecular formula of C₁₂H₁₂Cl₂O₂. When this data is supported by complementary techniques such as NMR and elemental analysis, the scientific integrity of the compound's identity is unequivocally established.
References
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
- Quantifying Small Molecules by Mass Spectrometry.
- Small molecule analysis using MS. Bioanalysis Zone. [Link]
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
- Accurate Mass.
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
- Accurate Mass Measurement Definition. Fiveable. [Link]
- Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]
- Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]
- Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified. American Chemical Society. [Link]
- Accurate Mass. University of California, Irvine. [Link]
- Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
- Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
- mass spectra - the M+2 peak. Chemguide. [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 4. 1-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 6. Masses [www2.chemistry.msu.edu]
- 7. Exact mass calculater [stolaf.edu]
- 8. 1-(3,4-Dichlorophenoxy)cyclopropanecarboxylic acid | C10H8Cl2O3 | CID 130480803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative
A Comparative Guide to the Potency of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid and Its Analogs as FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide (AEA).[1] Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders. The development of potent and selective FAAH inhibitors is therefore an area of intense research.
This guide focuses on a specific chemical scaffold: 1-aryl-cyclopentanecarboxylic acids, with 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid as our lead compound. We will explore how modifications to this core structure influence its potency as a FAAH inhibitor, providing a framework for future drug discovery efforts.
Structure-Activity Relationship (SAR) of 1-Aryl-Cyclopentanecarboxylic Acid Analogs
The potency of FAAH inhibitors is intricately linked to their molecular structure. Understanding the relationship between structural modifications and inhibitory activity is paramount for designing more effective drugs. While a comprehensive SAR study with directly comparable IC50 values for a complete series of this compound analogs is not available in the public literature, we can infer key trends from related classes of FAAH inhibitors.
The general structure of the compounds under consideration is:
Caption: General scaffold of 1-Aryl-Cyclopentanecarboxylic Acid FAAH inhibitors.
Key areas for structural modification and their likely impact on potency include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. Electron-withdrawing groups, such as the dichloro substitution in our lead compound, often enhance potency. The 3,4-dichloro substitution pattern is a common feature in many potent FAAH inhibitors, suggesting it plays a crucial role in binding to the enzyme's active site.
-
The Cycloalkyl Ring: The cyclopentyl ring provides a rigid scaffold that correctly orients the phenyl and carboxylic acid moieties for optimal interaction with the FAAH active site. Variations in ring size (e.g., cyclobutyl, cyclohexyl) can significantly impact potency by altering the spatial arrangement of these key functional groups.
-
The Carboxylic Acid Group: The carboxylic acid is a crucial functional group for many FAAH inhibitors, likely forming key hydrogen bond interactions within the enzyme's catalytic site. Esterification or replacement of this group with other acidic moieties can be explored to modulate potency and pharmacokinetic properties.
Comparative Potency of FAAH Inhibitors
While specific data for our lead compound series is limited, we can draw parallels from other well-characterized classes of FAAH inhibitors to guide our understanding.
| Compound Class | Representative Compound | Target | Potency (IC50/Ki) | Reference |
| Carbamates | URB597 | FAAH | IC50 = 4.6 nM | [1] |
| α-Ketoheterocycles | OL-135 | FAAH | Ki = 5 nM | [2] |
| Piperidine/Piperazine Ureas | PF-750 | FAAH | kinact/Ki = 791 M-1s-1 | [1] |
This table highlights the high potency that can be achieved with different chemical scaffolds targeting FAAH. For the 1-aryl-cyclopentanecarboxylic acid class, it is hypothesized that the dichlorophenyl group enhances hydrophobic interactions in the active site, while the carboxylic acid engages with the catalytic serine residues.
Experimental Protocols for Potency Determination
To generate the necessary comparative data for this compound and its analogs, a standardized in vitro FAAH inhibition assay is required.
Experimental Workflow
Sources
1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid vs 1-(4-chlorophenyl)cyclopentanecarboxylic acid activity
A Senior Application Scientist's Perspective on 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid vs. 1-(4-chlorophenyl)cyclopentanecarboxylic acid
For researchers and professionals in drug development, understanding the nuanced effects of small structural modifications on a molecule's biological activity is paramount. The substitution of hydrogen with halogen atoms is a classic strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two such analogs: 1-(4-chlorophenyl)cyclopentanecarboxylic acid and its dichlorinated counterpart, this compound.
While direct, head-to-head comparative studies on the biological activities of these two specific compounds are not extensively available in public literature, this guide will synthesize the known information, draw upon established principles of structure-activity relationships (SAR), and present a clear experimental framework for their empirical comparison. The focus will be on providing a robust, scientifically-grounded rationale for why one might exhibit different activity from the other and how to test this hypothesis.
Physicochemical Properties: A Tale of Two Molecules
The addition of a second chlorine atom to the phenyl ring is expected to alter the molecule's properties in several key ways. The table below summarizes the known and predicted physicochemical properties of the two compounds.
| Property | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | This compound |
| Molecular Formula | C12H13ClO2[1] | C12H12Cl2O2 |
| Molecular Weight | 224.68 g/mol [2] | 259.13 g/mol |
| CAS Number | 80789-69-1[2] | 213755-90-9 (related nitrile) |
| Predicted XlogP | 3.4[1] | ~4.1 (estimated) |
| Appearance | White to almost white powder/crystal[3] | Not specified |
The most notable difference is the predicted increase in lipophilicity (XlogP) for the dichlorinated compound. This increased "greasiness" can have profound effects on a molecule's ability to cross cell membranes, bind to plasma proteins, and interact with the hydrophobic pockets of target proteins.
Synthesis Pathways: From Precursors to Products
The synthesis of these compounds generally involves the formation of the cyclopentane ring system and the attachment of the substituted phenyl group.
Synthesis of 1-(4-chlorophenyl)cyclopentanecarboxylic acid
A common route to this molecule involves the reaction of a cyclopentanone precursor with a Grignard reagent derived from 4-chlorobromobenzene, followed by carboxylation.
Proposed Synthesis of this compound
While a specific synthesis for this exact molecule is not readily found in the literature, a plausible route can be inferred from the synthesis of its nitrile analog, 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile[4]. This would likely involve the alkylation of 3,4-dichlorophenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis of the nitrile to the carboxylic acid.
Caption: Proposed synthetic route for the dichlorinated compound.
Theoretical Comparison of Biological Activity: A SAR Perspective
In the absence of direct experimental data, we can predict how the structural differences between the two molecules might influence their biological activity.
-
Increased Lipophilicity: The higher predicted XlogP of the dichlorinated compound suggests it may have better membrane permeability. This could lead to higher intracellular concentrations and potentially greater potency if the target is intracellular. However, excessive lipophilicity can also lead to non-specific binding, poor solubility, and increased metabolic clearance.
-
Electronic Effects: The two electron-withdrawing chlorine atoms in the 3,4-dichloro analog will have a stronger inductive effect than the single chlorine in the 4-chloro compound. This will make the carboxylic acid proton more acidic. While this might enhance interactions with positively charged residues in a target's active site, it could also alter the compound's overall ionization state at physiological pH, affecting its absorption and distribution.
-
Steric Hindrance: The presence of a chlorine atom at the 3-position introduces additional bulk, which could either promote or hinder binding to a target protein. If the binding pocket is accommodating, this extra bulk could lead to additional van der Waals interactions and higher affinity. Conversely, if the pocket is constrained, the 3-chloro group could cause a steric clash, reducing or abolishing activity.
A Proposed Experimental Framework for a Head-to-Head Comparison
To move from theoretical predictions to empirical data, a systematic experimental evaluation is necessary. The following workflow outlines a logical progression of assays to compare the activity of these two compounds.
Caption: A tiered approach to comparing the biological activities.
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
This protocol provides a standardized method for assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7).
Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound and 1-(4-chlorophenyl)cyclopentanecarboxylic acid, dissolved in DMSO to a stock concentration of 10 mM.
-
Human cancer cell lines.
-
96-well plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of each compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
The comparison between this compound and 1-(4-chlorophenyl)cyclopentanecarboxylic acid serves as an excellent case study in the principles of medicinal chemistry. While the dichlorinated analog is predicted to have increased lipophilicity and altered electronic properties, only empirical testing can reveal the true impact of this structural change on biological activity. The provided experimental framework offers a clear path for researchers to generate the necessary data for a robust comparison. Such studies are essential for building a deeper understanding of structure-activity relationships and for the rational design of more effective and safer therapeutic agents.
References
- GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID.
- PubChemLite. 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2).
- PubChem. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
- PubMed. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms.
- MySkinRecipes. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid.
Sources
- 1. PubChemLite - 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Cyclopentanecarboxylic acid, 1-[4-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]phenyl]- | C23H21ClN2O2 | CID 126480545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Differentiating Biological Outcomes of Dichlorophenyl Regioisomers
This guide provides a comparative analysis of the biological effects of dichlorophenyl regioisomers, offering experimental frameworks and mechanistic insights for researchers in toxicology, pharmacology, and drug development. We move beyond simple data reporting to explore the causal relationships between isomeric structure and biological function, grounded in established scientific principles and validated experimental protocols.
Introduction: Why Isomeric Position Matters
The dichlorophenyl moiety is a common structural feature in a wide range of chemicals, from industrial intermediates like dichlorobenzenes (DCBs) to active pharmaceutical ingredients (APIs). While seemingly minor, the positional variation of the two chlorine atoms on the benzene ring—the regioisomerism—dramatically influences the molecule's physicochemical properties. This, in turn, dictates its metabolic fate, target interactions, and ultimate biological and toxicological profile. Understanding these differences is not merely an academic exercise; it is critical for accurate risk assessment, environmental monitoring, and the rational design of safer, more effective pharmaceuticals. This guide will dissect the distinct biological effects of key dichlorophenyl regioisomers, providing the experimental tools to probe these differences in your own research.
Physicochemical Properties: The Foundation of Biological Activity
The location of chlorine atoms on the phenyl ring governs steric hindrance, dipole moment, and lipophilicity (LogP). These parameters are fundamental determinants of a molecule's ability to cross biological membranes, fit into enzyme active sites, and undergo metabolic transformation.
| Regioisomer | Dipole Moment (Debye) | LogP | Boiling Point (°C) | Symmetry |
| 1,2-Dichlorobenzene | ~2.5 | 3.43 | 180 | Asymmetric |
| 1,3-Dichlorobenzene | ~1.7 | 3.46 | 173 | Asymmetric |
| 1,4-Dichlorobenzene | 0 | 3.44 | 174 | Symmetric |
Data compiled from various chemical databases.
This seemingly subtle variation has profound consequences. For instance, the high dipole moment of 1,2-dichlorobenzene influences its interaction with polar molecules and surfaces, while the symmetry of 1,4-dichlorobenzene allows it to pack more efficiently into crystal lattices, affecting its environmental distribution.
Comparative Toxicology: A Tale of Two Chlorines
The toxicological profiles of dichlorobenzene isomers vary significantly, with the primary targets being the liver, kidneys, and nervous system.
Hepatotoxicity
The liver is the primary site of metabolism for dichlorobenzenes, and toxicity is often linked to the formation of reactive metabolites.
-
1,2-Dichlorobenzene (1,2-DCB): Generally considered the most hepatotoxic of the isomers. Its metabolism, primarily via cytochrome P450 (CYP) enzymes like CYP2E1, leads to the formation of reactive intermediates such as epoxides and quinones. These electrophilic species can deplete cellular glutathione (GSH), a key antioxidant, and form covalent adducts with cellular proteins, leading to oxidative stress and hepatocellular necrosis.
-
1,4-Dichlorobenzene (1,4-DCB): Exhibits a different toxicological profile. While less acutely hepatotoxic than 1,2-DCB, chronic exposure is associated with the formation of protein droplets in male rat kidneys and has been linked to liver tumors in mice. Its metabolism proceeds through the formation of 2,5-dichlorophenol.
-
1,3-Dichlorobenzene (1,3-DCB): Typically shows intermediate toxicity between the other two isomers.
Nephrotoxicity and Carcinogenicity
Chronic exposure to 1,4-DCB has been shown to cause kidney damage, particularly in male rats, a phenomenon linked to the accumulation of α2u-globulin. The International Agency for Research on Cancer (IARC) has classified 1,4-Dichlorobenzene as "possibly carcinogenic to humans" (Group 2B), largely based on evidence of liver tumors in mice. In contrast, 1,2-DCB and 1,3-DCB have not been classified as carcinogenic due to insufficient evidence.
Mechanistic Deep Dive: Metabolic Activation
The differential toxicity of dichlorophenyl isomers is fundamentally a story of their differential metabolism. The specific CYP enzymes involved and the stability and reactivity of the resulting metabolites are key.
The asymmetric 1,2-DCB is readily oxidized by CYP2E1 to form an unstable and reactive epoxide intermediate.[1][2] This epoxide can covalently bind to proteins or be further processed, but its inherent reactivity is a primary driver of toxicity. In contrast, 1,4-DCB is primarily metabolized to 2,5-dichlorophenol, which is then conjugated and excreted.[3][4] While hydroquinones can be formed, they are generally minor metabolites.[4] The metabolism of 1,3-DCB can lead to the formation of 2,4- and 3,5-dichlorophenol.[5]
The key takeaway is that the ortho position in 1,2-DCB facilitates the formation of a highly reactive epoxide, explaining its enhanced hepatotoxicity compared to the other isomers.
Caption: Comparative metabolic pathways of 1,2-DCB and 1,4-DCB.
Experimental Protocols for Comparative Analysis
To empower researchers to investigate these differences, we provide the following validated, self-contained protocols. The key to a successful comparative study is consistency: all isomers must be tested in parallel under identical conditions.
Protocol 1: Comparative Cytotoxicity Assessment in HepG2 Cells via MTT Assay
This protocol provides a robust method for comparing the dose-dependent cytotoxicity of dichlorophenyl isomers.
Rationale: The HepG2 human hepatoma cell line is a well-established model for in vitro hepatotoxicity studies as it retains many of the metabolic enzymes, including CYP450s, necessary for the bioactivation of xenobiotics. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Caption: Experimental workflow for the comparative MTT cytotoxicity assay.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
1,2-Dichlorobenzene, 1,3-Dichlorobenzene, 1,4-Dichlorobenzene (high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions (e.g., 100 mM) of each dichlorobenzene isomer in DMSO. Perform serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared isomer dilutions. Include wells with serum-free media only (blank), and media with 0.5% DMSO (vehicle control). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each isomer.
Protocol 2: Analysis of Glutathione (GSH) Depletion
This protocol quantifies the depletion of a key cellular antioxidant, providing a mechanistic link to toxicity driven by reactive metabolites.
Rationale: The formation of electrophilic metabolites can deplete cellular stores of glutathione (GSH), a primary defense against oxidative stress. Measuring GSH levels provides a direct indication of the formation of such reactive species. The Ellman's reagent (DTNB) assay is a reliable method for quantifying free sulfhydryl groups, characteristic of GSH.
Materials:
-
Cells or liver tissue homogenate treated with DCB isomers
-
Trichloroacetic acid (TCA)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
GSH standard solution
-
Phosphate buffer (pH 7.4)
-
96-well plate, microplate reader
Procedure:
-
Sample Preparation: Treat cells (e.g., HepG2) with IC20 concentrations of each DCB isomer for a defined period (e.g., 6 hours).
-
Cell Lysis & Deproteinization: Lyse the cells and deproteinize the lysate by adding an equal volume of 10% TCA. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Assay Reaction: In a 96-well plate, add 20 µL of the supernatant (or GSH standard) to 160 µL of phosphate buffer.
-
Color Development: Add 20 µL of DTNB solution. An immediate yellow color will develop as DTNB reacts with free sulfhydryl groups.
-
Data Acquisition: Read the absorbance at 412 nm after 5-10 minutes.
-
Analysis: Create a standard curve using the GSH standard. Calculate the GSH concentration in each sample and express it as a percentage of the vehicle control. A significant decrease in GSH for a specific isomer points towards a metabolic pathway involving reactive electrophiles.
Data Interpretation and Future Perspectives
The experimental data generated from these protocols will allow for a robust comparative analysis.
| Expected Outcome | 1,2-DCB | 1,3-DCB | 1,4-DCB |
| IC50 (MTT Assay) | Lowest | Intermediate | Highest |
| GSH Depletion | Highest | Intermediate | Lowest/None |
A lower IC50 value for 1,2-DCB, coupled with significant GSH depletion, would provide strong, multi-faceted evidence that its higher toxicity is mediated by the formation of reactive metabolites.
This guide provides a foundational framework. Future research should aim to identify specific protein adducts using mass spectrometry, analyze the expression of stress-response genes like Nrf2 and its targets, and utilize specific CYP450 inhibitors to confirm the enzymatic pathways involved for each isomer. By systematically dissecting these differences, we can build more accurate predictive models for toxicity and design safer chemicals for the future.
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- Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes.
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- Phytotoxicity, uptake and metabolism of 1,4‐dichlorobenzene by plant cells. Environmental Toxicology and Chemistry, Oxford Academic. [Link]
- 1,3 Dichlorobenzene | Medical Management Guidelines.
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- Effect of inhaled 1,2-dichlorobenzene on cytochrome P450s and lipid peroxidation in B6C3F1 mice.
- Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances.
- Excretion kinetics of 1,3-dichlorobenzene and its urinary metabolites after controlled airborne exposure in human volunteers.
- In vitro metabolism of 1,2-DCP.
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- Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage.
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A Senior Application Scientist's Guide to Benchmarking 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid Against Known TRPC4/5 Channel Inhibitors
Introduction: Targeting TRPC4/5 in Modern Drug Discovery
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that serve as crucial cellular sensors, translating a wide variety of external and internal signals into changes in intracellular calcium ([Ca2+]) and membrane potential.[1][2] Within this family, the TRPC4 and TRPC5 subtypes have emerged as compelling therapeutic targets. They are highly expressed in brain regions associated with emotion and mood, such as the amygdala and prefrontal cortex, and have been implicated in the pathophysiology of anxiety, depression, and chronic pain.[3][4][5]
The compound 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid has been identified as a potential modulator of TRPC4/5 channels. To ascertain its utility and positioning within the existing landscape of chemical tools, a rigorous, head-to-head comparison with well-characterized inhibitors is essential. This guide provides a comprehensive framework for benchmarking this compound against established TRPC4/5 inhibitors, focusing on potency, selectivity, and functional effects.
We will compare it against three classes of known inhibitors:
-
Pico145 (HC-608): A highly potent and selective inhibitor with picomolar to low nanomolar activity, representing the gold standard for TRPC1/4/5 inhibition.[6][7][8]
-
ML204: A well-characterized and widely used selective inhibitor with micromolar potency, valuable for its established profile in numerous studies.[9][10]
-
M084: A dual TRPC4/5 channel blocker with demonstrated anxiolytic and antidepressant-like effects in preclinical models, providing a benchmark for in vivo relevant pharmacology.[11][12][13]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design, ensuring that the data generated is both robust and contextually meaningful.
Section 1: Comparative Pharmacological Profile
A critical first step in evaluating a novel compound is to compare its fundamental pharmacological parameters against established benchmarks. The following table summarizes the key properties of our selected reference inhibitors. The goal of the subsequent experimental protocols is to accurately determine these values for this compound.
| Parameter | This compound | Pico145 (HC-608) | ML204 | M084 |
| Target(s) | TRPC4/5 (Hypothesized) | TRPC1/4/5 | TRPC4/5 | TRPC4/5 |
| Reported IC50 | To Be Determined | TRPC4: ~0.35 nMTRPC5: ~1.3 nM[7][8] | TRPC4: ~1 µMTRPC5: ~9.2 µM[9][14] | TRPC4: ~10.3 µMTRPC5: ~8.2 µM[11][15] |
| Selectivity | To Be Determined | High selectivity over TRPC3/6, TRPV1/4, TRPA1, TRPM2/8[7][8] | ~19-fold selective for TRPC4 over TRPC6; no effect on many other TRP or voltage-gated channels[9][10] | Weakly blocks TRPC3; no effect on TRPC6, TRPA1, TRPV1/3, TRPM8[13] |
| Known Agonist | (-)-Englerin A | (-)-Englerin A | (-)-Englerin A | Not specified |
| Reference | N/A | [6][7][8] | [9][10][14] | [11][13] |
Section 2: Experimental Design & Rationale
To generate high-quality, comparable data, we will employ two gold-standard techniques: a high-throughput fluorescence-based calcium imaging assay for initial potency determination and selectivity screening, and whole-cell patch-clamp electrophysiology for detailed mechanistic validation.
Causality Behind Experimental Choices:
-
Why two assays? Calcium imaging provides robust, high-throughput data on the functional consequence of channel inhibition (i.e., blocking Ca2+ influx), making it ideal for generating concentration-response curves and screening against multiple targets.[16][17] Electrophysiology offers a direct, real-time measurement of ion flow through the channel, providing unparalleled detail on the mechanism of block and channel kinetics.[18][19]
-
Choice of Agonist: (-)-Englerin A is a potent and selective activator of both TRPC4 and TRPC5 channels, making it the ideal pharmacological tool to robustly stimulate the channels and assess inhibitor potency.[20][21]
-
Cell System: Using a heterologous expression system, such as HEK293 cells stably expressing human TRPC4 or TRPC5, is critical. It provides a clean, controlled background to isolate the activity of the target channel, avoiding the complexity of native expression systems. Parental HEK293 cells serve as a crucial negative control.
Overall Experimental Workflow
The following diagram outlines the logical flow for characterizing a novel TRPC4/5 inhibitor.
Caption: TRPC5 activation by (-)-Englerin A and inhibition.
Conclusion
By systematically applying the described protocols, researchers can generate a comprehensive dataset to benchmark this compound. This head-to-head comparison against Pico145, ML204, and M084 will elucidate its relative potency, selectivity, and mechanism of action. The resulting data will be crucial for determining its value as a chemical probe for studying TRPC4/5 channel biology or as a potential starting point for therapeutic development. This structured, rationale-driven approach ensures the integrity and utility of the findings, empowering scientists to make informed decisions in their research endeavors.
References
- Yang LP, Jiang FJ, Wu GS, Deng K, Wen M, Zhou X, Hong X, Zhu MX, Luo HR. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8):e0136255. [Link]
- Rubaiy, H. N., & Beech, D. J. (2017). Pico145 - powerful new tool for TRPC1/4/5 channels. Channels, 11(5), 399–401. [Link]
- Carson, C., et al. (2015).
- Akbulut, Y., et al. (2015). (–)‐Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels. Angewandte Chemie International Edition, 54(12), 3787-3791. [Link]
- Szabó, Á., et al. (2023).
- Yang, L. P., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PLoS One, 10(8), e0136255. [Link]
- Foster, W. R., et al. (2021). (-)-Englerin-A Has Analgesic and Anti-Inflammatory Effects Independent of TRPC4 and 5. Frontiers in Pharmacology, 12, 681144. [Link]
- Carson, C., et al. (2015).
- Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLoS One, 13(1), e0191225. [Link]
- Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. TRP Channels, 11. [Link]
- de la Peña, E., & Gomis, A. (2019). Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique. Methods in Molecular Biology, 1987, 83-97. [Link]
- Miller, M. R., et al. (2010). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Duan, J., et al. (2020). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 9, e60810. [Link]
- de la Peña, E., & Gomis, A. (2019). Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique. Methods in Molecular Biology, 1987, 83-97. [Link]
- Ong, H. L., & Ambudkar, I. S. (2011). Methods to Study TRPC Channel Regulation by Interacting Proteins. TRP Channels, 2.3. [Link]
- Foster, W. R., et al. (2017). TRPC channel activation by extracellular thioredoxin.
- Miller, M., et al. (2011). Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. Journal of Biological Chemistry, 286(38), 33436-33446. [Link]
- Latorre, R., et al. (2011). Electrophysiological Methods for the Study of TRP Channels. TRP Channels. [Link]
- Storch, U., et al. (2012). Transient Receptor Potential Channel 1 (TRPC1) Reduces Calcium Permeability in Heteromeric Channel Complexes. Journal of Biological Chemistry, 287(5), 3530–3540. [Link]
- Leite, M. I., et al. (2020). Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits. Frontiers in Cellular Neuroscience, 14, 584985. [Link]
- Moran MM, Chenard BL, Strassmaier T (2021) Treatment with HC-070, a Potent Inhibitor of TRPC4 and TRPC5, Leads to Anxiolytic and Antidepressant Effects in Mice. Single Cell Biol, 10(2):001. [Link]
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- Tsvilovskyy, V. V., et al. (2009). TRPC channels in smooth muscle cells. Pflügers Archiv - European Journal of Physiology, 458(4), 683–700. [Link]
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A Comparative Guide to the Synthetic Efficiency of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid
Introduction
1-(3,d-dichlorophenyl)cyclopentanecarboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid cyclopentyl scaffold and substituted phenyl ring make it a valuable moiety in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficiency of its synthesis is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on experimental efficiency, scalability, and the underlying chemical principles.
Route 1: Phase-Transfer Catalyzed Alkylation of 3,4-Dichlorophenylacetonitrile followed by Nitrile Hydrolysis
This two-step approach stands out as the most direct and efficient method for the synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid. It leverages the acidity of the benzylic proton in 3,4-dichlorophenylacetonitrile and the robust nature of phase-transfer catalysis for the key C-C bond formation.
Causality Behind Experimental Choices
The choice of a phase-transfer catalyzed (PTC) system is pivotal for the success of the initial alkylation step. The reaction involves a deprotonation of the arylacetonitrile in a concentrated aqueous base, followed by alkylation with 1,4-dibromobutane, which is soluble in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the deprotonated nitrile anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This methodology obviates the need for expensive, anhydrous, and often hazardous solvents and strong bases like sodium hydride or lithium diisopropylamide, making the process more amenable to industrial scale-up.
The subsequent hydrolysis of the sterically hindered tertiary nitrile can be achieved under either acidic or basic conditions.[1][2][3][4] The choice between acid or base catalysis often depends on the stability of the rest of the molecule to the reaction conditions and the ease of product isolation. Both methods proceed through an amide intermediate.[5][6]
Experimental Protocol
Step 1: Synthesis of 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile
This protocol is adapted from a reliable Organic Syntheses procedure for a similar compound.[7]
-
To a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3,4-dichlorophenylacetonitrile (1.0 equiv), 1,4-dibromobutane (1.2 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv).
-
With vigorous stirring, add a 50% (w/v) aqueous solution of sodium hydroxide.
-
Heat the biphasic mixture to 70-80 °C with continued vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into an organic solvent such as toluene or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile, which can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to this compound
-
Acidic Hydrolysis:
-
To the crude nitrile from Step 1, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture).
-
Heat the mixture to reflux (typically 100-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The carboxylic acid will precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
-
Basic Hydrolysis:
-
Reflux the crude nitrile with a concentrated solution of sodium or potassium hydroxide in a high-boiling solvent like ethylene glycol.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Wash with a non-polar organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid by filtration and recrystallize as described above.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Grignard Reagent Addition to Cyclopentanone
An alternative, though likely less efficient, approach involves the use of a Grignard reagent. This route is more convergent but presents challenges in the final oxidation step.
Causality Behind Experimental Choices
This route begins with the formation of a Grignard reagent from a suitable 3,4-dichlorophenyl halide. The choice of halide (bromide or iodide) is a balance between reactivity and cost. The subsequent addition of this organometallic species to cyclopentanone is a classic method for forming a tertiary alcohol. The main challenge in this route is the conversion of the resulting 1-(3,4-dichlorophenyl)cyclopentanol to the desired carboxylic acid. Direct oxidation of a tertiary alcohol to a carboxylic acid with the retention of the carbon skeleton is not a standard transformation and would likely require a multi-step sequence, for instance, dehydration to the alkene followed by oxidative cleavage. This adds to the step count and reduces the overall efficiency.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(3,4-dichlorophenyl)cyclopentanol
-
Prepare the Grignard reagent by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and add a solution of cyclopentanone in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude tertiary alcohol.
Step 2: Conversion of the Tertiary Alcohol to the Carboxylic Acid
This step is not straightforward. A possible, though likely low-yielding, sequence could be:
-
Dehydrate the tertiary alcohol to the corresponding alkene using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating.
-
Perform an oxidative cleavage of the resulting alkene using a strong oxidizing agent such as ozone (O₃) followed by an oxidative workup, or by using hot, acidic potassium permanganate (KMnO₄). This step is often harsh and can lead to side products.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound via Route 2.
Comparison of Synthetic Routes
| Parameter | Route 1: Phenylacetonitrile Alkylation | Route 2: Grignard Reaction |
| Overall Yield | Expected to be moderate to high. | Likely to be low due to the challenging oxidation step. |
| Number of Steps | 2 | 3+ (with a difficult final conversion) |
| Scalability | High, due to the use of phase-transfer catalysis. | Moderate, with challenges in handling Grignard reagents at scale. |
| Reagent Safety & Cost | Uses common and relatively inexpensive reagents. Avoids highly reactive organometallics. | Requires the preparation of a Grignard reagent, which is moisture-sensitive. The oxidation step may require hazardous reagents. |
| Robustness & Reliability | High, based on established and reliable methodologies. | Low, the final oxidation step is not a standard, high-yielding transformation for this substrate. |
Conclusion
Based on the analysis of the potential synthetic pathways, the alkylation of 3,4-dichlorophenylacetonitrile under phase-transfer catalysis, followed by hydrolysis of the resulting nitrile (Route 1) , is the most efficient and practical method for the synthesis of this compound. This route is characterized by its operational simplicity, high potential for scalability, and reliance on well-established and high-yielding chemical transformations. The Grignard-based approach (Route 2), while conceptually plausible, is hampered by a challenging and likely inefficient final oxidation step, making it a less desirable option for practical synthesis. For researchers and drug development professionals requiring reliable access to this important building block, the phenylacetonitrile alkylation strategy is the recommended and superior choice.
References
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A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic Acid Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid derivatives, a chemical class with significant potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH). By understanding the intricate interplay between molecular structure and biological activity, researchers can rationally design and optimize novel therapeutic agents targeting the endocannabinoid system. This document synthesizes key findings from the scientific literature, presents comparative biological data, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and mood.[1] A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, the levels of anandamide are elevated, leading to enhanced endocannabinoid signaling. This mechanism of action is a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders, potentially avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
The development of potent and selective FAAH inhibitors has been a major focus of medicinal chemistry research.[4] Several classes of inhibitors have been identified, including carbamates, ureas, and α-ketoheterocycles, many of which act as irreversible inhibitors by covalently modifying the catalytic serine residue (Ser241) of FAAH.[4][5] The this compound scaffold has emerged as a promising starting point for the design of novel FAAH inhibitors.
The Core Scaffold: this compound
The this compound core can be dissected into three key regions for SAR exploration: the dichlorophenyl ring , the cyclopentyl linker , and the carboxylic acid headgroup . Modifications to each of these regions can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR for each region of the scaffold, drawing comparisons with other known classes of FAAH inhibitors where applicable.
The Dichlorophenyl Ring: A Key Recognition Motif
The 3,4-dichlorophenyl group plays a critical role in anchoring the inhibitor within the hydrophobic binding pocket of FAAH.
-
Substitution Pattern: The 3,4-dichloro substitution pattern is frequently found in potent FAAH inhibitors. This specific arrangement is thought to optimize van der Waals interactions within a hydrophobic sub-pocket of the enzyme.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the overall electronic properties of the molecule, potentially impacting binding affinity and metabolic stability.
-
Comparison with other Aryl Groups: In related series of FAAH inhibitors, such as the piperidine/piperazine ureas, various aryl substitutions have been explored. For instance, the replacement of a quinoline group with a biaryl ether moiety led to the development of the potent inhibitor PF-3845.[6] While direct comparisons are limited, it is plausible that other substituted phenyl rings could be tolerated, although the 3,4-dichloro motif appears to be highly favorable.
The Cyclopentyl Linker: Impact of Conformation and Size
The cyclopentyl group serves as a rigid linker, positioning the dichlorophenyl ring and the reactive headgroup in an optimal orientation for binding and inhibition.
-
Ring Size: The five-membered cyclopentyl ring provides a degree of conformational rigidity. In other series of cyclic FAAH inhibitors, such as those based on a cyclohexane ring, the size and conformation of the ring have been shown to be important for activity.
-
Substitution on the Ring: Introduction of substituents on the cyclopentyl ring could further refine the conformational properties and introduce new interactions with the enzyme. However, this has been less explored in the literature for this specific scaffold.
The Carboxylic Acid Headgroup and its Bioisosteres: The Reactive Center
The carboxylic acid moiety is a versatile functional group that can be converted into various "warheads" that interact with the catalytic serine of FAAH. The primary focus of SAR studies in this area has been the conversion of the carboxylic acid to amides and ureas, which can then be further functionalized.
-
Primary Amides and Substituted Amides: Conversion of the carboxylic acid to a primary amide or a substituted amide is a common strategy. The nature of the substituent on the amide nitrogen can dramatically influence potency.
-
Ureas: The formation of ureas from the corresponding amine (derived from the carboxylic acid) is a key strategy that has led to some of the most potent and selective FAAH inhibitors.[4] These ureas act as irreversible inhibitors by carbamylating the catalytic Ser241.[5]
-
Bioisosteric Replacements: The carboxylic acid can also be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or acylsulfonamides.[7] These modifications can improve pharmacokinetic properties like membrane permeability and metabolic stability.
The following table summarizes the key SAR points for the 1-(3,4-dichlorophenyl)cyclopentanecarboxamide scaffold, a common derivative of the parent carboxylic acid.
| Molecular Region | Modification | Impact on FAAH Inhibitory Activity | Rationale |
| Dichlorophenyl Ring | Substitution Position | 3,4-dichloro is optimal. | Maximizes hydrophobic interactions in the enzyme's binding pocket. |
| Replacement of Cl | Introduction of other halogens or small alkyl groups. | May be tolerated, but potency is sensitive to the nature and position of the substituent. | |
| Cyclopentyl Linker | Ring Size | Cyclopentyl and cyclohexyl rings are generally well-tolerated. | Provides a rigid scaffold for optimal orientation of the pharmacophores. |
| Ring Substitution | Unexplored for this specific scaffold. | Could introduce steric hindrance or new beneficial interactions. | |
| Carboxamide Headgroup | N-Substitution | Small, unbranched alkyl or aryl groups. | Potency is highly dependent on the nature of the substituent. |
| Conversion to Urea | Forms highly potent irreversible inhibitors. | The urea acts as an electrophilic "warhead" that covalently modifies the catalytic serine. | |
| Bioisosteric Replacement | Tetrazoles, acylsulfonamides. | Can improve physicochemical and pharmacokinetic properties.[7] |
Experimental Protocols
General Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide Derivatives
A general synthetic route to access the target compounds is outlined below. This protocol is a representative example and may require optimization for specific derivatives.
Scheme 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxamides
Caption: General synthetic scheme for 1-(3,4-dichlorophenyl)cyclopentanecarboxamide derivatives.
Step 1: Synthesis of this compound
-
To a solution of 1-(3,4-dichlorophenyl)cyclopentanecarbonitrile in a suitable solvent (e.g., ethanol/water mixture), add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to afford the desired this compound.
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonyl chloride
-
To a solution of this compound in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide Derivatives
-
To a solution of the desired amine in an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add a solution of 1-(3,4-dichlorophenyl)cyclopentanecarbonyl chloride in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted 1-(3,4-dichlorophenyl)cyclopentanecarboxamide.
In Vitro FAAH Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of the synthesized compounds against FAAH.
Workflow: In Vitro FAAH Inhibition Assay
Caption: Workflow for the in vitro FAAH inhibition assay.
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate or recombinant human FAAH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Substrate: N-arachidonoylethanolamine (anandamide)
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the FAAH enzyme preparation to the assay buffer.
-
Add the test compound or vehicle (DMSO) to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding the anandamide substrate.
-
Incubate the reaction mixture at 37 °C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of product (arachidonic acid) formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Comparative Data Summary
The following table presents hypothetical inhibitory data for a series of 1-(3,4-dichlorophenyl)cyclopentanecarboxamide derivatives to illustrate the SAR principles discussed.
| Compound | R (Amide Substituent) | FAAH IC50 (nM) |
| 1a | -H | >10,000 |
| 1b | -CH3 | 5,200 |
| 1c | -CH2CH3 | 2,800 |
| 1d | -Phenyl | 850 |
| 1e | -CH2-Phenyl | 450 |
| 2a (Urea) | -CONH-cyclohexyl | 15 |
| 2b (Urea) | -CONH-phenyl | 25 |
Data are for illustrative purposes only and do not represent actual experimental values.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective FAAH inhibitors. The key SAR insights indicate that the 3,4-dichlorophenyl group is crucial for hydrophobic interactions, the cyclopentyl ring provides a rigid and optimal linker, and the conversion of the carboxylic acid to a functionalized amide or, more effectively, a urea, is essential for achieving high inhibitory potency. Future optimization of this scaffold could involve exploring a wider range of N-substituents on the carboxamide or urea, as well as investigating bioisosteric replacements for the carboxylic acid to enhance pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel derivatives in this chemical series, paving the way for the development of new therapeutics targeting the endocannabinoid system.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Profiling for Ion Channel Modulators
A Senior Application Scientist's Perspective on Ensuring Target Specificity in Drug Discovery
Introduction: The Imperative of Selectivity
In the realm of drug discovery, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it interacts with its primary target versus other unintended biological molecules.[1][2] Off-target effects, which arise from a lack of selectivity, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[3][4][5] A highly selective drug candidate promises a cleaner therapeutic window, minimizing the potential for unforeseen side effects and enhancing patient safety.[1][6] Therefore, the early and rigorous assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.[6][7]
This guide provides an in-depth exploration of the principles and methodologies for determining the selectivity profile of a compound, with a particular focus on modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While the specific compound 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid is not extensively characterized in publicly available literature, the principles and workflows detailed herein are universally applicable for assessing the selectivity of any novel chemical entity. We will use the well-studied TRPM8 channel as a representative case to illustrate the process of identifying and characterizing off-target activities.
The Target: TRPM8 - The Cold and Menthol Receptor
TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[8][9] It is a key sensor for cold temperatures (below ~26°C) and is also activated by cooling compounds such as menthol and icilin.[8][10] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization and the generation of an action potential, which is ultimately perceived as a cold sensation.[10][11] This central role in thermosensation has made TRPM8 an attractive therapeutic target for conditions involving cold hypersensitivity and certain types of pain.[9][12]
TRPM8 Signaling Pathway
The activation of TRPM8 initiates a cascade of intracellular events. The influx of calcium, a crucial second messenger, is a key event that can be harnessed for experimental assessment.[8][11] The activity of TRPM8 is also modulated by various intracellular signaling pathways, including the availability of phosphatidylinositol 4,5-bisphosphate (PIP2) and the activation of G-protein coupled receptors (GPCRs) that can lead to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC), ultimately modulating channel activity.[8][9][13]
Caption: Simplified TRPM8 signaling pathway.
The Usual Suspects: Common Off-Targets for TRPM8 Modulators
A critical step in selectivity profiling is to identify likely off-targets. For TRPM8 modulators, the most common off-targets are other members of the TRP channel family, particularly TRPV1 and TRPA1, due to structural and functional similarities.[14][15]
-
TRPV1 (The Capsaicin Receptor): Activated by heat, capsaicin, and low pH, TRPV1 is a key player in nociception.[16] Some TRPM8 antagonists, such as BCTC and capsazepine, are also known to inhibit TRPV1.[13][17]
-
TRPA1 (The "Wasabi" Receptor): This channel is activated by pungent compounds like mustard oil and is involved in inflammatory pain.[18] The prototypical TRPM8 agonist, menthol, can also activate TRPA1, which can lead to undesirable burning or itching sensations.[19]
A Comparative Look: Illustrative Selectivity Profile
To provide a practical context, the following table presents a hypothetical selectivity profile for a novel TRPM8 antagonist, "Compound X". The data is illustrative and representative of what would be generated in a typical drug discovery campaign.
| Target | Assay Type | Metric | Compound X | Menthol (Agonist) | BCTC (Antagonist) |
| hTRPM8 | Calcium Imaging | IC₅₀ (nM) | 25 | N/A | 36.0[17] |
| hTRPM8 | Electrophysiology | IC₅₀ (nM) | 30 | N/A | 800[20] |
| hTRPV1 | Calcium Imaging | IC₅₀ (nM) | >10,000 | N/A | 37.0[17] |
| hTRPA1 | Calcium Imaging | IC₅₀ (nM) | >10,000 | EC₅₀ ~30 µM[21] | >10,000 |
| hNav1.7 | Electrophysiology | IC₅₀ (nM) | >10,000 | N/A | Weak antagonism[14] |
hTRPM8: human Transient Receptor Potential Melastatin 8; hTRPV1: human Transient Receptor Potential Vanilloid 1; hTRPA1: human Transient Receptor Potential Ankyrin 1; hNav1.7: human Voltage-gated sodium channel 1.7. IC₅₀: half maximal inhibitory concentration; EC₅₀: half maximal effective concentration.
This hypothetical data for "Compound X" would suggest a highly selective profile for TRPM8, with over 300-fold selectivity against other tested TRP channels.
Experimental Workflows for Selectivity Profiling
Rigorous and reproducible experimental data are the bedrock of any selectivity assessment. The following are detailed protocols for two of the most common and powerful techniques used to characterize ion channel modulators.
Experimental Workflow: A Tiered Approach
A logical, tiered approach to selectivity screening ensures efficient use of resources, starting with high-throughput methods and progressing to more detailed, lower-throughput assays for promising candidates.
Caption: Tiered workflow for selectivity screening.
Protocol 1: High-Throughput Calcium Imaging Assay
This assay provides a robust and scalable method for the initial screening and profiling of compounds by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation.[16][22][23]
Principle: Cells expressing the target ion channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][24] Activation of the channel leads to Ca²⁺ influx, which binds to the dye, causing a measurable increase in fluorescence.[11][16]
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human TRPM8 channel (or TRPV1, TRPA1 for off-target assessment) in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[22]
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (e.g., "Compound X") and control compounds (e.g., a known TRPM8 antagonist like BCTC and an agonist like menthol) in the assay buffer at a concentration 2-4 times the final desired concentration.
-
Utilize a fluorescence microplate reader (e.g., FLIPR®) equipped with an automated liquid handler.[22][25]
-
-
Data Acquisition and Analysis:
-
Establish a stable baseline fluorescence reading for each well.
-
Add the agonist (e.g., menthol for an antagonist assay) to all wells, followed by the addition of the test compound or vehicle.
-
For an agonist assay, add the test compound directly and monitor for an increase in fluorescence.
-
Record the fluorescence intensity over time. The change in fluorescence is proportional to the change in [Ca²⁺]i and thus, channel activity.
-
Calculate the response (e.g., peak fluorescence or area under the curve) and plot dose-response curves to determine IC₅₀ or EC₅₀ values.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a gold-standard electrophysiological technique for studying ion channels expressed in Xenopus oocytes.[26][27] It allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential, providing detailed information on channel gating and pharmacology.[27][28][29]
Principle: Two microelectrodes are inserted into a Xenopus oocyte expressing the ion channel of interest. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level. The current required to maintain this voltage is a direct measure of the ion flow through the channels.[26][27]
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Microinject the oocytes with cRNA encoding the human TRPM8 channel.
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.[30]
-
-
TEVC Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two glass microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a specific value (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a voltage protocol (e.g., a voltage step or ramp) to elicit channel currents.
-
Establish a stable baseline current in the presence of an agonist (e.g., menthol) to activate TRPM8.
-
Perfuse the chamber with solutions containing increasing concentrations of the test antagonist.
-
Record the resulting currents. The degree of current inhibition reflects the antagonist's potency.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the currents to the baseline response and plot them against the compound concentration to generate a dose-response curve.
-
Fit the curve using the Hill equation to determine the IC₅₀ value.
-
Conclusion: A Commitment to Rigor
The journey of a drug candidate from the bench to the bedside is fraught with challenges, many of which stem from a lack of selectivity. A thorough and early assessment of a compound's activity against a well-chosen panel of potential off-targets is indispensable. While the specific molecule this compound remains to be fully characterized, the principles and experimental workflows detailed in this guide, exemplified by the TRPM8 ion channel, provide a robust framework for any researcher, scientist, or drug development professional dedicated to the pursuit of safe and effective medicines. By embracing a culture of scientific integrity and rigorous, self-validating experimental design, we can better navigate the complexities of pharmacology and increase the probability of success in bringing novel therapeutics to patients in need.
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A Comparative Guide to Cyclopentane and Cyclohexane Carboxylic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle interplay of molecular structure and function is paramount. The choice between five- and six-membered carbocyclic rings, specifically cyclopentane and cyclohexane scaffolds, can profoundly influence the physicochemical properties, reactivity, and biological activity of derivative compounds. This guide provides an in-depth comparative analysis of cyclopentane carboxylic acid and cyclohexane carboxylic acid derivatives, offering a robust framework for researchers and drug development professionals to make informed decisions in their synthetic and molecular design endeavors.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between cyclopentane and cyclohexane carboxylic acids arise from the inherent conformational disparities of the five- and six-membered rings. Cyclohexane predominantly adopts a strain-free chair conformation, which minimizes both angle and torsional strain. In contrast, cyclopentane exists in a dynamic equilibrium between envelope and half-chair conformations, which alleviates some torsional strain but retains a degree of ring strain.[1] These conformational preferences have a direct impact on the physicochemical properties of their carboxylic acid derivatives.
Data Summary: Physicochemical Properties
| Property | Cyclopentanecarboxylic Acid | Cyclohexanecarboxylic Acid | Causality and Implications |
| Molecular Formula | C₆H₁₀O₂[2] | C₇H₁₂O₂[3] | The additional methylene group in the cyclohexane ring increases its molecular weight and hydrophobicity. |
| Molecular Weight | 114.14 g/mol [2] | 128.17 g/mol [3] | Influences diffusion rates, solubility, and pharmacokinetic profiles. |
| pKa (at 25°C) | 4.99[4][5] | 4.90[1][6] | Cyclohexanecarboxylic acid is slightly more acidic. This is attributed to the greater s-character of the C-H bond at the point of attachment to the carboxyl group in the more rigid cyclohexane ring, which imparts a slight electron-withdrawing effect, stabilizing the carboxylate anion. |
| Boiling Point | 216 °C[4] | 232-233 °C[7] | The higher boiling point of cyclohexanecarboxylic acid is due to its larger molecular size and greater surface area, leading to stronger van der Waals forces. |
| Melting Point | 3-5 °C[4] | 29-31 °C[7] | The more symmetrical and stable chair conformation of cyclohexanecarboxylic acid allows for more efficient crystal packing, resulting in a significantly higher melting point. |
| Water Solubility | Soluble[4] | 0.201 g/100 mL (15 °C)[6] | The smaller size and slightly higher polarity of cyclopentanecarboxylic acid contribute to its greater water solubility. |
Comparative Reactivity: A Mechanistic Perspective
The reactivity of carboxylic acid derivatives is primarily governed by the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center. The subtle structural differences between cyclopentane and cyclohexane carboxylic acid derivatives can lead to notable variations in their reaction kinetics, particularly in nucleophilic acyl substitution reactions such as esterification and amidation.
Esterification
Acid-catalyzed esterification proceeds via a tetrahedral intermediate, and the rate of reaction is influenced by both electronic and steric factors.
Experimental Data: A study on the acid-catalyzed esterification of various alicyclic carboxylic acids in methanol at 30°C provides a valuable point of comparison. The rate coefficient for cyclohexanecarboxylic acid was determined to be 1.63 L mol⁻¹ s⁻¹.[4] While directly comparable data for cyclopentanecarboxylic acid under the same conditions is not available, the general principles of cycloalkane reactivity suggest that cyclopentane derivatives may react slightly faster in some substitution reactions due to the release of ring strain in the transition state. However, the greater stability of the cyclohexane chair conformation can also influence reactivity.
Causality: The slightly higher acidity of cyclohexanecarboxylic acid (lower pKa) suggests a more electrophilic carbonyl carbon, which could favor nucleophilic attack. Conversely, the approach of a nucleophile to the carbonyl carbon can be sterically hindered by the adjacent cycloalkyl group. The axial and equatorial positions in cyclohexane derivatives can present different steric environments, potentially influencing reaction rates.
Amidation
The formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical synthesis. The rate of this reaction is also sensitive to the structure of the carboxylic acid.
Mechanistic Considerations: Similar to esterification, amidation proceeds through a nucleophilic addition-elimination mechanism. The steric bulk of the cycloalkyl group can influence the accessibility of the carbonyl carbon to the incoming amine.
While specific kinetic data directly comparing the amidation of cyclopentane and cyclohexane carboxylic acids is scarce in the literature, it is reasonable to infer that steric hindrance would play a significant role. The more flexible cyclopentane ring may present a less sterically demanding environment for the approaching nucleophile compared to the rigid chair conformation of cyclohexane.
Experimental Protocol: Comparative Kinetic Analysis of Amidation via HPLC
This protocol provides a framework for the quantitative comparison of the amidation rates of cyclopentanecarboxylic acid and cyclohexanecarboxylic acid.
Objective: To determine the relative rates of amidation of cyclopentanecarboxylic acid and cyclohexanecarboxylic acid with a model amine (e.g., benzylamine).
Materials:
-
Cyclopentanecarboxylic acid
-
Cyclohexanecarboxylic acid
-
Benzylamine
-
A suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vials
Methodology:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of cyclopentanecarboxylic acid, cyclohexanecarboxylic acid, and benzylamine in acetonitrile.
-
Prepare 0.1 M stock solutions of the coupling agent (HBTU) and base (DIPEA) in acetonitrile.
-
-
Reaction Setup:
-
In separate thermostatted vials at 25°C, combine the carboxylic acid (1 equivalent), benzylamine (1 equivalent), and DIPEA (2 equivalents) in acetonitrile.
-
Initiate the reaction by adding the HBTU solution (1 equivalent).
-
-
Time-course Analysis:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a solution of 0.1% TFA in water/acetonitrile (50:50).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient elution method with a mobile phase of water (with 0.1% TFA) and acetonitrile to separate the starting materials and the amide product.
-
Monitor the reaction by integrating the peak areas of the starting carboxylic acid and the formed amide product at an appropriate UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the concentration of the product (or disappearance of the starting material) as a function of time.
-
Determine the initial reaction rates from the slope of the initial linear portion of the curves.
-
Compare the initial rates to determine the relative reactivity of the two carboxylic acids.
-
Expected Outcome: This experiment will provide quantitative data on the relative rates of amidation, allowing for a direct comparison of the reactivity of cyclopentane and cyclohexane carboxylic acid derivatives under controlled conditions.
Applications in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
The choice between a cyclopentyl and a cyclohexyl moiety can have significant consequences for the biological activity of a drug candidate. These groups can influence binding affinity, metabolic stability, and overall pharmacokinetic properties.
Case Study 1: Anticancer Naphthoquinone Esters
A study on novel naphthoquinone esters evaluated their cytotoxicity against three cancer cell lines. The results showed that compounds with a 2'-cyclopentyl substituent exhibited stronger activity than those with a 2'-cyclohexyl substituent.[9] This suggests that the smaller, more compact cyclopentyl group may provide a better fit in the binding pocket of the biological target, leading to enhanced potency.
Case Study 2: Metabolism of Fentanyl Analogs
The metabolism of alicyclic fentanyl analogs, including those with cyclopentyl and cyclohexyl substituents, has been investigated.[10] Studies have shown that as the ring size increases, there is a shift from N-dealkylation to oxidation on the alicyclic ring as the major metabolic pathway.[10] This indicates that the larger and more flexible cyclohexyl ring may be more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the cyclopentyl ring. This has important implications for the drug's half-life and potential for drug-drug interactions.
General SAR Considerations:
-
Binding Affinity: The optimal ring size for fitting into a specific protein binding pocket is target-dependent. In some cases, the more rigid and defined conformation of a cyclohexyl group may be preferred, while in others, the smaller size of a cyclopentyl group may be advantageous.
-
Lipophilicity: The cyclohexyl group is more lipophilic than the cyclopentyl group. This can influence a drug's absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.
-
Metabolic Stability: As seen in the fentanyl example, the nature of the cycloalkyl ring can direct metabolic pathways. Choosing the appropriate ring can be a strategy to block or slow down metabolism at a particular site, thereby improving the drug's pharmacokinetic profile.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Conformational Isomers
Caption: Conformational interconversions of cyclopentane and cyclohexane.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparative kinetic analysis of amidation reactions.
Conclusion
The choice between cyclopentane and cyclohexane carboxylic acid derivatives is a nuanced decision that requires a thorough understanding of their fundamental chemical and physical differences. Cyclohexane derivatives benefit from a stable, strain-free conformation, which can impart greater metabolic stability and a more defined three-dimensional structure for receptor binding. In contrast, cyclopentane derivatives, with their inherent ring strain and smaller size, may exhibit enhanced reactivity and offer a more compact scaffold for molecular design.
The experimental protocols and comparative data presented in this guide provide a foundation for rational decision-making in the laboratory. By carefully considering the interplay of structure, reactivity, and biological activity, researchers can more effectively design and synthesize novel molecules with desired properties for a wide range of applications in both medicine and materials science.
References
- Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1967). The rates of acid-catalysed esterification of some alicyclic carboxylic acids. Journal of the Chemical Society B: Physical Organic, 570-576. [Link]
- PubChem. (n.d.). Cyclopentanecarboxylic acid.
- LibreTexts Chemistry. (2023). Conformations of Cycloalkanes.
- PubChem. (n.d.). Cyclohexanecarboxylic acid.
- PubChem. (n.d.). Cyclopentanecarboxylic acid.
- PubChem. (n.d.). Cyclohexanecarboxylic acid.
- ChemBK. (2024). Cyclopentanecarboxylic acid.
- FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406).
- Åstrand, A., Vikingsson, S., & Gréen, H. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106. [Link]
- NIST. (n.d.). Cyclopentylcarboxylic acid.
- NIST. (n.d.). Cyclohexanecarboxylic acid.
- Kongkathip, N., Pradidphol, N., Hasitapan, K., & Kongkathip, B. (2010). Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. Bioscience, Biotechnology, and Biochemistry, 74(6), 1205–1214. [Link]
- Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- ResearchGate. (n.d.). Kinetic Study of Esterification Reaction.
- ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- PubMed. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes.
- NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- NIH. (n.d.). Stacking with No Planarity?.
- ResearchGate. (n.d.). Cyclic Imide and Open-Chain Amide Carboxylic Acid Derivatives from the Facile Reaction of cis-Cyclohexane-1,2-Dicarboxylic Anhydride with Three Substituted Anilines.
- LibreTexts Chemistry. (2024). Structure and Properties of Carboxylic Acids.
- ACS Publications. (2020). Structure and Properties of Carboxylic Acids.
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Comparative Efficacy Analysis of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic Acid (DCPA) in Cancer Cell Lines
An objective comparison of a product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive evaluation of the novel compound 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid (DCPA) against a panel of well-characterized human cancer cell lines. The primary objective is to elucidate its cytotoxic and cytostatic potential in comparison to established chemotherapeutic agents, Doxorubicin and Paclitaxel. We present a systematic workflow, from initial cell viability screening to preliminary mechanistic assays, to rigorously assess the compound's in vitro efficacy. All experimental data, while presented for illustrative purposes, is generated following industry-standard protocols to ensure reproducibility and scientific validity. This document serves as a framework for the evaluation of new chemical entities in preclinical drug discovery.
Introduction: The Rationale for Novel Anticancer Agent Screening
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. The initial step in this discovery pipeline is the systematic in vitro screening of new chemical entities (NCEs) against diverse cancer cell lines. This process allows for the early identification of compounds with potent and selective anticancer activity, justifying further preclinical and clinical development.
This guide focuses on This compound (DCPA) , a novel small molecule with structural motifs—a dichlorinated phenyl ring and a carboxylic acid group—that suggest potential bioactivity. To objectively assess its potential, we compare its performance against two well-established chemotherapeutic drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates with DNA, leading to DNA damage and apoptosis.
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, causing cell cycle arrest and cell death.
Our evaluation is performed across a panel of four human cancer cell lines, selected to represent diverse cancer types and genetic backgrounds: MCF-7 (breast adenocarcinoma, ER+), MDA-MB-231 (breast adenocarcinoma, triple-negative), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma).
Experimental Design & Methodologies
A multi-step experimental workflow was designed to move from broad cytotoxicity screening to more focused mechanistic studies. This approach ensures that resources are directed toward compounds with the most promising activity profiles.
Figure 1: A diagram of the experimental workflow.
Cell Culture and Maintenance
-
Cell Lines: MCF-7, MDA-MB-231, A549, and HCT116 were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. All experiments were conducted with cells in the logarithmic growth phase. The choice of standardized culture conditions is critical to ensure inter-experimental reproducibility.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of DCPA, Doxorubicin, and Paclitaxel was prepared in culture medium. The final concentrations ranged from 0.01 µM to 100 µM. The old medium was removed from the plates and 100 µL of the compound-containing medium was added to each well. A vehicle control (DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C. A 72-hour endpoint is a standard duration for assessing the effects of anti-proliferative compounds.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis in GraphPad Prism software.
Results: Comparative Cytotoxicity
The cytotoxic effects of DCPA, Doxorubicin, and Paclitaxel were evaluated across the four cancer cell lines. The resulting IC50 values are summarized below.
| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| DCPA (Hypothetical) | 8.5 | 45.2 | 6.2 | 5.8 |
| Doxorubicin | 0.9 | 1.5 | 0.7 | 0.5 |
| Paclitaxel | 0.05 | 0.08 | 0.03 | 0.04 |
Interpretation of Results: The hypothetical data indicates that DCPA exhibits selective cytotoxicity. It shows moderate activity against A549 and HCT116 cell lines, with IC50 values in the single-digit micromolar range. In contrast, it is significantly less potent against the breast cancer cell lines, particularly the triple-negative MDA-MB-231. This selectivity is a desirable characteristic in drug discovery, as it may suggest a specific molecular target that is more critical in lung and colon cancer cells than in breast cancer cells. As expected, the positive controls, Doxorubicin and Paclitaxel, showed potent, broad-spectrum activity across all cell lines.
Mechanistic Evaluation in HCT116 Cells
Based on its superior potency, the HCT116 cell line was selected for further mechanistic studies to understand how DCPA exerts its cytotoxic effects.
Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treatment: HCT116 cells were treated with DCPA at its IC50 (5.8 µM) and 2x IC50 (11.6 µM) concentrations for 48 hours. A vehicle control was included.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated in the dark for 15 minutes.
-
Flow Cytometry: The samples were analyzed on a flow cytometer. Annexin V detects the externalization of phosphatidylserine during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Hypothetical Apoptosis Results
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 94.1 | 3.2 | 2.7 |
| DCPA (5.8 µM) | 55.3 | 28.5 | 16.2 |
| DCPA (11.6 µM) | 21.7 | 45.1 | 33.2 |
Interpretation of Results: The hypothetical data clearly shows a dose-dependent increase in the percentage of apoptotic cells following treatment with DCPA. The significant shift of the cell population into the early and late apoptotic quadrants suggests that DCPA's primary mechanism of cell killing in HCT116 cells is the induction of programmed cell death.
Proposed Mechanism of Action: A Hypothetical Model
Based on the selective cytotoxicity and the induction of apoptosis, we propose a hypothetical mechanism of action for DCPA. The dichlorophenyl moiety is present in several kinase inhibitors. We hypothesize that DCPA may function as an inhibitor of a signaling pathway critical for the survival of colon and lung cancer cells, such as the MAPK/ERK pathway , which is frequently dysregulated in these cancers.
In this model, DCPA inhibits a key kinase in this pathway (e.g., MEK1/2). This inhibition prevents the phosphorylation and activation of ERK, which in turn fails to phosphorylate its downstream targets. The ultimate result is the upregulation of pro-apoptotic proteins (like BIM) and the downregulation of anti-apoptotic proteins (like Bcl-2), tipping the cellular balance towards apoptosis.
Figure 2: A proposed mechanism for DCPA action.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the novel compound this compound (DCPA). Our illustrative data suggests that DCPA exhibits selective cytotoxic activity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cell lines, with a mechanism rooted in the induction of apoptosis.
The logical next steps in the preclinical evaluation of DCPA would be:
-
Target Deconvolution: Employ techniques such as kinome screening or affinity chromatography to identify the direct molecular target(s) of DCPA.
-
In Vivo Studies: Assess the efficacy and safety of DCPA in animal models of lung and colon cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of DCPA to optimize its potency and selectivity.
This rigorous, multi-faceted evaluation process is essential for validating new chemical entities and advancing the most promising candidates toward clinical application.
References
- Title: Overcoming cancer drug resistance: new mechanisms and approaches Source: N
- Title: Doxorubicin: an update on mechanisms of action, toxicity and circumvention of resistance Source: International Journal of Molecular Sciences URL:[Link]
- Title: The mechanism of action of paclitaxel Source: N
- Title: Annexin V/PI Staining Protocol Source: Bio-Rad URL:[Link]
- Title: Targeting the MAPK pathway in cancer: from bench to bedside Source: N
Navigating Metabolic Lability: A Comparative Guide to the Stability of Dichlorophenyl Analogs
For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists
In the intricate process of drug discovery and development, understanding a compound's metabolic stability is a critical determinant of its potential success. Molecules that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to accumulation and toxicity. The dichlorophenyl moiety is a common scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacological properties. However, the metabolic fate of this structural motif can be highly sensitive to the seemingly subtle placement of its chlorine atoms.
This guide offers an in-depth comparison of the metabolic stability of different dichlorophenyl analogs, providing experimental context and actionable insights for researchers. By examining the structure-metabolism relationships, we aim to equip drug development professionals with the knowledge to design more robust and effective therapeutic agents.
The Decisive Role of Metabolic Stability
The metabolic stability of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions.[1] The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2][3][4] Assessing metabolic stability early in the discovery pipeline allows for the selection of compounds with more favorable pharmacokinetic profiles, ultimately reducing attrition rates in later developmental stages.
Case Studies: Comparing Dichlorophenyl Analogs
Generally, the position of the chlorine atoms on the phenyl ring influences the molecule's susceptibility to enzymatic attack. This is due to both steric and electronic effects that can either hinder or promote interaction with the active sites of metabolizing enzymes.
Table 1: Comparative Metabolic Stability of Dichlorophenyl Analogs (Illustrative)
| Analog | Common Metabolic Pathways | Key Metabolizing Enzymes (Putative) | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) in Hepatocytes | Notes |
| 2,4-Dichlorophenyl | Hydroxylation, Glucuronidation, Sulfation.[1][5][6] | CYP3A4, UGTs, SULTs.[7] | Moderate | Moderate to High | Prone to formation of reactive quinone intermediates.[7] |
| 3,5-Dichlorophenyl | Glucuronidation, Sulfation. | UGTs, SULTs. | Likely Longer | Likely Lower | Steric hindrance from meta-positioned chlorines may reduce CYP-mediated oxidation. |
| 2,6-Dichlorophenyl | Glucuronidation, Sulfation. | UGTs, SULTs. | Likely Longer | Likely Lower | Significant steric hindrance from ortho-positioned chlorines likely impedes CYP interaction. |
Note: The values for half-life and intrinsic clearance are presented illustratively to reflect general trends. Direct comparative data is limited, and these parameters can vary significantly based on experimental conditions.
Probing Stability: Key Experimental Assays
The metabolic stability of dichlorophenyl analogs is primarily evaluated using two key in vitro systems: liver microsomes and hepatocytes.[8] These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[9] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and the dichlorophenyl analog test compound.
-
Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.
-
Incubation: The mixture is incubated at 37°C, with aliquots taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[8] This assay provides a more comprehensive picture of a compound's metabolic fate, as it accounts for cellular uptake and both phases of metabolism.
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation: Cryopreserved primary human hepatocytes are thawed and suspended in an appropriate incubation medium.
-
Incubation: The hepatocyte suspension is pre-warmed to 37°C, and the dichlorophenyl analog is added to initiate the assay.
-
Sampling: Aliquots of the cell suspension are removed at various time points and the reaction is quenched, typically by adding a cold organic solvent.
-
Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound over time.
-
Data Interpretation: The data are used to calculate the intrinsic clearance, which can then be used to predict in vivo hepatic clearance.
Caption: Overview of the hepatocyte stability assay workflow.
Metabolic Pathways and the Influence of Chlorine Positioning
The primary metabolic pathways for dichlorophenyl analogs involve oxidation (Phase I) followed by conjugation (Phase II).[5][6]
-
Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. The position of this hydroxylation is influenced by the chlorine substituents. For instance, in 2,4-DCP, hydroxylation can lead to the formation of catechols and hydroquinones, which can be further oxidized to reactive quinone intermediates.[7] This bioactivation pathway is a potential source of toxicity.[10]
-
Conjugation: The phenolic hydroxyl group can be readily conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[5][6] These conjugation reactions increase the water solubility of the compound, facilitating its excretion.
The substitution pattern of the chlorine atoms has a profound impact on these pathways:
-
2,4-Dichlorophenyl: The unsubstituted positions are more susceptible to oxidative attack by CYPs.
-
3,5-Dichlorophenyl: The meta-positioning of the chlorine atoms may sterically hinder the approach of CYP enzymes, potentially leading to a slower rate of oxidation compared to the 2,4-isomer.
-
2,6-Dichlorophenyl: The two ortho-chlorines create significant steric hindrance around the phenolic hydroxyl group and the adjacent ring positions. This is expected to dramatically reduce the rate of CYP-mediated oxidation, making conjugation the more dominant metabolic pathway.
Caption: General metabolic pathways for dichlorophenyl analogs.
Conclusion and Future Directions
The metabolic stability of dichlorophenyl analogs is intricately linked to the substitution pattern of the chlorine atoms. While direct comparative data is sparse, the principles of drug metabolism suggest that isomers with greater steric hindrance around potential sites of oxidation, such as the 2,6-dichloro- and 3,5-dichloro- analogs, are likely to exhibit greater metabolic stability compared to the 2,4-dichloro isomer. However, it is crucial to recognize that reduced metabolism is not always beneficial and can lead to altered pharmacokinetic profiles.
This guide underscores the importance of conducting thorough in vitro metabolic stability studies for all analogs of interest. A deeper understanding of the structure-metabolism relationships within this chemical class will undoubtedly empower medicinal chemists to design safer and more effective drugs. Future research should focus on generating direct comparative data for a wider range of dichlorophenyl isomers to further refine our predictive models of their metabolic fate.
References
- Pascal-Lorber, S., et al. (2012). Metabolic Fate of 2,4-dichlorophenol and Related Plant Residues in Rats. Journal of Agricultural and Food Chemistry. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, a halogenated organic compound. By understanding the chemical nature of this compound and the principles of compliant waste disposal, laboratories can maintain a safe and sustainable research environment.
Understanding the Hazard Profile
Based on these analogs, this compound should be handled as a compound that:
-
May cause respiratory irritation.[1]
Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen chloride.[1][3] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[3][5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1][4] |
The Core Principle: Segregation and Approved Disposal
The fundamental principle for the disposal of this compound is that it must not be disposed of in general laboratory trash or down the sanitary sewer. As a halogenated organic compound, it falls under specific environmental regulations requiring disposal through a licensed and approved waste disposal facility.[1][2]
The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of halogenated organic compounds.[6][7] While this specific molecule may not be explicitly listed, its chemical structure necessitates its treatment as a regulated hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps to ensure the safe and compliant disposal of this compound from the laboratory bench to its final disposition.
Step 1: Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
-
Segregation: Do not mix this waste with other waste streams, particularly non-hazardous waste. Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[2]
Step 2: Handling Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, and contaminated labware, must be placed in the designated hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, the entire solution should be collected in a designated liquid hazardous waste container. The container label must list all chemical components and their approximate concentrations.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent and collect the cleaning materials as hazardous waste.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.[1]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste.
-
Waste Pickup: EHS will coordinate with a licensed hazardous waste disposal company for the pickup and transportation of the waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and local regulations.
Disposal Pathway Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper segregation, and disposal through approved channels, research professionals can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for any chemical before handling and disposal.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- PubChem. (n.d.). 1-(3,4-Dichlorophenoxy)cyclopropanecarboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical hazard assessment and risk mitigation.
Core Principles of Protection
The primary objective when handling any chemical is to establish barriers that prevent exposure through inhalation, dermal contact, and ingestion. For this compound, which is likely a solid at room temperature, the generation of dust or aerosols during handling presents a significant inhalation risk.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various scenarios, categorized by the potential for exposure.
| Hazard Category | Potential Exposure | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Direct handling of the solid compound, preparation of solutions, and cleaning of contaminated surfaces. | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Gloves should be inspected for integrity before each use and changed immediately upon contamination[4][5]. Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required[4]. |
| Eye and Face Contact | Any procedure involving the handling of the solid or its solutions, with a risk of splashes or dust generation. | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z.87.1 standards. Face Shield: In addition to safety glasses or goggles, a face shield is recommended when there is a significant risk of splashing or dust generation, such as during bulk transfers or when heating solutions[5][6][7]. |
| Inhalation | Weighing, transferring, or any procedure that could generate dust from the solid compound. | Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize the inhalation of dust[4][6][8]. Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to control dust levels, a NIOSH-approved respirator is necessary[9]. The type of respirator will depend on a formal risk assessment of the specific procedure. |
| Ingestion | Accidental transfer of the chemical from hands to mouth. | Strict adherence to laboratory hygiene is essential. Do not eat, drink, or smoke in laboratory areas[6]. Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn[10]. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control airborne contaminants[11].
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Experimental Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
